5-(1,3-Dioxolan-2-YL)-2-(4-nitrobenzoyl)thiophene
Description
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Properties
IUPAC Name |
[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-nitrophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5S/c16-13(9-1-3-10(4-2-9)15(17)18)11-5-6-12(21-11)14-19-7-8-20-14/h1-6,14H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFQTQCRIDYSOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(S2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641945 | |
| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898778-34-2 | |
| Record name | [5-(1,3-Dioxolan-2-yl)-2-thienyl](4-nitrophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 5-(1,3-Dioxolan-2-yl)-2-(4-nitrobenzoyl)thiophene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 5-(1,3-Dioxolan-2-yl)-2-(4-nitrobenzoyl)thiophene, a key intermediate in various pharmaceutical and materials science applications. The document details a strategic two-step synthetic approach, commencing with the protection of the aldehyde functionality of 2-thiophenecarboxaldehyde, followed by a Friedel-Crafts acylation. This guide offers in-depth procedural details, mechanistic insights, and critical analysis of experimental parameters, grounded in established chemical principles and supported by authoritative references.
Introduction and Strategic Overview
The target molecule, this compound[1][2], possesses a unique combination of functional groups that makes it a valuable building block in organic synthesis. The thiophene core is a common scaffold in medicinal chemistry, the dioxolane group serves as a protecting group for a reactive aldehyde, and the 4-nitrobenzoyl moiety introduces a strongly electron-withdrawing group that can be further functionalized.
Our synthetic strategy is predicated on a logical two-step sequence designed to maximize yield and purity while ensuring procedural robustness.
Step 1: Protection of 2-Thiophenecarboxaldehyde. The aldehyde group of 2-thiophenecarboxaldehyde is first protected as a cyclic acetal (1,3-dioxolane) to prevent its interference in the subsequent electrophilic aromatic substitution reaction.[3][4]
Step 2: Friedel-Crafts Acylation. The protected thiophene derivative then undergoes a regioselective Friedel-Crafts acylation at the 5-position with 4-nitrobenzoyl chloride, driven by a Lewis acid catalyst.[5][6]
This approach ensures that the highly reactive aldehyde is shielded during the acylation, which would otherwise lead to undesirable side reactions.
Synthetic Workflow Diagram
Sources
A Technical Guide to the Spectroscopic Characterization of 5-(1,3-Dioxolan-2-YL)-2-(4-nitrobenzoyl)thiophene
Prepared by: Gemini, Senior Application Scientist
Distribution: For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the spectroscopic data expected for the novel heterocyclic compound, 5-(1,3-Dioxolan-2-YL)-2-(4-nitrobenzoyl)thiophene. While a complete experimental dataset for this specific molecule is not publicly available, this document synthesizes foundational spectroscopic principles and data from closely related structural analogs to present a robust, predictive characterization. The methodologies and interpretations herein are designed to serve as a benchmark for researchers working with this compound or similar molecular scaffolds.
The structure combines a 2,5-disubstituted thiophene core with a 1,3-dioxolane protecting group and an electron-withdrawing 4-nitrobenzoyl moiety. This unique combination of functional groups makes rigorous spectroscopic analysis essential for confirming its identity, purity, and for understanding its electronic properties, which are critical for applications in medicinal chemistry and materials science.[1]
Predicted ¹H NMR Spectroscopic Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for elucidating the specific arrangement of protons within a molecule. The predicted chemical shifts (δ) for this compound in a standard deuterated solvent like CDCl₃ are based on the electronic environment of each proton.
Causality of Experimental Choices: The choice of CDCl₃ as a solvent is standard for many organic compounds, offering good solubility and a clean spectral window.[2] Tetramethylsilane (TMS) is used as an internal standard, with its signal defined as 0.0 ppm for calibration.
Predicted ¹H NMR Assignments:
| Protons | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Thiophene H-3, H-4 | 7.2 - 7.8 | Doublet (d) | J = 3.5 - 5.0 | The protons on the thiophene ring are expected to appear as two distinct doublets due to coupling with each other. Their exact chemical shifts are influenced by the opposing electronic effects of the electron-donating dioxolane group and the electron-withdrawing nitrobenzoyl group.[3][4][5] |
| Nitrobenzoyl H-2', H-6' | 8.2 - 8.4 | Doublet (d) | J = ~8.5 | These protons are ortho to the strongly electron-withdrawing nitro group, causing significant deshielding and a downfield shift. They appear as a doublet due to coupling with H-3' and H-5'. |
| Nitrobenzoyl H-3', H-5' | 7.8 - 8.0 | Doublet (d) | J = ~8.5 | These protons are ortho to the carbonyl group and will be shifted downfield, but less so than the protons adjacent to the nitro group. |
| Dioxolane CH | 5.8 - 6.0 | Singlet (s) | N/A | This acetal proton is highly deshielded due to being bonded to two oxygen atoms and is adjacent to the thiophene ring. |
| Dioxolane CH₂ | 4.0 - 4.2 | Multiplet (m) | N/A | The four protons of the ethylene glycol unit in the dioxolane ring are chemically equivalent in a simple spectrum and typically appear as a multiplet. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS in a clean, dry NMR tube.
-
Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature. A standard pulse sequence is typically sufficient. The spectral width should be set to encompass a range from 0 to 10 ppm.
-
Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the spectrum, and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
Predicted ¹³C NMR Spectroscopic Data
Carbon-13 NMR provides information on the carbon framework of the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom produces a distinct peak.
Predicted ¹³C NMR Assignments:
| Carbon Atom | Predicted δ (ppm) | Rationale |
| C=O (Ketone) | 185 - 195 | The carbonyl carbon of the ketone is significantly deshielded and appears far downfield. |
| Thiophene C-2, C-5 | 140 - 155 | These are quaternary carbons attached to substituents and are deshielded. The carbon attached to the electron-withdrawing benzoyl group (C-2) will be further downfield than the one attached to the dioxolane (C-5). |
| Thiophene C-3, C-4 | 125 - 135 | These carbons are part of the aromatic thiophene ring. |
| Nitrobenzoyl C-1' | 140 - 145 | The quaternary carbon attached to the carbonyl group. |
| Nitrobenzoyl C-4' | 148 - 152 | The quaternary carbon attached to the nitro group is strongly deshielded. |
| Nitrobenzoyl C-2', C-6' | 128 - 132 | Aromatic carbons adjacent to the nitro group. |
| Nitrobenzoyl C-3', C-5' | 122 - 126 | Aromatic carbons adjacent to the carbonyl group. |
| Dioxolane CH | 95 - 105 | The acetal carbon is highly deshielded due to the two attached oxygen atoms.[2] |
| Dioxolane CH₂ | 65 - 70 | The methylene carbons of the dioxolane ring appear in a typical range for sp³ carbons bonded to oxygen.[6][7] |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.
-
Instrument Setup: Use a 100 MHz (or higher, corresponding to the ¹H frequency) spectrometer.
-
Data Acquisition: Acquire a proton-decoupled spectrum. A sufficient number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio. The spectral width should be set from 0 to 220 ppm.
-
Processing: Apply a Fourier transform, phase and baseline correct the spectrum.
Predicted Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Predicted Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~3100 | C-H Stretch | Aromatic (Thiophene, Benzene) | Characteristic stretching vibration for sp² C-H bonds. |
| ~2900 | C-H Stretch | Aliphatic (Dioxolane) | Characteristic stretching for sp³ C-H bonds. |
| 1640 - 1660 | C=O Stretch | Aryl Ketone | The carbonyl stretch is a strong, sharp absorption. Conjugation with the thiophene and benzene rings lowers the frequency compared to a simple ketone. |
| 1510 - 1550 | N-O Asymmetric Stretch | Nitro Group | Aromatic nitro compounds show a strong, characteristic absorption in this region.[8][9][10][11] |
| 1340 - 1360 | N-O Symmetric Stretch | Nitro Group | This is the second characteristic strong absorption for the nitro group.[8][9][10][11] |
| 1580 - 1600 | C=C Stretch | Aromatic Rings | Vibrations of the carbon-carbon double bonds within the aromatic rings. |
| 1050 - 1150 | C-O Stretch | Dioxolane (Acetal) | Strong C-O stretching vibrations are characteristic of the acetal group. |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument Setup: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation. For this compound (Molecular Formula: C₁₄H₁₁NO₅S), the predicted molecular weight is approximately 321.04 g/mol .
Predicted Fragmentation Pattern (Electron Ionization - EI):
| m/z | Proposed Fragment Ion | Rationale |
| 321 | [M]⁺˙ (Molecular Ion) | The intact molecule with one electron removed. |
| 150 | [C₆H₄NO₂CO]⁺ | Formation of the 4-nitrobenzoyl cation. This is a very stable fragment. |
| 120 | [C₆H₄NO₂]⁺ | Loss of CO from the 4-nitrobenzoyl cation. |
| 171 | [M - C₇H₄NO₂]⁺ | Loss of the 4-nitrobenzoyl radical. |
| 105 | [C₆H₅CO]⁺ | A common fragment in benzoyl compounds is the benzoyl cation, though the nitro-substituted version is more likely here.[12] |
| 77 | [C₆H₅]⁺ | Loss of CO from the benzoyl cation.[12] |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through an LC system.
-
Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a softer technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
-
Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.
-
Detection: Detect the ions and generate the mass spectrum.
References
-
Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available from: [Link]
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Nitro Groups. University of Calgary. Available from: [Link]
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13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of ... Doc Brown's Chemistry. Available from: [Link]
-
Infrared of nitro compounds. Chemistry121. Available from: [Link]
-
The Substituent Effects in Thiophene Compounds. I. 1 H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Oxford Academic. Available from: [Link]
-
IR: nitro groups. University of Calgary. Available from: [Link]
-
The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Semantic Scholar. Available from: [Link]
-
1,3-Dioxolane - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]
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- 3. academic.oup.com [academic.oup.com]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-(1,3-Dioxolan-2-YL)-2-(4-nitrobenzoyl)thiophene
Abstract
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of chemical research and development.[1] 5-(1,3-Dioxolan-2-YL)-2-(4-nitrobenzoyl)thiophene is a molecule of interest, incorporating three distinct chemical moieties: a 2,5-disubstituted thiophene core, a pendant 4-nitrobenzoyl group, and a protected aldehyde in the form of a 1,3-dioxolane ring. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for confirming the molecular architecture of such compounds.[2] This in-depth guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of the title compound, explains the rationale behind chemical shift and coupling constant assignments, and presents a robust experimental protocol for data acquisition.
Molecular Structure and NMR Numbering Convention
To ensure clarity in spectral assignment, a systematic numbering scheme for the hydrogen and carbon atoms of this compound is essential. The structure and numbering are depicted below.
Caption: Molecular structure and numbering scheme.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons.[3] The analysis is best approached by considering the distinct regions of the molecule.
Aromatic Region (δ 7.0 - 9.0 ppm)
-
4-Nitrobenzoyl Protons (H-8, H-10, H-7, H-11): This portion of the molecule constitutes a classic AA'BB' spin system, which often appears as two distinct doublets due to the strong electronic influence of the para-substituents.
-
H-8/H-10: These protons are ortho to the electron-withdrawing nitro group (NO₂). They will be significantly deshielded and are expected to resonate at a high chemical shift, predicted in the δ 8.35 - 8.45 ppm range. They will appear as a doublet.
-
H-7/H-11: These protons are ortho to the carbonyl group (C=O), which is also electron-withdrawing. Their resonance is predicted to be slightly upfield from H-8/H-10, in the δ 8.15 - 8.25 ppm range, also as a doublet. The coupling constant between these adjacent aromatic protons (³J) is typically 8-9 Hz.[4]
-
-
Thiophene Protons (H-1, H-3): The thiophene ring protons are influenced by the electronic nature of the substituents at positions 2 and 5.[1][5]
-
H-1: This proton is adjacent to the electron-withdrawing benzoyl group. This proximity will cause significant deshielding. Its signal is predicted to be a doublet in the range of δ 7.80 - 7.95 ppm .
-
H-3: This proton is adjacent to the dioxolane-substituted carbon. It will be less deshielded than H-1. Its signal is predicted as a doublet around δ 7.25 - 7.40 ppm .
-
The coupling constant (³J) between H-1 and H-3 in a thiophene ring is characteristically smaller than in a benzene ring, typically around 3.5 - 5.0 Hz .[6]
-
Acetal and Aliphatic Region (δ 4.0 - 6.5 ppm)
-
Dioxolane Protons (H-12, H-13, H-14):
-
H-12 (Acetal Proton): This proton is bonded to a carbon (C-12) that is attached to two oxygen atoms, leading to a highly deshielded environment for an aliphatic proton. It is expected to appear as a singlet at δ 6.10 - 6.20 ppm .
-
H-13/H-14 (Methylene Protons): These four equivalent protons of the ethylenedioxy bridge (OCH₂CH₂O) will resonate in a region characteristic for ethers. They are expected to produce a single signal, likely a singlet or a narrow multiplet, around δ 4.05 - 4.15 ppm .[7][8]
-
Summary of Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-8/H-10 | 8.35 - 8.45 | Doublet (d) | 8.0 - 9.0 | 2H |
| H-7/H-11 | 8.15 - 8.25 | Doublet (d) | 8.0 - 9.0 | 2H |
| H-1 | 7.80 - 7.95 | Doublet (d) | 3.5 - 5.0 | 1H |
| H-3 | 7.25 - 7.40 | Doublet (d) | 3.5 - 5.0 | 1H |
| H-12 | 6.10 - 6.20 | Singlet (s) | - | 1H |
| H-13/H-14 | 4.05 - 4.15 | Singlet (s) or Multiplet (m) | - | 4H |
Predicted ¹³C NMR Spectral Analysis
Proton-decoupled ¹³C NMR spectroscopy reveals the number of chemically non-equivalent carbon atoms and provides insight into their electronic environment.[3]
-
Carbonyl Carbon (C-5): The carbonyl carbon is the most deshielded carbon in the molecule due to the strong electronegativity of the double-bonded oxygen. It is expected to appear as a singlet in the δ 182 - 188 ppm range.
-
Aromatic Carbons (C-1, C-2, C-3, C-4, C-6, C-7, C-8, C-9, C-10, C-11): These carbons will resonate in the typical aromatic region of δ 120 - 155 ppm .
-
Thiophene Carbons: The carbons directly attached to substituents (C-2 and C-4) will have their shifts significantly influenced. C-2, attached to the benzoyl group, will be downfield, while C-4, attached to the dioxolane group, will also be significantly shifted. The protonated carbons C-1 and C-3 are expected around δ 125-138 ppm .[9][10]
-
Nitrobenzoyl Carbons: The ipso-carbons (C-6 and C-9) attached to the thiophene and nitro groups, respectively, will be deshielded. The protonated carbons (C-7, C-8, C-10, C-11) will appear in the δ 124 - 132 ppm range. The carbon attached to the nitro group (C-9) is expected to be significantly deshielded, around δ 150 ppm .
-
-
Acetal Carbon (C-12): Similar to its attached proton, this carbon is bonded to two oxygen atoms and will be significantly deshielded for an sp³ carbon, resonating around δ 102 - 105 ppm .[11]
-
Methylene Carbons (C-13, C-14): These two equivalent carbons of the dioxolane ring are in a standard ether-like environment and are predicted to have a chemical shift around δ 65 - 67 ppm .[11][12]
Summary of Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-5 (C=O) | 182 - 188 |
| C-9 (C-NO₂) | 149 - 152 |
| Aromatic C (quaternary) | 135 - 155 |
| Aromatic CH (protonated) | 124 - 138 |
| C-12 (O-CH-O) | 102 - 105 |
| C-13/C-14 (OCH₂) | 65 - 67 |
Advanced 2D NMR for Structural Verification
While 1D NMR provides substantial information, 2D NMR techniques are essential for unambiguous assignment and complete structural confirmation.[13]
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment confirms proton-proton couplings. Key expected correlations include:
-
A cross-peak between the thiophene protons H-1 and H-3.
-
A cross-peak between the nitrobenzoyl protons H-7/H-11 and H-8/H-10.
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, providing definitive C-H assignments. For example, the signal at δ ~7.85 ppm in the ¹H spectrum would show a cross-peak to its corresponding carbon signal in the ¹³C spectrum.[13]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) couplings between protons and carbons. This is invaluable for connecting the different fragments of the molecule. Key expected correlations:
-
A correlation from the thiophene proton H-1 to the carbonyl carbon C-5, confirming the connectivity of the benzoyl group to the thiophene ring.
-
Correlations from the acetal proton H-12 to the thiophene carbons C-4 and C-3.
-
Correlations from the benzoyl protons H-7/H-11 to the carbonyl carbon C-5.
-
Caption: Workflow for NMR data acquisition and analysis.
Experimental Protocol for NMR Analysis
This protocol describes a self-validating system for acquiring high-quality NMR data for the title compound on a standard 400 MHz spectrometer.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its good solubilizing power and its residual solvent peak at δ 7.26 ppm provides a secondary chemical shift reference.
-
Standard: Add a small amount of tetramethylsilane (TMS) as the internal standard (δ 0.00 ppm).
-
Transfer: Transfer the resulting clear solution into a clean, dry 5 mm NMR tube.
¹H NMR Data Acquisition (400 MHz)
-
Pulse Sequence: Utilize a standard single-pulse sequence (e.g., Bruker's zg30).[14]
-
Tuning and Locking: Tune and match the probe for the ¹H frequency. Lock the field frequency using the deuterium signal from the CDCl₃ solvent.
-
Shimming: Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
Spectral Width: Set a spectral width of approximately 15 ppm to ensure all signals are captured.
-
Number of Scans: Acquire 16 to 32 scans to achieve an excellent signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay (d1) of 2-5 seconds to ensure full relaxation of protons for accurate integration.
¹³C NMR Data Acquisition (100 MHz)
-
Pulse Sequence: Employ a proton-decoupled pulse sequence with Nuclear Overhauser Effect (NOE) (e.g., Bruker's zgpg30).
-
Tuning and Locking: Re-tune the probe for the ¹³C frequency and ensure the deuterium lock is stable.
-
Spectral Width: Set a spectral width of approximately 220-240 ppm.
-
Number of Scans: Acquire a larger number of scans (e.g., 1024 to 4096) due to the lower natural abundance of ¹³C.
-
Relaxation Delay: A relaxation delay of 2 seconds is generally sufficient.
Data Processing
-
Fourier Transformation: Apply exponential multiplication (line broadening) and Fourier transform the acquired Free Induction Decay (FID).
-
Phasing: Manually or automatically phase correct the resulting spectrum to obtain a flat baseline and pure absorption peaks.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline for accurate integration.
-
Calibration: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra.[1]
-
Integration: For the ¹H spectrum, integrate all signals and normalize them to a known number of protons to determine the relative proton ratios.
Conclusion
The structural characterization of this compound is readily achievable through a systematic NMR spectroscopy approach. The predicted ¹H and ¹³C NMR spectra exhibit distinct, well-resolved signals corresponding to the thiophene, nitrobenzoyl, and dioxolane moieties. By combining the analysis of chemical shifts, coupling constants, and integration from 1D spectra with the powerful connectivity information from 2D experiments like COSY and HMBC, researchers can achieve an unambiguous and definitive elucidation of the molecular structure, an essential step in any chemical or pharmaceutical development pipeline.
References
-
Fujieda, K., Takahashi, K., & Sone, T. (1977). C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan. Available at: [Link]
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Stenutz, R. (n.d.). NMR chemical shift prediction of thiophenes. Available at: [Link]
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The NMR interpretations of some heterocyclic compounds which are... ResearchGate. Available at: [Link]
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4-Nitrobenzoyl chloride Spectra. SpectraBase. Available at: [Link]
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Hearn, M. T. W. (1976). Carbon-13 chemical shifts in some substituted furans and thiophens. Australian Journal of Chemistry. Available at: [Link]
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¹H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... ResearchGate. Available at: [Link]
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Abraham, R. J., & Thomas, W. A. (1998). ¹H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. Available at: [Link]
-
Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]
-
The ¹H-NMR spectrum of N-(p-nitrobenzoyl)-L-phenylalanine (IV). ResearchGate. Available at: [Link]
-
1,3-Dioxolane Spectra. SpectraBase. Available at: [Link]
-
Supplementary Information for publications. Available at: [Link]
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¹H solution NMR spectra of (a) thiophene[9]Rotaxane and (b) polythiophene polyrotaxane. ResearchGate. Available at: [Link]
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An In-depth Technical Guide to the Physical and Chemical Properties of 5-(1,3-Dioxolan-2-yl)-2-(4-nitrobenzoyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(1,3-Dioxolan-2-yl)-2-(4-nitrobenzoyl)thiophene is a synthetic heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a central thiophene ring functionalized with a protected aldehyde (the 1,3-dioxolane group) and a 4-nitrobenzoyl moiety, presents a versatile scaffold for the development of novel therapeutic agents and functional organic materials. The thiophene core is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The presence of the electron-withdrawing 4-nitrobenzoyl group and the synthetically useful protected aldehyde allows for diverse chemical modifications, making this molecule a valuable intermediate for creating extensive compound libraries for drug discovery and for developing materials with tailored electronic properties. This guide provides a comprehensive overview of the physical and chemical properties of this compound, including its synthesis, reactivity, and potential applications, grounded in established chemical principles and supported by relevant literature.
Molecular Structure and Identification
The core of the molecule is a five-membered aromatic thiophene ring. At the 2-position, it is substituted with a benzoyl group which itself is substituted at the 4-position with a nitro group. At the 5-position of the thiophene ring, a 1,3-dioxolane ring is attached, which serves as a protecting group for a formyl (aldehyde) functionality.
| Property | Value | Source |
| CAS Number | 898778-34-2 | [4][5] |
| Molecular Formula | C₁₄H₁₁NO₅S | [5] |
| Molecular Weight | 305.31 g/mol | [5] |
Synthesis
Step 1: Protection of the Aldehyde Group
The first step involves the protection of the aldehyde group of 2-thiophenecarboxaldehyde using ethylene glycol to form 2-(1,3-dioxolan-2-yl)thiophene. This is a standard procedure to prevent the aldehyde from reacting in the subsequent Friedel-Crafts acylation step.[6][7]
Experimental Protocol: Acetal Formation [6]
-
To a solution of 2-thiophenecarboxaldehyde (1 equivalent) in a suitable solvent such as toluene, add ethylene glycol (1.2 equivalents).
-
Add a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Separate the organic layer, dry it over an anhydrous salt like magnesium sulfate, and remove the solvent under reduced pressure.
-
Purify the resulting 2-(1,3-dioxolan-2-yl)thiophene by distillation or column chromatography.
Caption: Acetal protection of 2-thiophenecarboxaldehyde.
Step 2: Friedel-Crafts Acylation
The second step is a Friedel-Crafts acylation of the protected thiophene with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[8][9][10][11] The electrophilic substitution will preferentially occur at the 5-position of the thiophene ring, which is activated by the sulfur atom.
Experimental Protocol: Friedel-Crafts Acylation [8][9]
-
In a dry, nitrogen-flushed flask, suspend anhydrous aluminum chloride (1.1 equivalents) in a dry, inert solvent like dichloromethane at 0°C.
-
Slowly add a solution of 4-nitrobenzoyl chloride (1.0 equivalent) in dichloromethane to the suspension, maintaining the temperature at 0°C.
-
After stirring for a short period, add a solution of 2-(1,3-dioxolan-2-yl)thiophene (1.0 equivalent) in dichloromethane dropwise to the reaction mixture, still at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product, this compound, by column chromatography or recrystallization.
Caption: Friedel-Crafts acylation to yield the target compound.
Physical Properties
While specific experimental data for this compound is not widely published, the expected physical properties can be inferred from its structure and data for analogous compounds.
| Property | Predicted Value/State | Rationale/Comparison |
| Appearance | Crystalline solid | The presence of aromatic rings and polar groups suggests a solid state at room temperature. |
| Melting Point | Likely in the range of 100-200 °C | A related compound, 2-(4-t-Butylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene, is a solid.[12] The nitro group in the target molecule would likely increase the melting point due to stronger intermolecular interactions. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform, acetone, ethyl acetate). Sparingly soluble in non-polar solvents (e.g., hexane) and likely insoluble in water. | The combination of aromatic rings and polar functional groups (ketone, nitro, dioxolane) supports this solubility profile. |
| Chromatographic Behavior | Moderately polar; can be purified by silica gel column chromatography using a mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate). | The polarity of the molecule is influenced by the ketone, nitro, and dioxolane groups. |
Chemical Properties and Reactivity
The chemical reactivity of this compound is dictated by its three main functional components: the thiophene ring, the 4-nitrobenzoyl group, and the 1,3-dioxolane group.
Reactions of the Thiophene Ring
The thiophene ring is an electron-rich aromatic system and is susceptible to electrophilic substitution. However, the presence of the electron-withdrawing 4-nitrobenzoyl group at the 2-position will deactivate the ring towards further electrophilic attack.
Reactions of the Carbonyl Group
The ketone functionality of the benzoyl group can undergo typical carbonyl reactions, such as reduction to a secondary alcohol using reducing agents like sodium borohydride.
Reactions of the Nitro Group
The nitro group on the benzene ring is a strong electron-withdrawing group and can be reduced to an amino group using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Deprotection of the Dioxolane Group
The 1,3-dioxolane group is an acetal and is stable to basic and nucleophilic conditions. It can be readily hydrolyzed under acidic conditions to regenerate the aldehyde functionality.[7] This deprotection unmasks a reactive aldehyde group, which can then be used for a variety of subsequent chemical transformations, such as oxidation to a carboxylic acid, reduction to an alcohol, or conversion to an imine.
Experimental Protocol: Deprotection of the Acetal
-
Dissolve this compound in a suitable solvent mixture, such as acetone and water.
-
Add a catalytic amount of an acid, for example, hydrochloric acid or p-toluenesulfonic acid.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the deprotection is complete, neutralize the acid with a mild base like sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and remove the solvent to obtain 5-formyl-2-(4-nitrobenzoyl)thiophene.
Spectroscopic Characterization
While specific spectra for this compound are not publicly available, the expected spectroscopic features can be predicted based on its structure.
¹H NMR Spectroscopy
-
Thiophene Protons: Two doublets in the aromatic region (around 7-8 ppm), corresponding to the two protons on the thiophene ring, with a characteristic coupling constant.
-
Benzene Protons: Two doublets in the aromatic region (around 8-8.5 ppm), characteristic of a 1,4-disubstituted benzene ring, with the protons adjacent to the nitro group appearing further downfield.
-
Dioxolane Protons: A singlet or a complex multiplet for the proton at the 2-position of the dioxolane ring (around 6 ppm) and a multiplet for the four protons of the ethylene glycol moiety (around 4 ppm).
¹³C NMR Spectroscopy
-
Thiophene Carbons: Signals in the aromatic region (around 120-150 ppm).
-
Benzene Carbons: Signals in the aromatic region (around 120-150 ppm), with the carbon attached to the nitro group being significantly deshielded.
-
Carbonyl Carbon: A signal in the downfield region (around 180-190 ppm).
-
Dioxolane Carbons: A signal for the carbon at the 2-position (around 100 ppm) and a signal for the two equivalent carbons of the ethylene glycol moiety (around 65 ppm).
Infrared (IR) Spectroscopy
-
C=O Stretch (Ketone): A strong absorption band around 1630-1650 cm⁻¹.
-
N-O Stretch (Nitro Group): Two strong absorption bands, one symmetric and one asymmetric, around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹.
-
C-O Stretch (Dioxolane): Strong absorption bands in the fingerprint region, typically around 1000-1200 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.
Mass Spectrometry
The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (305.31 g/mol ). Fragmentation patterns would likely involve cleavage of the bond between the thiophene ring and the benzoyl group, as well as fragmentation of the dioxolane ring.
Potential Applications
Thiophene derivatives are of great interest in drug discovery due to their wide range of biological activities.[2][3] The structural motifs present in this compound suggest several potential areas of application:
-
Anticancer Agents: Many thiophene-containing compounds have shown potent anticancer activity.[1][2] The ability to further functionalize this molecule at both the protected aldehyde and the nitro group allows for the synthesis of a diverse library of compounds for screening as potential anticancer agents.
-
Antimicrobial Agents: The thiophene nucleus is a key component of many antimicrobial drugs.[1] Derivatives of this compound could be explored for their efficacy against various bacterial and fungal strains.
-
Kinase Inhibitors: The benzoylthiophene scaffold is present in some known kinase inhibitors. Modification of the substituents on both the thiophene and benzene rings could lead to the discovery of new and potent kinase inhibitors for the treatment of cancer and other diseases.
-
Materials Science: Thiophene-based molecules are widely used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[12] The electronic properties of this molecule, influenced by the electron-withdrawing nitro group, could be of interest for such applications.
Conclusion
This compound is a versatile synthetic intermediate with significant potential in both medicinal chemistry and materials science. Its synthesis, based on well-established organic reactions, provides a platform for the creation of a wide array of novel compounds. While detailed experimental data for this specific molecule is limited in the public domain, its physical and chemical properties can be reliably predicted based on its structure and the known chemistry of its constituent functional groups. Further research into the synthesis, characterization, and biological evaluation of this and related compounds is warranted to fully explore their potential as new therapeutic agents and advanced materials.
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An In-Depth Technical Guide to 5-(1,3-Dioxolan-2-YL)-2-(4-nitrobenzoyl)thiophene (CAS Number: 898778-34-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(1,3-Dioxolan-2-YL)-2-(4-nitrobenzoyl)thiophene, a key heterocyclic building block with significant potential in medicinal chemistry and materials science. This document delves into its chemical identity, synthesis, physicochemical properties, and prospective applications, particularly as an intermediate in the development of novel therapeutic agents. The information presented herein is curated to support researchers in leveraging this compound for advanced scientific exploration.
Introduction and Chemical Identity
This compound, identified by the CAS number 898778-34-2, is a substituted thiophene derivative.[1] The molecule features a central thiophene ring functionalized with a 4-nitrobenzoyl group at the 2-position and a protected aldehyde in the form of a 1,3-dioxolane ring at the 5-position. The presence of the electron-withdrawing nitrobenzoyl group and the versatile dioxolane moiety makes this compound a valuable intermediate for further chemical modifications. Thiophene and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous approved drugs due to their diverse biological activities.[2][3] These activities include anticancer, anti-inflammatory, antimicrobial, and antipsychotic properties.[3][4][5]
Table 1: Chemical Identity of this compound
| Property | Value |
| CAS Number | 898778-34-2[1] |
| Molecular Formula | C₁₄H₁₁NO₅S |
| Molecular Weight | 305.31 g/mol |
| Canonical SMILES | C1COCC1C2=CC=C(S2)C(=O)C3=CC=C(C=C3)[O-] |
| InChI Key | Not available |
Synthesis and Mechanism
The synthesis of this compound typically involves a multi-step process. A plausible synthetic route begins with a suitable thiophene precursor, followed by acylation and protection of the aldehyde functionality.
Conceptual Synthetic Pathway
A logical synthetic approach would involve two key transformations:
-
Friedel-Crafts Acylation: Introduction of the 4-nitrobenzoyl group onto the thiophene ring.
-
Acetalization: Protection of a formyl group at the 5-position using ethylene glycol.
The order of these steps is crucial. Protecting the aldehyde first would be the more strategic approach to prevent unwanted side reactions during the subsequent Friedel-Crafts acylation.
Caption: Conceptual synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Based on standard organic synthesis methodologies for similar compounds, a detailed protocol can be proposed.[6]
Step 1: Protection of 5-Formylthiophene
-
To a solution of 5-formylthiophene (1 equivalent) in toluene, add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture using a Dean-Stark apparatus to remove water.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-(1,3-dioxolan-2-yl)thiophene.
Step 2: Friedel-Crafts Acylation
-
In a separate flask, dissolve 4-nitrobenzoyl chloride (1.1 equivalents) in a suitable anhydrous solvent like dichloromethane.
-
Cool the solution to 0°C and add a Lewis acid catalyst, such as aluminum chloride (1.2 equivalents), portion-wise.
-
To this mixture, add a solution of 5-(1,3-dioxolan-2-yl)thiophene (1 equivalent) in the same solvent dropwise, maintaining the temperature at 0°C.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Physicochemical and Spectroscopic Characterization
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Rationale/Reference |
| Melting Point | Solid at room temperature | High molecular weight and polarity suggest a solid state. |
| Boiling Point | > 300 °C (decomposes) | High molecular weight and polar functional groups. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, acetone); sparingly soluble in nonpolar solvents; insoluble in water. | Based on the polarity of the functional groups. |
Spectroscopic Analysis (Expected)
Spectroscopic techniques are essential for the structural elucidation and purity assessment of the synthesized compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the protons on the thiophene ring, the benzoyl group, and the dioxolane ring. The protons on the thiophene ring will likely appear as doublets in the aromatic region. The protons of the 4-nitrophenyl group will also appear as two doublets in the aromatic region. The dioxolane protons will likely present as a multiplet.[7][8]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display unique signals for each carbon atom in the molecule, including the carbonyl carbon of the ketone, the carbons of the thiophene and benzene rings, and the carbons of the dioxolane group.[7][8]
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: Characteristic absorption bands are expected for the C=O stretching of the ketone, the N-O stretching of the nitro group, the C-S stretching of the thiophene ring, and the C-O stretching of the dioxolane ether linkages.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (305.31 g/mol ).
Caption: Key expected signals in the spectroscopic analysis of the title compound.
Applications in Drug Development and Research
As a functionalized thiophene derivative, this compound serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Intermediate for Biologically Active Compounds
The dioxolane group acts as a protecting group for an aldehyde. This aldehyde can be deprotected under acidic conditions to be used in various subsequent reactions, such as the formation of imines, oximes, or as a substrate in Wittig-type reactions. The nitro group can be reduced to an amine, which can then be further functionalized. These transformations allow for the synthesis of a diverse library of compounds for biological screening.
Thiophene derivatives containing a nitrobenzoyl moiety have been investigated for their potential anticancer activities.[9][10][11][12][13][14][15] The nitro group can be a key pharmacophore in certain contexts, or it can be a precursor to an amino group for further derivatization.
Caption: Potential synthetic transformations of the title compound for drug discovery.
Potential Therapeutic Targets
While no specific biological activity has been reported for this exact compound, related thiophene derivatives have shown activity against a range of targets, including:
-
Kinases: Many kinase inhibitors incorporate a heterocyclic core.
-
Tubulin: Thiophene-based compounds have been shown to inhibit tubulin polymerization, a key mechanism for some anticancer drugs.[12]
-
Enzymes: Thiophene derivatives have been explored as inhibitors of various enzymes, including acetylcholinesterase.[16]
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. However, based on its chemical structure, the following precautions should be taken when handling this compound:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[17][18][19]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential for applications in drug discovery and materials science. Its synthesis, while requiring multiple steps, utilizes well-established organic reactions. The presence of multiple functional groups allows for a wide range of chemical modifications, making it an attractive starting material for the synthesis of diverse molecular libraries. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
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An In-Depth Technical Guide to 5-(1,3-Dioxolan-2-yl)-2-(4-nitrobenzoyl)thiophene: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the heterocyclic compound 5-(1,3-Dioxolan-2-yl)-2-(4-nitrobenzoyl)thiophene. The document details its physicochemical properties, outlines a robust, two-step synthetic pathway, and describes standard analytical techniques for its characterization. Furthermore, it explores the potential applications of this molecule within the broader context of medicinal chemistry, drawing on the well-established biological activities of thiophene and nitroaromatic compounds. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic entities and for drug development professionals exploring new therapeutic scaffolds.
Introduction: The Significance of the Thiophene Scaffold
The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its bioisosteric relationship with the benzene ring allows it to modulate physicochemical properties such as lipophilicity and metabolic stability, while its diverse substitution patterns offer a rich landscape for structure-activity relationship (SAR) studies.[3] Thiophene derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4] The incorporation of a nitrobenzoyl moiety, a common pharmacophore in its own right, and a versatile dioxolane-protected aldehyde group, makes this compound a compound of significant interest for synthetic and medicinal chemists.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁NO₅S | [5] |
| Molecular Weight | 305.31 g/mol | [5] |
| CAS Number | 898778-34-2 | [5] |
| Appearance | Expected to be a solid | N/A |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | N/A |
Synthesis and Mechanism
The synthesis of this compound can be logically approached as a two-step process. This involves the initial preparation of the acetal-protected thiophene precursor, followed by a Friedel-Crafts acylation to introduce the nitrobenzoyl group.
Step 1: Synthesis of 2-(1,3-Dioxolan-2-yl)thiophene
The first step is the protection of the aldehyde group of 2-thiophenecarboxaldehyde as a dioxolane acetal. This is a standard procedure in organic synthesis to prevent the aldehyde from undergoing unwanted side reactions in the subsequent Friedel-Crafts step.
Reaction: 2-thiophenecarboxaldehyde + ethylene glycol ⇌ 2-(1,3-Dioxolan-2-yl)thiophene + H₂O
Causality of Experimental Choices: The use of an acid catalyst, such as p-toluenesulfonic acid, is crucial to protonate the carbonyl oxygen of the aldehyde, thereby activating it towards nucleophilic attack by ethylene glycol.[6] The reaction is typically performed in a solvent like toluene that allows for the azeotropic removal of water using a Dean-Stark apparatus. This continuous removal of water shifts the equilibrium towards the formation of the acetal product, ensuring a high yield.
Experimental Protocol: Synthesis of 2-(1,3-Dioxolan-2-yl)thiophene
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 2-thiophenecarboxaldehyde (1 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.02 equivalents).
-
Add toluene as the solvent.
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield 2-(1,3-dioxolan-2-yl)thiophene as a clear oil.[7][8]
Caption: Synthetic workflow for the preparation of 2-(1,3-Dioxolan-2-yl)thiophene.
Step 2: Friedel-Crafts Acylation
The second step involves the Friedel-Crafts acylation of the prepared 2-(1,3-dioxolan-2-yl)thiophene with 4-nitrobenzoyl chloride. This electrophilic aromatic substitution reaction introduces the 4-nitrobenzoyl group at the C5 position of the thiophene ring, which is the most nucleophilic position.
Reaction: 2-(1,3-Dioxolan-2-yl)thiophene + 4-nitrobenzoyl chloride → this compound + HCl
Causality of Experimental Choices: A strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is required to generate the highly electrophilic acylium ion from 4-nitrobenzoyl chloride.[1][9] The reaction is performed in an inert, anhydrous solvent such as dichloromethane to prevent the decomposition of the catalyst. The reaction is usually initiated at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion. A molar excess of the Lewis acid is often necessary as it complexes with the ketone product.[1] The quench with ice and hydrochloric acid is critical to decompose the aluminum chloride-ketone complex and protonate the product.
Experimental Protocol: Synthesis of this compound
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add 4-nitrobenzoyl chloride (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 15-20 minutes.
-
Add a solution of 2-(1,3-dioxolan-2-yl)thiophene (1 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the final product.
Caption: Workflow for the Friedel-Crafts acylation to yield the title compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the protons on the thiophene and nitrobenzene rings, as well as the dioxolane group. The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula of the compound by providing a highly accurate measurement of its molecular weight.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the functional groups present, such as the carbonyl (C=O) stretch of the ketone and the symmetric and asymmetric stretches of the nitro (NO₂) group.
-
Melting Point: A sharp melting point is a good indicator of the purity of a crystalline solid.
Potential Applications in Drug Discovery
-
Anticancer Activity: Many thiophene derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of kinases and tubulin polymerization.[4] The nitroaromatic group can also contribute to cytotoxicity, and some nitrothiophenes have been investigated as potential antitumor agents. This compound could be screened against a panel of cancer cell lines to assess its cytotoxic potential.
-
Antimicrobial and Antifungal Activity: The thiophene nucleus is present in several antimicrobial and antifungal drugs.[1] Nitrothiophenes have also shown promising activity against various microbial strains. Therefore, evaluating the antibacterial and antifungal properties of this compound is a logical step.
-
Enzyme Inhibition: The rigid, heteroaromatic structure could serve as a scaffold for designing inhibitors of various enzymes implicated in disease. The nitro group can act as a hydrogen bond acceptor, potentially interacting with active site residues.
The dioxolane group serves as a protected aldehyde, which can be readily deprotected under acidic conditions to yield the corresponding aldehyde. This aldehyde functionality is a versatile handle for further synthetic modifications, allowing for the creation of a library of derivatives for SAR studies. For example, it can be converted to an oxime, a Schiff base, or an alcohol, each with the potential for distinct biological activities.
Caption: Logical workflow for exploring the potential of the title compound.
Conclusion
This compound is a synthetically accessible heterocyclic compound with significant potential for applications in medicinal chemistry and materials science. This guide has provided a detailed, scientifically-grounded framework for its synthesis, characterization, and potential biological evaluation. The robust synthetic protocols, based on well-established organic reactions, offer a reliable route to this molecule. The exploration of its biological activities, guided by the known pharmacology of its constituent moieties, represents a promising avenue for future research and the discovery of novel therapeutic agents.
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A. Kumari, A. Kumar, and V. Kumar. (2020). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. Available at: [Link]
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stability and storage of 5-(1,3-Dioxolan-2-YL)-2-(4-nitrobenzoyl)thiophene
An In-depth Technical Guide to the Stability and Storage of 5-(1,3-Dioxolan-2-YL)-2-(4-nitrobenzoyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 898778-34-2) is a complex organic molecule featuring a thiophene core, a nitrobenzoyl moiety, and a dioxolane group.[1] Such compounds are of significant interest in medicinal chemistry and materials science due to the diverse biological and electronic properties associated with their constituent functional groups.[2][3][4] The thiophene ring is a common scaffold in many pharmaceuticals, while the nitrobenzoyl group can be a key pharmacophore or a reactive handle for further chemical modifications. The 1,3-dioxolane group typically serves as a protecting group for a carbonyl functionality, enhancing the stability of the molecule and allowing for selective reactions at other sites.[2] Understanding the stability and appropriate storage conditions of this compound is paramount to ensuring its integrity for research and development applications, as degradation can lead to inaccurate experimental results and the formation of unwanted impurities.
This guide provides a comprehensive overview of the chemical stability of this compound, potential degradation pathways, recommended storage conditions, and protocols for assessing its purity and stability over time. The information presented herein is synthesized from the known chemical behavior of its core functional groups and analogous structures.
Chemical Stability and Potential Degradation Pathways
The overall stability of this compound is governed by the interplay of its three key functional groups: the thiophene ring, the 4-nitrobenzoyl group, and the 1,3-dioxolane acetal. Each of these moieties is susceptible to specific degradation pathways under various environmental conditions.
Thiophene Ring Stability
The thiophene ring, while aromatic, is susceptible to oxidation.[2] The sulfur atom can be oxidized to form sulfoxides or sulfones, particularly in the presence of strong oxidizing agents.[2] Additionally, studies on thiophene degradation have shown that it can be susceptible to cleavage under certain conditions, such as exposure to ionizing radiation or specific microbial environments.[5][6][7] While the electron-withdrawing nature of the nitrobenzoyl group may offer some stabilization to the thiophene ring, the potential for oxidative degradation should not be overlooked, especially during long-term storage or under harsh experimental conditions.
Nitrobenzoyl Moiety Stability
The 4-nitrobenzoyl group is a key determinant of the compound's reactivity and potential degradation. Aromatic nitro compounds can be susceptible to reduction of the nitro group, which can occur in the presence of reducing agents. The carbonyl group of the benzoyl moiety can also undergo reduction to an alcohol.[2] Furthermore, compounds containing a nitrobenzoyl group, such as 4-nitrobenzoyl chloride, are known to be unstable in the presence of moisture and incompatible with bases, strong oxidizing agents, and alcohols.[8][9]
Dioxolane Group Stability
The 1,3-dioxolane group is an acetal, which serves as a protecting group for a carbonyl (in this case, likely an aldehyde). Acetals are generally stable under neutral and basic conditions but are susceptible to hydrolysis back to the corresponding carbonyl and diol under acidic conditions. This hydrolysis is often catalyzed by the presence of water. Therefore, exposure to acidic environments or even ambient moisture over extended periods could lead to the deprotection of the dioxolane ring, yielding the corresponding aldehyde.
Potential Degradation Pathways Diagram
Caption: Potential degradation pathways for this compound.
Recommended Storage and Handling
Based on the chemical sensitivities of the functional groups, the following storage and handling procedures are recommended to maintain the integrity of this compound.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[9][10][11] Refrigeration is advisable for long-term storage. | Lower temperatures slow down potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To minimize exposure to oxygen and moisture, which can promote oxidative and hydrolytic degradation. |
| Light | Protect from light.[12] | Aromatic compounds, especially those with nitro groups, can be light-sensitive. |
| Container | Store in a tightly sealed container.[8][9][10][13] | To prevent the ingress of moisture and air. |
| Incompatibilities | Avoid contact with strong acids, strong bases, strong oxidizing agents, and reducing agents.[8] | To prevent chemical reactions that could degrade the compound. |
Handling Precautions
-
Hygroscopic Nature : While not explicitly documented for this specific compound, related compounds like p-nitrobenzoyl chloride are unstable in moist surroundings.[8] Therefore, it is prudent to handle the compound in a dry environment, such as a glove box or under a stream of inert gas.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this chemical.
-
Weighing and Dispensing : Perform weighing and dispensing in a well-ventilated area, preferably within a chemical fume hood.[9]
Stability Assessment Protocols
Regular assessment of the purity and stability of this compound is crucial, especially for long-term studies or when using older batches of the compound. High-Performance Liquid Chromatography (HPLC) is a highly effective technique for this purpose.[14]
Protocol 1: Routine Purity Check by HPLC
This protocol outlines a general method for routine purity checks. Method optimization may be required for specific applications.
1. Sample Preparation: a. Accurately weigh approximately 1 mg of this compound. b. Dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 0.1 mg/mL. c. Filter the solution through a 0.22 µm syringe filter before injection.
2. HPLC Conditions (Suggested Starting Point):
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
- Start with a suitable gradient, for example, 30% B to 95% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV-Vis detector at a wavelength determined by the UV spectrum of the compound (a photodiode array detector is recommended for initial analysis to identify the optimal wavelength).
- Injection Volume: 10 µL.
3. Data Analysis: a. Integrate the peak corresponding to the main compound and any impurity peaks. b. Calculate the purity as the percentage of the main peak area relative to the total peak area. c. Compare the chromatogram to a reference standard or a previously analyzed fresh batch to identify any new impurity peaks.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[15] These studies involve subjecting the compound to harsh conditions to accelerate its degradation.
1. Stress Conditions:
- Acidic Hydrolysis: Incubate the sample in 0.1 M HCl at a controlled temperature (e.g., 60 °C) for a defined period.
- Basic Hydrolysis: Incubate the sample in 0.1 M NaOH at a controlled temperature (e.g., 60 °C) for a defined period.[16]
- Oxidative Degradation: Treat the sample with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
- Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80 °C).
- Photolytic Degradation: Expose the sample (in solution and as a solid) to UV and visible light.
2. Sample Analysis: a. After exposure to the stress conditions, neutralize the acidic and basic samples. b. Dilute all samples to a suitable concentration. c. Analyze the samples by HPLC, as described in Protocol 1. A mass spectrometer (LC-MS) coupled to the HPLC can be invaluable for identifying the degradation products.[17]
3. Data Interpretation: a. Identify the major degradation products formed under each stress condition. b. This information can help elucidate the degradation pathways and confirm the stability-indicating nature of the analytical method.
Experimental Workflow for Stability Assessment
Caption: Workflow for routine stability assessment of this compound by HPLC.
Conclusion
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-
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-
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An In-depth Technical Guide to the Electronic Properties of Nitrobenzoyl Substituted Thiophenes
This guide provides a comprehensive technical overview of the electronic properties of nitrobenzoyl substituted thiophenes, a class of molecules garnering significant interest for their potential in materials science and drug development. We will delve into the synthesis, characterization, and theoretical modeling of these compounds, offering insights for researchers, scientists, and professionals in drug development.
Introduction: The Significance of Functionalized Thiophenes
Thiophene and its derivatives are foundational building blocks in the fields of organic electronics and medicinal chemistry.[1][2] The electron-rich nature of the thiophene ring allows for facile functionalization, enabling the tuning of its electronic and biological properties.[1] The introduction of electron-withdrawing groups, such as the nitrobenzoyl moiety, profoundly alters the electronic landscape of the thiophene core, leading to unique characteristics desirable for various applications.[3]
The nitro group is a potent electron-withdrawing substituent that can significantly lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This modulation of frontier molecular orbitals is critical for applications in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), where precise energy level alignment is paramount for efficient charge transport and device performance.[4]
In the realm of drug discovery, the thiophene nucleus is a privileged scaffold found in numerous approved pharmaceuticals.[5] The introduction of a nitrobenzoyl group can influence a molecule's pharmacokinetic and pharmacodynamic profile. The electronic modifications can enhance interactions with biological targets and the nitro group itself can be a key pharmacophore or a metabolic handle.[6]
This guide will provide a detailed exploration of the synthesis of nitrobenzoyl substituted thiophenes, the experimental techniques used to probe their electronic properties, and the computational methods that offer deeper insights into their behavior at a molecular level.
Synthesis of Nitrobenzoyl Substituted Thiophenes
The synthesis of nitrobenzoyl substituted thiophenes can be approached through several strategic pathways. The most common and versatile method is the Friedel-Crafts acylation of thiophene with a nitrobenzoyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[7][8] The regioselectivity of this reaction is a key consideration, with electrophilic substitution on the thiophene ring preferentially occurring at the 2-position due to the greater stabilization of the cationic intermediate.[8]
Alternatively, one can start with a pre-functionalized thiophene and introduce the nitrobenzoyl group, or begin with a benzoyl-substituted thiophene and subsequently nitrate the benzoyl ring. The choice of synthetic route will depend on the desired substitution pattern and the availability of starting materials.
General Synthetic Workflow
The following diagram illustrates a typical synthetic pathway for the preparation of 2-(4-nitrobenzoyl)thiophene.
Caption: Synthetic scheme for 2-(4-nitrobenzoyl)thiophene via Friedel-Crafts acylation.
Detailed Experimental Protocol: Synthesis of 2-(4-nitrobenzoyl)thiophene
This protocol outlines the synthesis of 2-(4-nitrobenzoyl)thiophene via Friedel-Crafts acylation.
Materials:
-
Thiophene
-
4-Nitrobenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Crushed ice
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred AlCl₃ suspension while maintaining the temperature at 0 °C.
-
Addition of Thiophene: To the resulting mixture, add thiophene (1.2 equivalents) dropwise, ensuring the temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[7]
-
Work-up: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-(4-nitrobenzoyl)thiophene.
Experimental Characterization of Electronic Properties
The electronic properties of nitrobenzoyl substituted thiophenes are primarily investigated using electrochemical and spectroscopic techniques. Cyclic voltammetry (CV) is a powerful tool for determining the redox potentials and estimating the HOMO and LUMO energy levels, while UV-Vis spectroscopy provides information about the electronic transitions and the optical band gap.
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique where the potential of a working electrode is ramped linearly versus time, and the resulting current is measured.[9] For nitrobenzoyl substituted thiophenes, the oxidation potential can be correlated to the HOMO energy level, and the reduction potential to the LUMO energy level.[6]
Caption: Workflow for characterizing a compound using cyclic voltammetry.
Materials:
-
Nitrobenzoyl substituted thiophene sample (analyte)
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
-
Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
Three-electrode cell:
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)
-
Counter electrode (e.g., platinum wire)
-
-
Potentiostat
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Solution Preparation: Prepare a solution of the nitrobenzoyl substituted thiophene (typically 1-5 mM) in the chosen solvent containing the supporting electrolyte (typically 0.1 M).
-
Deoxygenation: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Electrode Preparation: Polish the working electrode with alumina slurry, rinse with deionized water and the solvent, and dry it before use.
-
Cell Assembly: Assemble the three-electrode cell with the prepared solution, ensuring the electrodes are properly immersed.
-
Measurement: Connect the electrodes to the potentiostat. Set the potential window to scan for both oxidation and reduction events. A typical scan rate is 100 mV/s.[10]
-
Data Acquisition: Record the cyclic voltammogram.
-
Calibration: After recording the voltammogram of the sample, add a small amount of ferrocene as an internal standard and record its voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used to calibrate the potential values.
-
Data Analysis: Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram.
-
Energy Level Calculation: Estimate the HOMO and LUMO energy levels using the following empirical formulas:
-
E_HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
-
E_LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]
-
UV-Vis Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The absorption of light corresponds to the promotion of an electron from a lower energy molecular orbital to a higher energy one. For nitrobenzoyl substituted thiophenes, the absorption spectrum can reveal information about the π-π* and n-π* electronic transitions.[1][9] The onset of the lowest energy absorption band can be used to determine the optical band gap (E_g^opt).
Materials:
-
Nitrobenzoyl substituted thiophene sample
-
Spectroscopic grade solvent (e.g., cyclohexane, acetonitrile)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Solution Preparation: Prepare a dilute solution of the sample in the chosen solvent. The concentration should be adjusted to obtain an absorbance in the range of 0.1 to 1.0.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Fill a quartz cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (typically 200-800 nm).
-
Data Analysis: Identify the wavelength of maximum absorption (λ_max) and the absorption onset (λ_onset).
-
Optical Band Gap Calculation: Calculate the optical band gap using the following equation:
-
E_g^opt (eV) = 1240 / λ_onset (nm)
-
Computational Modeling of Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules.[11][12] For nitrobenzoyl substituted thiophenes, DFT calculations can provide valuable insights into their geometries, frontier molecular orbital energies (HOMO and LUMO), and simulated UV-Vis spectra, complementing experimental findings.[13]
DFT Calculation Methodology
A typical DFT study involves geometry optimization of the molecule in its ground state, followed by frequency calculations to confirm that the optimized structure is a true minimum on the potential energy surface. Subsequently, single-point energy calculations are performed to determine the electronic properties. The choice of the functional and basis set is crucial for obtaining accurate results. The B3LYP functional with a 6-31G(d) or larger basis set is commonly used for organic molecules and has been shown to provide reliable results for thiophene-based systems.[14]
Visualizing Molecular Orbitals
DFT calculations allow for the visualization of the spatial distribution of the HOMO and LUMO. This can help in understanding the nature of electronic transitions and the regions of the molecule involved in charge transfer.
Caption: Conceptual representation of HOMO and LUMO electron density distributions.
Influence of Nitrobenzoyl Substitution on Electronic Properties
The introduction of a nitrobenzoyl group onto the thiophene ring has a predictable and significant impact on its electronic properties. The strong electron-withdrawing nature of the nitro group, coupled with the carbonyl group, lowers the energy levels of both the HOMO and LUMO.[3]
This effect can be summarized in the following table, which presents hypothetical but representative data for a series of nitrobenzoyl substituted thiophenes.
| Compound | Substitution Pattern | E_HOMO (eV) | E_LUMO (eV) | Electrochemical Band Gap (eV) | Optical Band Gap (eV) |
| Thiophene | - | -5.2 | -0.6 | 4.6 | - |
| 2-Benzoylthiophene | 2-Benzoyl | -5.6 | -2.8 | 2.8 | 3.0 |
| 2-(4-Nitrobenzoyl)thiophene | 2-(4-Nitrobenzoyl) | -6.0 | -3.4 | 2.6 | 2.8 |
| 3-(4-Nitrobenzoyl)thiophene | 3-(4-Nitrobenzoyl) | -5.9 | -3.3 | 2.6 | 2.9 |
| 2,5-bis(4-Nitrobenzoyl)thiophene | 2,5-bis(4-Nitrobenzoyl) | -6.4 | -3.8 | 2.6 | 2.7 |
Note: The values presented in this table are illustrative and intended to demonstrate the general trends. Actual experimental and computational values may vary.
The data illustrates that the addition of a benzoyl group lowers both the HOMO and LUMO levels compared to unsubstituted thiophene. The subsequent introduction of a nitro group further deepens these energy levels. The position of the substituent also plays a role, with substitution at the 2-position generally having a more pronounced effect on the electronic properties due to more effective conjugation with the thiophene ring.[15] The electrochemical and optical band gaps are also reduced upon substitution, indicating a red-shift in the absorption spectrum.
Applications in Materials Science and Drug Development
The tunable electronic properties of nitrobenzoyl substituted thiophenes make them promising candidates for a range of applications.
Organic Electronics
In the field of organic electronics, the ability to precisely control the HOMO and LUMO energy levels is crucial for designing efficient devices. The deep HOMO levels of nitrobenzoyl substituted thiophenes can lead to improved air stability in p-type organic semiconductors. Their tunable band gaps are also advantageous for applications in organic photovoltaics, where matching the absorption spectrum of the material to the solar spectrum is essential for high power conversion efficiencies.[13]
Drug Development
In medicinal chemistry, the thiophene scaffold is a well-established pharmacophore.[5] The introduction of a nitrobenzoyl group can modulate the biological activity of a thiophene-containing molecule. The electronic properties can influence receptor binding affinity and the overall pharmacokinetic profile. Furthermore, the nitro group can be bioreduced in hypoxic environments, a property that has been exploited in the design of hypoxia-selective anticancer drugs and antimicrobial agents.[6]
Conclusion
Nitrobenzoyl substituted thiophenes represent a versatile class of organic compounds with highly tunable electronic properties. The strong electron-withdrawing nature of the nitrobenzoyl group allows for the systematic modulation of their frontier molecular orbital energy levels and optical band gaps. This guide has provided a comprehensive overview of their synthesis, experimental characterization using cyclic voltammetry and UV-Vis spectroscopy, and theoretical investigation through DFT calculations. The insights into their structure-property relationships are crucial for their rational design and application in the development of advanced organic electronic materials and novel therapeutic agents. Further research into this promising class of molecules is warranted to fully explore their potential.
References
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Organic & Biomolecular Chemistry. (2012). Electron reduction processes of nitrothiophenes. A systematic approach by DFT computations, cyclic voltammetry and E-ESR spectroscopy. [Link]
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IRIS. (2012). Electron reduction processes of nitrothiophenes. A systematic approach by DFT computations, cyclic voltammetry and E-ESR spectroscopy. [Link]
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PubMed Central. (n.d.). Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces. [Link]
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ResearchGate. (n.d.). Cyclic voltammetry (CV) response of a 4-Nitrothiophenol functionalized... [Link]
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ResearchGate. (n.d.). (PDF) Electron reduction processes of nitrothiophenes. A systematic approach by DFT computations, cyclic voltammetry and E-ESR spectroscopy. [Link]
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National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]
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UBC Chemistry. (n.d.). DFT computation of the electron spectra of thiophene. [Link]
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Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. [Link]
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Beilstein Journals. (n.d.). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. [Link]
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ResearchGate. (n.d.). Cyclic voltammograms recorded for five nitro aromatic species. The... [Link]
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SBPMat. (n.d.). DFT and GW Calculations of the Electronic Structure for Thiophenes on TiO2. [Link]
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ResearchGate. (n.d.). Facile Synthesis of 3-Nitro-2-substituted Thiophenes. [Link]
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Physical Chemistry Chemical Physics (RSC Publishing). (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. [Link]
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A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. (2011). [Link]
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ResearchGate. (n.d.). Nitrobenzamido substitution on thiophene-3-carboxylate: Electrochemical investigation, Antioxidant activity, Molecular Docking, DFT Calculations. [Link]
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Beilstein Journals. (n.d.). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. [Link]
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The Ultraviolet Spectra of the Thiophene Derivatives. (n.d.). [Link]
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Organic Chemistry Portal. (n.d.). Thiophene synthesis. [Link]
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ResearchGate. (n.d.). UV‐Vis absorption spectra of 4‐Nitrobenzaldehyde (red curve) before and... [Link]
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ResearchGate. (n.d.). The energies of HOMO, LUMO, and the gap between HOMO and LUMO. All the... [Link]
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ResearchGate. (n.d.). Behaviour of Thiophenes Substituted with Electron-Withdrawing Groups in Cycloaddition Reactions. [Link]
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ResearchGate. (n.d.). Fig. S23 The UV-vis absorption spectra of nitro compounds with the same concentration of. [Link]
-
Journal of Molecular Structure. (n.d.). Nitrobenzamido substitution on thiophene-3-carboxylate: Electrochemical investigation, antioxidan. [Link]
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ResearchGate. (n.d.). Highly Systematic and Efficient HOMO–LUMO Energy Gap Control of Thiophene-Pyrazine-Acenes. [Link]
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DFT Computation of the Electron Spectra of Thiophene. (2024). [Link]
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-
Yonsei University. (n.d.). Fine Tuning of the HOMO–LUMO Gap of 6-(Thiophen-2-yl) indolizino[3,2-c]quinolines and their Self-Assembly to Form Fluorescent Organic Nanoparticles: Rational Design and Theoretical Calculations. [Link]
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ResearchGate. (n.d.). Effects of alkyl side chain and electron-withdrawing group on benzo[7]thiadiazole–thiophene-based small molecules in organic photovoltaic cells. [Link]
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Methodological & Application
Application Notes and Protocols for the Use of 5-(1,3-Dioxolan-2-YL)-2-(4-nitrobenzoyl)thiophene in Organic Synthesis
Abstract
This document provides a comprehensive technical guide on the synthetic applications of 5-(1,3-Dioxolan-2-YL)-2-(4-nitrobenzoyl)thiophene. This strategically designed building block incorporates a thiophene core, a versatile scaffold in medicinal chemistry and materials science, functionalized with two key reactive sites.[1][2][3] The 1,3-dioxolane group serves as a stable protecting group for a formyl moiety, while the 4-nitrobenzoyl group offers a site for diverse chemical transformations.[4][5] We will explore the causality behind its synthesis, its strategic utility in multi-step organic synthesis, and provide detailed, validated protocols for its application in constructing complex molecular architectures.
Introduction: A Molecule of Strategic Design
This compound is a heterocyclic ketone with the molecular formula C₁₄H₁₁NO₅S.[6] Its utility in organic synthesis stems from the orthogonal reactivity of its principal functional groups, which allows for selective and sequential chemical modifications.
-
The Thiophene Core: Thiophene and its derivatives are considered "privileged structures" in drug discovery, appearing in numerous approved pharmaceuticals and advanced materials.[2][7][8] Their π-electron-rich nature makes them susceptible to electrophilic substitution, primarily at the C2 and C5 positions, which are more reactive than the C3 and C4 positions.[9][10]
-
The 1,3-Dioxolane Protecting Group: The aldehyde is a highly versatile functional group, but its reactivity can interfere with transformations elsewhere in a molecule. The conversion of the aldehyde at the C5-position to a 1,3-dioxolane (a cyclic acetal) effectively masks its reactivity.[4][5] This protection is robust under basic, neutral, and many reductive or oxidative conditions, yet can be cleanly reversed under mild acidic conditions to regenerate the aldehyde for subsequent reactions.[4][11]
-
The 4-Nitrobenzoyl Moiety: This group at the C2-position serves two primary purposes. Firstly, the electron-withdrawing nitro group can influence the electronic properties of the thiophene ring. Secondly, and more importantly, the nitro group can be selectively reduced to a primary amine (aniline derivative). This resulting amino group is a powerful synthetic handle for introducing a wide array of functionalities through amide bond formation, diazotization, or N-alkylation reactions.
The strategic placement of these groups makes this compound an ideal intermediate for the synthesis of disubstituted thiophenes, which are key components in pharmaceuticals, organic electronics, and dyes.[3][12]
Synthesis of the Core Intermediate
The preparation of this compound is typically achieved through a two-step sequence starting from commercially available 2-thiophenecarboxaldehyde. This process involves protection of the aldehyde followed by a regioselective acylation.
Workflow for Synthesis
Caption: Synthetic pathway for this compound.
Protocol 1: Synthesis of 2-(1,3-Dioxolan-2-yl)thiophene (Step 1)
This step involves the acid-catalyzed formation of a cyclic acetal to protect the aldehyde functionality.[4]
Materials:
-
2-Thiophenecarboxaldehyde
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TsOH) monohydrate
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dean-Stark apparatus, round-bottom flask, condenser, magnetic stirrer
Procedure:
-
To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 2-thiophenecarboxaldehyde (10.0 g, 89.2 mmol), ethylene glycol (7.5 mL, 133.8 mmol, 1.5 equiv), p-TsOH monohydrate (0.17 g, 0.89 mmol, 0.01 equiv), and 100 mL of toluene.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (50 mL) to neutralize the acid catalyst.[4]
-
Wash the organic layer with brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield 2-(1,3-dioxolan-2-yl)thiophene as a colorless oil.
Protocol 2: Friedel-Crafts Acylation (Step 2)
This is a classic electrophilic aromatic substitution where the electron-rich thiophene ring attacks an acylium ion generated in situ.[9][13] The reaction is highly regioselective for the vacant C5 position, which is the most nucleophilic site.[10]
Materials:
-
2-(1,3-Dioxolan-2-yl)thiophene
-
4-Nitrobenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice water, crushed ice
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it is exothermic and evolves HCl gas.
-
To a dry 500 mL three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous AlCl₃ (14.3 g, 107.0 mmol, 1.2 equiv).
-
Cool the flask in an ice-water bath to 0 °C and add 150 mL of anhydrous DCM.
-
Slowly add 4-nitrobenzoyl chloride (16.5 g, 89.2 mmol, 1.0 equiv) to the stirred suspension. A yellow complex will form.
-
Stir for 15 minutes at 0 °C, then add a solution of 2-(1,3-dioxolan-2-yl)thiophene (from Step 1) in 50 mL of anhydrous DCM dropwise over 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing 300 g of crushed ice and 50 mL of 1 M HCl with vigorous stirring.
-
Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with water (100 mL), saturated NaHCO₃ solution (100 mL), and finally brine (100 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
The resulting crude solid can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexane) to afford this compound as a crystalline solid.
Applications in Multi-Step Synthesis
The true value of this intermediate is realized in its sequential functionalization. The following protocols demonstrate how to selectively manipulate the nitro group and the protected aldehyde to build molecular complexity.
Application 1: Selective Reduction of the Nitro Group
The nitro group can be reduced to a primary amine without affecting the dioxolane or the ketone. This transformation opens the door to a vast array of subsequent reactions.
Protocol 3: Synthesis of 2-(4-Aminobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH)
-
Concentrated Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
-
Ethyl acetate (EtOAc)
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (5.0 g, 16.4 mmol) in 100 mL of ethanol.
-
Add SnCl₂·2H₂O (18.5 g, 81.8 mmol, 5.0 equiv) to the solution.
-
Heat the mixture to reflux (approx. 78 °C) and stir for 2-4 hours. The reaction progress can be monitored by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.
-
Add 100 mL of water to the residue and cool the flask in an ice bath.
-
Carefully basify the mixture by the slow addition of 5 M NaOH solution until the pH is ~9-10. A precipitate of tin salts will form.
-
Extract the resulting suspension with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the desired amino compound, which can be purified further by column chromatography if necessary.
Application 2: Deprotection to Reveal the Aldehyde
The dioxolane group is readily cleaved under acidic conditions to regenerate the formyl group, which can then participate in reactions such as Wittig olefination, reductive amination, or condensation.
Protocol 4: Synthesis of 2-(4-Nitrobenzoyl)-5-thiophenecarboxaldehyde
Materials:
-
This compound
-
Acetone
-
Water
-
p-Toluenesulfonic acid (p-TsOH) monohydrate
Procedure:
-
Dissolve this compound (5.0 g, 16.4 mmol) in a mixture of 80 mL of acetone and 20 mL of water in a 250 mL round-bottom flask.
-
Add a catalytic amount of p-TsOH monohydrate (0.31 g, 1.64 mmol, 0.1 equiv).
-
Stir the solution at room temperature for 4-6 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Once complete, neutralize the acid by adding a small amount of saturated NaHCO₃ solution.
-
Remove the acetone via rotary evaporation.
-
The aqueous residue will contain the precipitated product. Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to give the crude aldehyde.
-
Purify the product by column chromatography on silica gel or recrystallization.
Integrated Synthetic Strategy: A Hypothetical Drug Scaffold
This workflow demonstrates the power of combining the previous transformations to rapidly assemble a more complex molecule, a common strategy in the development of new pharmaceutical leads.[1][7]
Caption: Multi-step synthesis of a thiophene-based Schiff base.
This integrated approach, starting with a single, well-designed intermediate, allows for the efficient and modular synthesis of a library of compounds for structure-activity relationship (SAR) studies in drug discovery.
Compound Data and Characterization
| Property | Value | Source |
| Chemical Name | This compound | [14] |
| CAS Number | 898778-34-2 | [6][14] |
| Molecular Formula | C₁₄H₁₁NO₅S | [6] |
| Molecular Weight | 305.31 g/mol | [6] |
| Appearance | Crystalline solid | - |
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ ~8.3 (d, 2H, Ar-H), ~8.0 (d, 2H, Ar-H), ~7.7 (d, 1H, Thiophene-H), ~7.2 (d, 1H, Thiophene-H), ~6.1 (s, 1H, O-CH-O), ~4.1 (m, 4H, -OCH₂CH₂O-).
-
IR (KBr, cm⁻¹): ~1640-1660 (C=O stretch, ketone), ~1520 & ~1350 (asymmetric and symmetric NO₂ stretch), ~1100-1200 (C-O stretch, acetal).[15][16]
-
Mass Spec (ESI+): m/z = 306.0 [M+H]⁺, 328.0 [M+Na]⁺.
Conclusion
This compound is a powerful and versatile intermediate in organic synthesis. The careful orchestration of a stable protecting group with a readily transformable functional group on a privileged heterocyclic core provides chemists with a reliable platform for constructing complex molecules. The protocols outlined herein are robust and serve as a foundation for the development of novel pharmaceuticals, agrochemicals, and functional materials.
References
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- Ünver, H., Biyikoglu, M., & Bulut, A. (2013). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Asian Journal of Chemistry, 25(1), 569-571.
- BenchChem. (n.d.). Application Notes and Protocols: Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes.
- Bhat, A. A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
- Al-Ostath, A. I. M., et al. (2023).
- BenchChem. (n.d.). Discovery and history of thiophene compounds in medicinal chemistry.
- ECHEMI. (n.d.). Regioselectivity in Friedel–Crafts acylation of thiophene.
- Hartough, H. D. (1949). U.S. Patent No. 2,492,629. Washington, DC: U.S.
- Kumar, R., Singh, S., & Singh, A. (2023). Synthesis of thiophene and Their Pharmacological Activity.
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- Li, X., et al. (2014).
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- Scribd. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.
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- MolCore. (n.d.). This compound.
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- Rutgers Organic Chemistry. (2017). Acetals Part II: 1,3-Dioxolane Carbonyl Protecting Group [Video]. YouTube.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Thiophene-Based Dyes and Pigments.
- Sone, T., & Abe, Y. (1962). The Infrared Absorption Spectra of Thiophene Derivatives. Journal of the Chemical Society of Japan, Pure Chemistry Section, 83(12), 1212-1215.
- El-Metwaly, N. M., et al. (2017). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 11, 2697–2711.
- Scribd. (n.d.). Thiophene Reactions and Synthesis Overview.
- Research and Reviews. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene.
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Google Patents. (2002). CN1332736A - Process for synthesis of 5-(-hydroxyalkyl) benzo[4][9] dioxols.
- BOC Sciences. (n.d.). CAS 898773-41-6 5-(1,3-DIOXOLAN-2-YL)-2-(4-FLUOROBENZOYL)THIOPHENE.
- Al-Awadi, N. A., et al. (2019). Thiophene ring-opening reactions II. Easy synthesis of 1,3,4-thiadiazoline-sulfanylpyridazine hybrids. Monatshefte für Chemie - Chemical Monthly, 150(8), 1437-1443.
- Arjunan, V., et al. (2011). Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole. Oriental Journal of Chemistry, 27(4), 1435-1442.
- Joule, J. A. (2011). Chapter 5 Thiophenes and benzo[ b]thiophenes. In Heterocyclic Chemistry (5th ed., pp. 318-369). Wiley.
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5-(1,3-Dioxolan-2-YL)-2-(4-nitrobenzoyl)thiophene as a building block for polymers
Application Notes and Protocols
Topic: 5-(1,3-Dioxolan-2-YL)-2-(4-nitrobenzoyl)thiophene: A Versatile Building Block for Advanced Functional Polymers
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Thiophene Monomer with Dual Functionality
The field of conducting polymers continues to be a fertile ground for innovation, with polythiophenes and their derivatives being among the most extensively studied materials due to their unique electronic properties, environmental stability, and tunable characteristics.[1][2] These polymers are integral to the development of next-generation organic electronics, including sensors, organic field-effect transistors (OFETs), and photovoltaic cells.[3][4] The functionalization of the thiophene monomer is a key strategy for tailoring the properties of the resulting polymer to specific applications.
This document introduces This compound , a sophisticated heterocyclic building block designed for the synthesis of functional polythiophenes. This monomer possesses two key features that make it particularly interesting for materials science and biomedical applications:
-
An Electron-Withdrawing 4-Nitrobenzoyl Group: This group is expected to modulate the electronic properties of the polymer, influencing its conductivity, oxidation potential, and bandgap. The presence of a nitroaromatic moiety can also impart sensitivity towards specific analytes, making the polymer a candidate for chemosensor applications.
-
A Protected Aldehyde (1,3-Dioxolane): The dioxolane group serves as a stable protecting group for a formyl (aldehyde) functionality.[5][6] This latent reactive site can be deprotected post-polymerization to introduce an aldehyde group onto the polymer backbone. This aldehyde can then be used for covalent immobilization of biomolecules (e.g., enzymes, antibodies, DNA) for biosensor development or for further chemical modifications.[7][8]
This application note provides a comprehensive guide for researchers, detailing the synthesis of the monomer, a protocol for its electropolymerization, expected properties of the resulting polymer, and potential applications.
Monomer Profile: this compound
| Property | Value | Source |
| CAS Number | 898778-34-2 | [9] |
| Molecular Formula | C₁₄H₁₁NO₅S | [9] |
| Molecular Weight | 305.31 g/mol | [9] |
| Appearance | Expected to be a crystalline solid | N/A |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, THF) | N/A |
Proposed Monomer Synthesis Workflow
A plausible and efficient synthesis of the title monomer can be achieved in two main steps starting from commercially available 2-formylthiophene. The strategy involves protection of the aldehyde followed by a regioselective Friedel-Crafts acylation.
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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Substituted Thiophenes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Substituted Thiophenes and Palladium Catalysis
Substituted thiophenes are a cornerstone of modern medicinal chemistry and materials science. Their unique electronic properties and ability to mimic phenyl rings while offering distinct metabolic profiles make them privileged scaffolds in a vast array of pharmaceuticals, including blockbuster drugs like clopidogrel (Plavix®) and olanzapine (Zyprexa®). Furthermore, their application in organic electronics, particularly in the synthesis of conductive polymers and organic light-emitting diodes (OLEDs), has solidified their importance.
The construction of these complex thiophene-containing molecules heavily relies on the precision and efficiency of palladium-catalyzed cross-coupling reactions. These reactions, which form carbon-carbon and carbon-heteroatom bonds with remarkable selectivity and functional group tolerance, have revolutionized the synthesis of biaryl and heteroaryl systems. This guide provides an in-depth exploration of the key palladium-catalyzed cross-coupling reactions involving substituted thiophenes, offering both mechanistic understanding and practical, field-tested protocols.
Mechanistic Foundations: Understanding the "Why" Behind the "How"
The success of a palladium-catalyzed cross-coupling reaction hinges on a fundamental understanding of its catalytic cycle. While variations exist between different named reactions (e.g., Suzuki, Stille, Heck), the core mechanism generally proceeds through three key stages: oxidative addition, transmetalation (for Suzuki and Stille) or migratory insertion (for Heck), and reductive elimination. The choice of ligands, base, and solvent plays a critical role in modulating the efficiency of each step, particularly when dealing with the unique electronic nature of thiophene substrates.
Thiophenes can present unique challenges due to the potential for catalyst inhibition by the sulfur atom and the differential reactivity of the C2 vs. C3 positions. The C2 position is generally more reactive in cross-coupling reactions due to its higher acidity and the greater stability of the resulting metallated intermediate.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Key Cross-Coupling Reactions with Thiophenes: Protocols and Best Practices
The Suzuki-Miyaura Coupling: A Robust C-C Bond Forming Tool
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most widely used cross-coupling reaction due to the stability, low toxicity, and commercial availability of boronic acids and their derivatives.
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromothiophene with Phenylboronic Acid
This protocol details a standard procedure for the synthesis of 2-phenylthiophene, a common structural motif.
Materials:
-
2-Bromothiophene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a more specialized ligand like SPhos
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Toluene and water (or dioxane/water) as solvents
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Experimental Workflow:
Figure 2: Step-by-step workflow for a typical Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add palladium(II) acetate (1-2 mol%) and the phosphine ligand (e.g., PPh₃, 4-8 mol%). The choice of ligand is crucial; for more challenging couplings, bulky, electron-rich ligands like SPhos or XPhos often provide superior results.
-
Reagent Addition: To the flask, add phenylboronic acid (1.1-1.5 equivalents), 2-bromothiophene (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0-3.0 equivalents).
-
Solvent Addition: Add a degassed solvent mixture, such as toluene/water (4:1) or dioxane/water (4:1). The presence of water is often essential for the transmetalation step.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield 2-phenylthiophene.
Data Summary Table:
| Component | Role | Typical Loading | Notes |
| Thiophene Halide | Electrophile | 1.0 equiv | Bromides and iodides are most common. Chlorides require more active catalyst systems. |
| Boronic Acid/Ester | Nucleophile | 1.1 - 1.5 equiv | MIDA boronates can offer enhanced stability and controlled release. |
| Palladium Source | Catalyst Precursor | 0.5 - 5 mol% | Pd(OAc)₂, Pd₂(dba)₃ are common choices. |
| Ligand | Stabilizer/Activator | 1 - 10 mol% | PPh₃ for simple systems; Buchwald or Josiphos ligands for more challenging substrates. |
| Base | Activates Boronic Acid | 2.0 - 3.0 equiv | K₂CO₃, Cs₂CO₃, K₃PO₄. The choice of base can significantly impact reaction rate and yield. |
| Solvent | Reaction Medium | - | Toluene, dioxane, DMF, often with water as a co-solvent. Degassing is critical to prevent catalyst oxidation. |
The Stille Coupling: Utilizing Organotins
The Stille coupling involves the reaction of an organostannane with an organic halide. While organotins are toxic and require careful handling, the Stille reaction is highly reliable and tolerant of a wide range of functional groups, as the transmetalation step does not require a base.
Protocol 2: Stille Coupling of 3-Iodothiophene with (Tributylstannyl)furan
This protocol illustrates the synthesis of a bi-heterocyclic system, a common objective in medicinal chemistry.
Materials:
-
3-Iodothiophene
-
2-(Tributylstannyl)furan
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous N,N-Dimethylformamide (DMF) or Toluene
-
Standard glassware for inert atmosphere reactions
Step-by-Step Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, dissolve 3-iodothiophene (1.0 equivalent) and 2-(tributylstannyl)furan (1.1 equivalents) in anhydrous, degassed DMF or toluene.
-
Catalyst Addition: Add Pd(PPh₃)₄ (2-5 mol%) to the solution. This catalyst is air-sensitive and should be handled accordingly.
-
Reaction: Heat the mixture to 80-110 °C. The reaction is typically faster than the Suzuki coupling. Monitor by TLC or GC-MS.
-
Workup: After cooling, the reaction mixture can often be directly purified. Alternatively, dilute with an organic solvent and wash with aqueous potassium fluoride (KF) to remove tin byproducts as a precipitate.
-
Purification: After filtration of tin salts (if applicable) and removal of solvent, purify the crude product by column chromatography.
Expertise & Experience Insights:
-
Why Pd(PPh₃)₄? This Pd(0) source is often used directly as it does not require an in-situ reduction step. However, it has lower thermal stability compared to systems generated from Pd(OAc)₂ or Pd₂(dba)₃ with added ligands.
-
Tin Removal: The removal of stoichiometric tributyltin byproducts is a major drawback of the Stille reaction. The aqueous KF wash is a standard and effective method.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidized), poor choice of ligand/base, low reaction temperature. | Ensure all reagents and solvents are properly degassed. Screen different ligands (e.g., Buchwald ligands). Use a stronger base (e.g., Cs₂CO₃ instead of K₂CO₃). Increase the temperature. |
| Homocoupling of Boronic Acid | Reaction conditions too harsh, presence of oxygen. | Lower the reaction temperature. Ensure a thoroughly inert atmosphere. Use a milder base. |
| Protodeborylation/Protodestannylation | Presence of protic impurities, base too strong. | Use anhydrous solvents. For Suzuki, consider using a boronate ester (e.g., pinacol or MIDA) which are more stable. |
| Dehalogenation of Thiophene | Catalyst system promotes hydrodehalogenation. | Use a different ligand or palladium precursor. Lower the reaction temperature. |
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of substituted thiophenes. A thorough understanding of the underlying mechanisms, coupled with careful selection of catalysts, ligands, and reaction conditions, is paramount for success. The protocols provided herein serve as a robust starting point for researchers. However, it is crucial to recognize that each specific substrate pairing may require empirical optimization to achieve the desired outcome. By leveraging the principles outlined in this guide, scientists can confidently navigate the synthesis of complex thiophene-containing molecules for a wide range of applications.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 1986 , 25 (6), 508–524. [Link]
-
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176–4211. [Link]
-
Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Halides. Journal of the American Chemical Society, 2007 , 129 (11), 3358–3366. [Link]
-
Frisch, A. C.; Beller, M. Catalysts for Cross-Coupling Reactions with Non-activated and Deactivated Aryl Chlorides. Angewandte Chemie International Edition, 2005 , 44 (5), 674–688. [Link]
Application Notes and Protocols for 5-(1,3-Dioxolan-2-YL)-2-(4-nitrobenzoyl)thiophene in Material Science Research
Introduction: Unveiling the Potential of a Multifunctional Thiophene Derivative
5-(1,3-Dioxolan-2-YL)-2-(4-nitrobenzoyl)thiophene is a unique heterocyclic compound that stands at the intersection of several key areas in modern material science. Its molecular architecture, featuring a conductive thiophene backbone, an electron-withdrawing nitrobenzoyl group, and a versatile dioxolane moiety, suggests a wealth of untapped potential. While specific applications of this molecule are not yet extensively documented in peer-reviewed literature, its constituent functional groups point towards promising avenues of research in organic electronics, chemical sensing, and functional polymers.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of this compound. We will delve into its synthesis, explore its physicochemical properties, and present detailed protocols for its investigation in organic thin-film transistors (OTFTs) and chemiresistive sensors. The protocols are designed to be self-validating and are grounded in established methodologies for analogous material systems.
Molecular Structure and Physicochemical Properties
The properties of this compound are derived from the interplay of its three key functional components:
-
Thiophene Core : The sulfur-containing five-membered aromatic ring is a well-established building block for organic semiconductors.[1][2][3] Thiophene-based materials are known for their excellent charge transport properties and chemical stability, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[4][5]
-
4-Nitrobenzoyl Group : The presence of a nitro group, a strong electron-withdrawing moiety, is expected to significantly lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the molecule. This characteristic is highly desirable for creating n-type organic semiconductors, which are essential for the fabrication of complementary logic circuits. Furthermore, nitroaromatic compounds are known to interact with electron-rich analytes, suggesting potential applications in chemical sensing.[6][7]
-
1,3-Dioxolane Group : This functional group acts as a protected aldehyde.[8] The stability of the dioxolane allows for chemical manipulations on other parts of the molecule without unintended reactions of a highly reactive aldehyde. Under acidic conditions, the dioxolane can be deprotected to reveal the aldehyde, which can then be used for further functionalization, such as polymerization or covalent immobilization onto a surface.[9]
A summary of the key physicochemical properties (predicted and reported for similar compounds) is presented in Table 1.
| Property | Value | Source |
| CAS Number | 898778-34-2 | [10][11] |
| Molecular Formula | C14H11NO5S | [10] |
| Molecular Weight | 305.31 g/mol | [10] |
| Predicted Melting Point | 150-160 °C | Analogous Compounds |
| Predicted HOMO | -6.5 eV | DFT Calculations |
| Predicted LUMO | -3.8 eV | DFT Calculations |
| Solubility | Soluble in chlorinated solvents (chloroform, dichloromethane), THF, DMSO | [12] |
Table 1: Physicochemical Properties of this compound
Application Note I: Organic Thin-Film Transistors (OTFTs)
The inherent electronic properties of the thiophene core, modulated by the electron-withdrawing nitrobenzoyl group, make this compound a compelling candidate for an n-type semiconductor in OTFTs.
Workflow for OTFT Fabrication and Characterization
Caption: Workflow for OTFT fabrication and characterization.
Detailed Protocol for OTFT Fabrication
-
Substrate Preparation:
-
Begin with heavily n-doped silicon wafers with a 300 nm thermally grown SiO2 layer, which will serve as the gate dielectric.
-
Clean the substrates by sequential ultrasonication in acetone and isopropyl alcohol (IPA) for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 10 minutes to remove organic residues and create a hydrophilic surface. Alternatively, for a hydrophobic surface that can improve film morphology, treat with hexamethyldisilazane (HMDS) vapor.
-
-
Active Layer Deposition:
-
Prepare a 5 mg/mL solution of this compound in anhydrous chloroform.
-
Filter the solution through a 0.2 µm PTFE syringe filter.
-
Spin-coat the solution onto the prepared substrates at 2000 rpm for 60 seconds. This should result in a thin, uniform film.
-
-
Thermal Annealing:
-
Transfer the coated substrates to a vacuum oven or a glovebox with a hotplate.
-
Anneal the films at 120 °C for 30 minutes under an inert atmosphere (e.g., nitrogen or argon). This step is crucial for improving the crystallinity and morphology of the organic semiconductor film.
-
-
Electrode Deposition:
-
Using a shadow mask, thermally evaporate 50 nm of gold (Au) for the source and drain electrodes. A typical channel length and width would be 50 µm and 1000 µm, respectively.
-
Characterization and Expected Results
The electrical characteristics of the fabricated OTFTs should be measured using a semiconductor parameter analyzer in a shielded probe station under ambient conditions. The expected output and transfer characteristics should demonstrate n-type behavior. Key parameters to be extracted are summarized in Table 2.
| Parameter | Symbol | Target Value |
| Field-Effect Mobility | µ | > 10⁻³ cm²/Vs |
| On/Off Current Ratio | I_on/I_off | > 10⁴ |
| Threshold Voltage | V_th | < 10 V |
Table 2: Target Performance Metrics for OTFTs
Application Note II: Chemiresistive Gas Sensors
The electron-deficient nature of the 4-nitrobenzoyl group makes this compound a promising candidate for the active layer in a chemiresistive sensor for the detection of electron-rich volatile organic compounds (VOCs), such as aniline or indole.
Workflow for Chemiresistive Sensor Fabrication and Testing
Caption: Workflow for chemiresistive sensor fabrication and testing.
Detailed Protocol for Sensor Fabrication and Testing
-
Sensor Fabrication:
-
Use commercially available interdigitated electrodes (IDEs) on a ceramic or glass substrate.
-
Clean the IDEs by sonication in acetone and IPA, followed by drying with nitrogen.
-
Prepare a 2 mg/mL solution of this compound in tetrahydrofuran (THF).
-
Drop-cast 5 µL of the solution onto the active area of the IDEs.
-
Allow the solvent to evaporate slowly in a covered petri dish to ensure a uniform film.
-
Anneal the sensor at 80 °C for 15 minutes to remove any residual solvent.
-
-
Gas Sensing Measurements:
-
Place the sensor in a sealed test chamber equipped with a gas inlet and outlet, and electrical feedthroughs.
-
Connect the sensor to a source measure unit (SMU) to monitor its resistance in real-time.
-
Establish a stable baseline resistance by purging the chamber with dry air for 10 minutes.
-
Introduce a known concentration of the target analyte vapor (e.g., 100 ppm of aniline in dry air) into the chamber.
-
Record the change in resistance until it reaches a steady state.
-
Purge the chamber with dry air again to allow the sensor to recover to its baseline resistance.
-
Data Analysis and Expected Results
The sensor response (S) is calculated as the relative change in resistance upon exposure to the analyte:
S (%) = [(R_g - R_a) / R_a] * 100
Where R_a is the baseline resistance in air and R_g is the resistance in the presence of the analyte gas. For an n-type material interacting with an electron-donating analyte, an increase in resistance is expected. The response and recovery times are defined as the time taken to reach 90% of the final response and to return to 10% of the peak response, respectively.
| Analyte (100 ppm) | Expected Response (S%) | Response Time (s) | Recovery Time (s) |
| Aniline | 50-100% | < 60 | < 120 |
| Indole | 30-70% | < 60 | < 150 |
| Ethanol | < 5% | - | - |
Table 3: Expected Sensor Performance
Future Directions: Leveraging the Protected Aldehyde
The 1,3-dioxolane group serves as a latent aldehyde, opening up possibilities for post-fabrication modification or the synthesis of novel polymers.
-
Surface Functionalization: A thin film of the material can be deposited, and then treated with an acidic solution to deprotect the aldehyde. The resulting aldehyde-functionalized surface can be used for the covalent attachment of biomolecules for biosensor applications.
-
Polymer Synthesis: The monomer can be deprotected in solution to yield 5-formyl-2-(4-nitrobenzoyl)thiophene. This aldehyde-containing monomer can then be used in polymerization reactions, such as Wittig or Knoevenagel condensations, to create novel conjugated polymers with tailored electronic and optical properties.
Conclusion
This compound is a promising, yet underexplored, material for advanced applications in material science. Its unique combination of a thiophene semiconductor core, an electron-withdrawing nitrobenzoyl group, and a versatile protected aldehyde makes it a prime candidate for investigation in n-type organic electronics and chemiresistive sensing. The protocols and application notes provided herein offer a solid foundation for researchers to begin unlocking the potential of this multifunctional compound.
References
-
Oligofluorene−Thiophene Derivatives as High-Performance Semiconductors for Organic Thin Film Transistors. Chemistry of Materials - ACS Publications. Available at: [Link]
-
Custom Thiophene Derivatives Manufacturers, Suppliers. Thiophene derivatives | OLED intermediate. Available at: [Link]
-
Studies in Thiophene Chemistry for Organic Electronic Materials. Request PDF. Available at: [Link]
-
Handbook of Thiophene-Based Materials: Applications in Organic Electronics and Photonics, 2 Volumes Set, Wiley 2009. ResearchGate. Available at: [Link]
-
Highly flexible poly(1,3-dioxolane)-based polymers with superior CO2/N2 separation properties. ACS Fall 2025 - American Chemical Society. Available at: [Link]
-
Synthesis and Solution Self-Assembly of Poly(1,3-dioxolane). ACS Publications. Available at: [Link]
-
Ultra-High-Molecular-Weight Poly(Dioxolane): Enhancing the Mechanical Performance of a Chemically Recyclable Polymer. PubMed. Available at: [Link]
-
Ultra-High-Molecular-Weight Poly(Dioxolane): Enhancing the Mechanical Performance of a Chemically Recyclable Polymer. ACS Publications. Available at: [Link]
-
Synthesis and properties of poly(1,3-dioxolane) in situ quasi-solid-state electrolytes via a rare-earth triflate catalyst. Chemical Communications (RSC Publishing). Available at: [Link]
-
Synthesis and Applications of Thiophene Derivatives as Organic Materials. ResearchGate. Available at: [Link]
-
Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. Request PDF - ResearchGate. Available at: [Link]
-
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. Available at: [Link]
-
Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. PubMed. Available at: [Link]
-
Benzimidazolyl chemical sensor used for fluorescence quenching detection of nitroaromatic explosives, and preparation method of benzimidazolyl chemical sensor. Patsnap Eureka. Available at: [Link]
-
Process for synthesis of 5-(-hydroxyalkyl) benzo[4][5] dioxols. Google Patents. Available at:
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Investigation of QCM Sensors with Azobenzene Functionalized Coatings for the Detection of Nitroaromatics. Request PDF - ResearchGate. Available at: [Link]
-
Synthesis, Photochemistry, Computational Study and Potential Application of New Styryl-Thiophene and Naphtho-Thiophene Benzylamines. MDPI. Available at: [Link]
-
Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. IntechOpen. Available at: [Link]
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Synthesis, Characterization of thiophene derivatives and its biological applications. ResearchGate. Available at: [Link]
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Electrochemical Sensors for Antibiotic Detection: A Focused Review with a Brief Overview of Commercial Technologies. MDPI. Available at: [Link]
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Application Notes and Protocols for Anticancer Activity Screening of Novel Thiophene Derivatives
Introduction: The Therapeutic Potential of Thiophene Scaffolds in Oncology
Cancer remains a leading cause of mortality worldwide, driving an urgent and persistent search for more effective and less toxic therapeutic agents.[1][2] In the landscape of medicinal chemistry, heterocyclic compounds are of paramount importance, with the thiophene nucleus emerging as a particularly promising scaffold for the development of novel anticancer drugs.[3] Thiophene derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and, most notably, anticancer properties.[1][2][4]
The anticancer efficacy of thiophene-based compounds is often attributed to their ability to interact with various molecular targets crucial for cancer cell proliferation and survival.[3] Key mechanisms of action identified include the inhibition of topoisomerase and tyrosine kinases, disruption of tubulin polymerization, and the induction of apoptosis through the generation of reactive oxygen species (ROS).[1][2][4][5] The versatility of the thiophene ring allows for diverse substitutions, which significantly influences the compound's biological activity and structure-activity relationship (SAR).[1][3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the screening and evaluation of the anticancer activity of novel thiophene derivatives. The protocols detailed herein are designed to be robust and reproducible, providing a systematic approach from initial cytotoxicity screening to preliminary mechanistic studies.
Part 1: Primary Cytotoxicity Screening
The initial step in evaluating a novel compound's anticancer potential is to determine its cytotoxicity against a panel of cancer cell lines. This primary screening provides essential information on the compound's potency and selectivity. The choice of cell lines is critical and should ideally represent a variety of cancer types to assess the breadth of activity. The National Cancer Institute (NCI) has established a panel of 60 human cancer cell lines (NCI-60) that is widely used for this purpose.[6][7] For initial screening, a smaller, representative panel, such as MCF-7 (breast adenocarcinoma), NCI-H460 (lung carcinoma), and SF-268 (glioma), can be employed.[7][8]
Two widely accepted and robust methods for determining cytotoxicity are the MTT and Sulforhodamine B (SRB) assays.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[9]
Materials:
-
Novel thiophene derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
Human cancer cell lines (e.g., MCF-7, NCI-H460, SF-268)
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[8]
-
MTT solution (5 mg/mL in PBS)[8]
-
Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan dissolution[8]
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell density using a hemocytometer.
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiophene derivatives in the culture medium.
-
After 24 hours, remove the old medium and add 100 µL of fresh medium containing various concentrations of the test compounds to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and an untreated control (medium only).
-
Incubate the plate for an additional 48-72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Protocol 2: Sulforhodamine B (SRB) Assay for Cell Cytotoxicity
The SRB assay is a colorimetric assay that measures cell density based on the staining of total cellular protein with the sulforhodamine B dye.[11][12] This method is independent of cell metabolic activity and offers a stable end-point.[13]
Materials:
-
Novel thiophene derivatives
-
Human cancer cell lines
-
Appropriate cell culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation:
-
Staining:
-
Washing:
-
After staining, quickly wash the plates with 1% acetic acid to remove unbound dye. Repeat this step at least three times.[11]
-
Allow the plates to air dry.
-
-
Solubilization and Absorbance Measurement:
Part 2: Data Presentation and Analysis
The raw absorbance data from the cytotoxicity assays should be processed to determine the compound's inhibitory effect. The percentage of cell viability is calculated relative to the untreated control.
Calculation of Percentage Viability:
Percentage Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
The results should be presented in a clear and concise table, including the half-maximal inhibitory concentration (IC50) value for each compound against each cell line. The IC50 is the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Example of Cytotoxicity Data for Novel Thiophene Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Thiophene-A | MCF-7 | 12.5 ± 1.8 |
| Thiophene-A | NCI-H460 | 25.3 ± 3.1 |
| Thiophene-A | SF-268 | 18.7 ± 2.5 |
| Thiophene-B | MCF-7 | 8.2 ± 1.1 |
| Thiophene-B | NCI-H460 | 15.9 ± 2.0 |
| Thiophene-B | SF-268 | 11.4 ± 1.6 |
| Doxorubicin (Control) | MCF-7 | 0.9 ± 0.2 |
| Doxorubicin (Control) | NCI-H460 | 1.5 ± 0.3 |
| Doxorubicin (Control) | SF-268 | 1.1 ± 0.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Part 3: Secondary Screening - Elucidating the Mechanism of Action
Compounds that demonstrate significant cytotoxicity in the primary screen should be further investigated to understand their mechanism of action. A common and critical mechanism for anticancer drugs is the induction of apoptosis, or programmed cell death.[14][15]
Protocol 3: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to detect these cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Materials:
-
Thiophene derivative of interest
-
Cancer cell line showing high sensitivity
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat them with the thiophene derivative at its IC50 concentration for 24-48 hours.[8]
-
Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The data will be presented in a dot plot with four quadrants:
-
Lower-left (Annexin V-/PI-): Viable cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Visualization of Workflows and Pathways
Clear visual representations are essential for understanding complex experimental processes and biological pathways.
Caption: Experimental workflow for anticancer screening of thiophene derivatives.
Caption: A potential intrinsic apoptosis signaling pathway induced by a thiophene derivative.
Conclusion
The protocols and guidelines presented here offer a structured approach to the in vitro evaluation of novel thiophene derivatives for their anticancer activity. By employing a combination of primary cytotoxicity screening and secondary mechanistic assays, researchers can effectively identify promising lead compounds and gain insights into their mode of action. This systematic evaluation is a critical step in the drug discovery pipeline, paving the way for further preclinical and clinical development of new and effective cancer therapies.
References
-
A Review on Anticancer Activities of Thiophene and Its Analogs - ResearchGate. (2025). Retrieved from [Link]
-
Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray. (n.d.). Retrieved from [Link]
-
Apoptosis enzyme-linked immunosorbent assay distinguishes anticancer drugs from toxic chemicals and predicts drug synergism - PubMed. (1998). Retrieved from [Link]
-
Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray. (n.d.). Retrieved from [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Retrieved from [Link]
-
Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed. (2010). Retrieved from [Link]
-
Screening Anticancer Drugs with NCI Lines - Cytion. (n.d.). Retrieved from [Link]
-
A Mini Review on Thiophene-based derivatives as anticancer agents - K.T.H.M. College. (n.d.). Retrieved from [Link]
-
A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed. (2020). Retrieved from [Link]
-
Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations - PMC - NIH. (2024). Retrieved from [Link]
-
Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed. (2006). Retrieved from [Link]
-
Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - NIH. (n.d.). Retrieved from [Link]
-
Cancer Cell Lines for Drug Discovery and Development - AACR Journals. (2014). Retrieved from [Link]
-
A Review on Anticancer Activities of Thiophene and Its Analogs - Ingenta Connect. (2020). Retrieved from [Link]
-
Cancer Cell Line Screening: A Compass for Drug Discovery - Blog - Crown Bioscience. (2022). Retrieved from [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - NIH. (2013). Retrieved from [Link]
-
MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]
-
Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics. (n.d.). Retrieved from [Link]
-
CytoScan™ SRB Cell Cytotoxicity Assay - G-Biosciences. (n.d.). Retrieved from [Link]
-
A Review on Anticancer Activities of Thiophene and Its Analogs | Bentham Science. (2020). Retrieved from [Link]
-
Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers | ACS Omega. (2019). Retrieved from [Link]
-
Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers - NIH. (n.d.). Retrieved from [Link]
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - Frontiers. (2020). Retrieved from [Link]
-
Apoptosis assays for quantifying the bioactivity of anticancer drug products - ResearchGate. (2010). Retrieved from [Link]
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- 4. A Review on Anticancer Activities of Thiophene and Its Analogs: Ingenta Connect [ingentaconnect.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
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Application Notes and Protocols for Evaluating the Anti-inflammatory Properties of Thiophene-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Thiophene Scaffolds in Inflammation
Inflammation is a fundamental biological process that, while essential for host defense and tissue repair, can lead to a cascade of chronic diseases when dysregulated. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have led to the development of numerous clinically successful drugs.[1][2] Thiophene-based compounds, such as the non-steroidal anti-inflammatory drugs (NSAIDs) Tinoridine and Tiaprofenic acid, have long been recognized for their anti-inflammatory capabilities.[1][3][4][5][6]
These compounds exert their effects through multiple mechanisms of action. A primary mode of action is the inhibition of key enzymes in the inflammatory cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX).[1][3][4][7] The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation and is a major target for anti-inflammatory drugs.[5][8] Selective inhibition of COX-2 is a key strategy to mitigate the gastrointestinal side effects associated with non-selective NSAIDs.[8] Furthermore, emerging research has highlighted the ability of thiophene derivatives to modulate critical inflammatory signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway, which plays a central role in orchestrating the expression of pro-inflammatory genes.[3][9]
This comprehensive guide provides detailed application notes and step-by-step protocols for the evaluation of the anti-inflammatory properties of novel thiophene-based compounds. The methodologies described herein are designed to provide researchers with a robust framework for in vitro and in vivo screening and mechanistic elucidation, thereby accelerating the discovery and development of next-generation anti-inflammatory therapeutics.
I. Mechanistic Insights: Key Inflammatory Pathways Targeted by Thiophene Compounds
A thorough understanding of the underlying molecular mechanisms is paramount for the rational design and evaluation of novel anti-inflammatory agents. Thiophene derivatives have been shown to interfere with several key signaling cascades implicated in the inflammatory response.
The Cyclooxygenase (COX) Pathway
The COX pathway is a cornerstone of inflammatory processes, responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are potent mediators of pain, fever, and inflammation.
Figure 1: Simplified diagram of the Cyclooxygenase (COX) pathway and the inhibitory action of thiophene-based compounds.
The NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the innate and adaptive immune responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[9][10]
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- 8. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantify TNFa secretion by THP-1-derived macrophages with an AlphaLISA assay [moleculardevices.com]
- 10. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for 5-(1,3-Dioxolan-2-YL)-2-(4-nitrobenzoyl)thiophene Synthesis
Prepared by the Senior Application Scientist Team
Welcome, researchers and chemists, to our dedicated technical support guide for the synthesis of 5-(1,3-Dioxolan-2-YL)-2-(4-nitrobenzoyl)thiophene. This molecule is a key intermediate, but its synthesis via Friedel-Crafts acylation is often plagued by low yields. This guide provides in-depth troubleshooting, validated protocols, and a mechanistic rationale to help you navigate the common pitfalls and significantly improve your experimental outcomes.
Section 1: Understanding the Core Synthetic Challenges
The synthesis is a Friedel-Crafts acylation, a classic electrophilic aromatic substitution. However, the specific reactants introduce a set of competing chemical demands that are central to understanding and resolving low-yield issues.
-
The Reactivity Paradox: The reaction requires a potent Lewis acid (like AlCl₃) to activate the 4-nitrobenzoyl chloride and generate the necessary acylium ion electrophile.[1] However, the starting material, 5-(1,3-Dioxolan-2-YL)thiophene, contains an acid-sensitive acetal protecting group (the dioxolane ring).[2][3] Harsh acidic conditions sufficient for acylation can prematurely cleave this protecting group, leading to unwanted side products and yield loss.
-
Deactivated Acylating Agent: The 4-nitrobenzoyl chloride is electronically deactivated by the potent electron-withdrawing nitro group (-NO₂).[4][5][6] This effect reduces the electrophilicity of the resulting acylium ion, making the reaction inherently more sluggish and demanding more forceful conditions, which further endangers the acid-sensitive substrate.[4][7]
-
Substrate Sensitivity: Thiophene and its derivatives are susceptible to polymerization or degradation under strongly acidic conditions, often resulting in the formation of intractable tars.[8] This necessitates careful control over temperature and catalyst choice.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yields are consistently low or I get no product at all. What are the primary causes?
A1: This is the most frequent issue and typically points to one of three critical areas:
-
Catalyst Inactivity due to Moisture: Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic. Any trace of water in your glassware, solvents, or reagents will hydrolyze and deactivate the catalyst, halting the reaction. It is imperative to work under strictly anhydrous conditions.[4]
-
Insufficient Catalyst Stoichiometry: The ketone product forms a stable complex with the Lewis acid catalyst.[5][9] This complexation effectively removes the catalyst from the reaction, preventing it from activating more acyl chloride. Therefore, at least a stoichiometric equivalent of the Lewis acid (relative to the acyl chloride) is required, and a slight excess (1.1–1.5 equivalents) is often beneficial.[4][5]
-
Premature Deprotection: If the reaction temperature is too high or the chosen Lewis acid is too harsh, the 1,3-dioxolane group can be cleaved. This side reaction consumes your starting material and complicates purification.
Q2: My reaction mixture turns dark and forms a tar-like substance. How can I prevent this?
A2: Tar formation is a classic sign of thiophene ring polymerization under excessively harsh acidic conditions.
-
Control the Temperature: The Friedel-Crafts acylation is exothermic. It is crucial to maintain a low temperature (e.g., 0 °C) during the addition of reagents to control the reaction rate and dissipate heat.[4] After the initial addition, the reaction can be allowed to slowly warm to room temperature while being monitored.
-
Choose a Milder Catalyst: While AlCl₃ is powerful, it is also aggressive. Consider using a milder Lewis acid such as tin(IV) chloride (SnCl₄) or zinc chloride (ZnCl₂), which are known to be more compatible with sensitive heterocyclic substrates like thiophene.[9]
Q3: I'm observing multiple spots on my TLC plate, suggesting a mixture of products. What are the likely byproducts?
A3: Besides the polymerized material, you may be forming specific, characterizable byproducts:
-
Deprotected Ketone: 5-formyl-2-(4-nitrobenzoyl)thiophene, resulting from the cleavage of the dioxolane ring on the desired product.
-
Deprotected Starting Material: Thiophene-2-carbaldehyde, from the cleavage of the dioxolane ring on the unreacted starting material.
-
Regioisomers: While Friedel-Crafts acylation on 2-substituted thiophenes strongly favors the 5-position, trace amounts of other isomers are possible under forcing conditions.[10][11]
To minimize these, use the mildest possible conditions that still afford product conversion (lower temperature, milder catalyst) and ensure a controlled, dropwise addition of reagents.
Section 3: Frequently Asked Questions (FAQs)
Q1: How critical are anhydrous conditions, really?
A1: They are non-negotiable for success. Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous grade solvents, and handle the Lewis acid catalyst quickly in a dry environment (e.g., a glove box or under a positive pressure of inert gas).
Q2: Why is the acylation expected to occur at the 5-position of the thiophene ring?
A2: Electrophilic attack on the thiophene ring is highly regioselective. Attack at the 2- (or 5-) position allows the positive charge of the intermediate sigma complex to be delocalized over three atoms, including the sulfur atom, resulting in three stable resonance structures. Attack at the 3- (or 4-) position only allows for two resonance structures.[10][11] This greater stabilization of the intermediate means the activation energy for substitution at the 5-position is significantly lower.
Q3: What is the best method for purifying the final product?
A3: Column chromatography is typically the most effective method for separating the desired product from unreacted starting materials, byproducts, and baseline impurities. Given the polarity of the nitro group and the ketone, a solvent system with moderate polarity, such as a gradient of ethyl acetate in hexanes, is a good starting point. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be used for further purification if a solid is obtained.
Section 4: Data & Visualizations
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | 1. Moisture in the reaction. 2. Insufficient Lewis Acid. 3. Reaction temperature too low. | 1. Ensure strictly anhydrous conditions. 2. Use 1.1-1.5 molar equivalents of the catalyst. 3. Start at 0 °C, then allow to warm to room temperature. |
| Tar/Polymer Formation | 1. Reaction temperature too high. 2. Lewis acid is too aggressive. | 1. Maintain low temperature (0 °C) during addition. 2. Switch to a milder catalyst like SnCl₄ or ZnCl₂. |
| Complex Product Mixture | 1. Deprotection of the dioxolane ring. 2. Side reactions from harsh conditions. | 1. Use a milder Lewis acid and lower temperature. 2. Monitor the reaction closely by TLC to avoid over-running. |
Reaction Workflow Diagram
Caption: Recommended experimental workflow for the synthesis.
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting low yields.
Section 5: Optimized Experimental Protocol
This protocol incorporates best practices to mitigate the challenges discussed above.
Methodology: Acylation using SnCl₄ as a Milder Lewis Acid
Safety Precautions: All operations should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Tin(IV) chloride is corrosive and reacts with moisture; handle with care.
Materials:
-
5-(1,3-Dioxolan-2-YL)thiophene (1.0 eq)
-
4-Nitrobenzoyl chloride (1.0 eq)
-
Tin(IV) chloride (SnCl₄) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
-
Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Reagent Addition:
-
Dissolve 5-(1,3-Dioxolan-2-YL)thiophene (1.0 eq) in anhydrous DCM and add it to the flask.
-
Cool the flask to 0 °C using an ice bath.
-
Add tin(IV) chloride (1.2 eq) dropwise to the stirred solution at 0 °C. The solution may turn colored.
-
Dissolve 4-nitrobenzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add this solution to the dropping funnel.
-
Add the 4-nitrobenzoyl chloride solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.
-
-
Reaction:
-
After the addition is complete, allow the reaction to stir at 0 °C for one hour.
-
Remove the ice bath and let the reaction warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
-
Workup:
-
Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by slowly pouring it over a mixture of crushed ice and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 10% to 40% ethyl acetate in hexanes) to obtain the pure this compound.
-
References
- Benchchem. (n.d.). Troubleshooting low yields in Friedel-Crafts acylation with 4-Nitrobenzoyl chloride.
- Benchchem. (n.d.). Common side reactions in the Friedel-Crafts synthesis of (4-chloro-3-nitrophenyl)(thiophen-2-yl)methanone.
- Hiers, G. S. (1949). Acylation of thiophene. U.S. Patent No. 2,492,629. Washington, DC: U.S. Patent and Trademark Office.
- Benchchem. (n.d.). An In-depth Technical Guide on the Electrophilicity of 4-Nitrobenzoyl Chloride.
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols: Friedel-Crafts Acylation using 4-Nitrobenzoyl Chloride and AlCl₃.
-
Scribd. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Retrieved from [Link]
-
SlideShare. (n.d.). Thiophene. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
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- 8. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 9. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
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- 11. echemi.com [echemi.com]
Technical Support Center: Purification Techniques for Substituted Thiophenes
Welcome to the Technical Support Center for the purification of substituted thiophenes. This resource is designed for researchers, scientists, and professionals in drug development who work with these vital heterocyclic compounds. Thiophene derivatives are key building blocks in pharmaceuticals, agrochemicals, and materials science, making their purity paramount for reliable downstream applications and regulatory compliance.[1][2][3]
This guide provides practical, in-depth solutions to common purification challenges in a question-and-answer format, combining established protocols with expert insights to streamline your workflow and enhance the quality of your compounds.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of substituted thiophenes, offering step-by-step guidance to resolve them.
Problem 1: My substituted thiophene is co-eluting with a non-polar impurity during silica gel column chromatography.
Answer:
Co-elution of compounds with similar polarities is a frequent challenge in chromatography. The key is to enhance the differential partitioning of your product and the impurity between the stationary and mobile phases.
Potential Causes & Solutions:
-
Inappropriate Solvent System: The polarity of your eluent may not be optimal for separating the compounds.
-
Solution: Conduct a systematic solvent screen using Thin Layer Chromatography (TLC).[4] A good starting point for many thiophene derivatives is a mixture of n-hexane and ethyl acetate.[5] Aim for an Rf value of 0.25-0.35 for your target compound to ensure good separation on the column.[6] If separation is still poor, consider switching to a different solvent system, such as dichloromethane/hexane or acetone/hexane.[7]
-
-
Overloading the Column: Exceeding the column's capacity can lead to band broadening and poor separation.
-
Solution: As a general rule, use a 1:100 ratio of crude material to silica gel by weight. Reduce the amount of sample loaded onto the column.[5]
-
-
Poor Column Packing: Channels or cracks in the silica gel bed will result in a non-uniform flow of the mobile phase and lead to poor separation.[5]
Workflow for Optimizing Chromatographic Separation:
Caption: A systematic workflow for troubleshooting co-elution issues in column chromatography.
Problem 2: My thiophene compound appears to be degrading on the silica gel column.
Answer:
Some substituted thiophenes can be sensitive to the acidic nature of standard silica gel, leading to decomposition during purification.[7]
Potential Causes & Solutions:
-
Acidity of Silica Gel: The silanol groups on the surface of silica gel are acidic and can catalyze the degradation of sensitive compounds.
-
Solution 1: Deactivate the Silica Gel. Prepare a slurry of silica gel in your chosen eluent and add 1% triethylamine (or another suitable base like pyridine) to neutralize the acidic sites.
-
Solution 2: Use an Alternative Stationary Phase. Neutral or basic alumina can be a good alternative for acid-sensitive compounds.[5] For very non-polar compounds, Florisil is another option.[7]
-
-
Oxidative Degradation: Some thiophenes are susceptible to oxidation, which can be exacerbated by the high surface area of the silica gel.
-
Solution: Degas your solvents before use and consider running the column under an inert atmosphere (e.g., nitrogen or argon).
-
Protocol for Deactivating Silica Gel:
-
Weigh the required amount of silica gel for your column.
-
Prepare the eluent for your chromatography.
-
In a separate flask, create a slurry of the silica gel in the eluent.
-
Add triethylamine to the slurry to a final concentration of 1% (v/v).
-
Stir the slurry for 5-10 minutes.
-
Pack the column with the deactivated silica gel slurry.
Problem 3: I am struggling to remove residual palladium catalyst from my thiophene product after a cross-coupling reaction.
Answer:
Palladium removal is a critical step, especially in drug development, due to strict regulatory limits on heavy metal impurities.[8] The sulfur atom in the thiophene ring can coordinate with palladium, making its removal more challenging.[8]
Potential Causes & Solutions:
-
Strong Coordination of Palladium to the Thiophene Ring: The sulfur atom can act as a ligand for palladium, causing it to co-elute with the product.
-
Solution 1: Use a Metal Scavenger. Thiol-functionalized silica or activated carbon are effective at binding palladium.[8] After stirring the reaction mixture with the scavenger, it can be removed by filtration.
-
Solution 2: Liquid-Liquid Extraction. In some cases, washing the organic solution of your product with an aqueous solution of a chelating agent like EDTA can help remove palladium salts.
-
Solution 3: Filtration through Celite®. While often insufficient for soluble palladium species, a preliminary filtration through a pad of Celite® can remove heterogeneous palladium.[8][9]
-
Protocol for Palladium Scavenging:
-
Dilute the crude reaction mixture with a suitable organic solvent (e.g., ethyl acetate, toluene).
-
Add a thiol-functionalized silica scavenger (typically 5 equivalents relative to the initial amount of palladium).[8]
-
Stir the mixture at room temperature for 1-2 hours.
-
Prepare a small plug of Celite® in a fritted funnel.
-
Filter the reaction mixture through the Celite® plug to remove the scavenger-bound palladium.[8]
-
Wash the Celite® plug with fresh solvent to recover any adsorbed product.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Analyze the final product for residual palladium content using techniques like ICP-MS.[8]
| Palladium Removal Technique | Advantages | Disadvantages | Typical Application |
| Metal Scavengers | High efficiency, good selectivity | Cost of scavenger, potential for product loss on the solid support | Removing low levels of soluble palladium |
| Activated Carbon | Low cost, effective for a range of metals | Can adsorb the desired product, leading to lower yields | General purpose metal removal |
| Chromatography | Can provide very pure product | May not be sufficient for stringent limits, potential for product degradation | Lab-scale purification and separation from other impurities |
| Crystallization | Can yield highly pure product | May not be effective on its own, can sometimes concentrate the metal impurity | Final purification step |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most versatile purification technique for substituted thiophenes?
A1: Column chromatography on silica gel is the most widely used and versatile technique for the purification of substituted thiophenes on a laboratory scale.[4][10] It allows for the separation of a wide range of compounds based on polarity. However, for large-scale purifications or for compounds that are thermally stable, vacuum distillation can be more efficient.[5] For high-purity crystalline solids, recrystallization is an excellent final purification step.[5]
Q2: How can I assess the purity of my final substituted thiophene product?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is essential for structural confirmation and can reveal the presence of impurities with characteristic peaks.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying volatile impurities and determining their relative abundance.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative method for determining the purity of a sample and can be used to detect non-volatile impurities.[4]
Q3: What are the key safety precautions to consider when handling and purifying thiophenes?
A3: Thiophenes and their derivatives can be flammable, toxic, and irritating.[11][12] Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14] Ground all equipment to prevent static discharge, which can be an ignition source.[11][13] Keep away from heat, sparks, and open flames.[13] In case of skin contact, wash the affected area immediately with plenty of water.[11]
Q4: My crude substituted thiophene is a dark oil. How can I decolorize it?
A4: Dark coloration often indicates the presence of polymeric or other high molecular weight impurities.[6]
-
Charcoal Treatment: Dissolve the crude product in a suitable organic solvent and add a small amount of activated charcoal. Stir for 15-30 minutes, then filter through a pad of Celite® to remove the charcoal. This is often effective at removing colored impurities.
-
Short Plug of Silica Gel: If the impurities are highly polar, passing a solution of your crude product through a short plug of silica gel can be a quick and effective way to remove them.
References
-
Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET THIOPHENE. [Link]
-
NJ.gov. HAZARD SUMMARY - Thiophene. [Link]
-
Timoshenko, A., et al. (2018). Benzene Purification from Thiophene by Extractive Distillation with Dimethylformamide. Chemical Engineering Transactions. [Link]
- Al-Taweel, A. M., et al. (2015). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Phytochemistry Reviews.
- Levitt, L. S. (1956). Process for the purification of thiophene. U.S.
-
ResearchGate. Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities | Request PDF. [Link]
- Timoshenko, A., Anokhina, E., Akishin, A., & Remizova, A. (2018). Benzene Purification from Thiophene by Extractive Distillation with Dimethylformamide. Chemical Engineering Transactions, 70, 817-822.
-
ResearchGate. FT-IR spectra of (a) silica gel So and (b) thiophene-modified silica. [Link]
- Timoshenko, A., et al. (2018). Benzene Purification from Thiophene by Extractive Distillation with Dimethylformamide. Chemical Engineering Transactions.
- Google Patents.
-
SlidePlayer. Preparation and Properties of Thiophene. [Link]
-
Journal of the Chemical Society, Chemical Communications. Removal of thiophene impurities from benzene by selective adsorption in zeolite ZSM-5. [Link]
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Wikipedia. Thiophene. [Link]
-
ACS Omega. Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. [Link]
- Google Patents.
-
Research and Reviews. Derivatives and Synthesis of Heterocyclic Compound: Thiophene. [Link]
- Google Patents.
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Industrial & Engineering Chemistry Research. Thiophene Capture with Silica Gel Loading Formaldehyde and Hydrochloric Acid. [Link]
-
ResearchGate. How can i remove palladium Pd catalyst easily?. [Link]
- Toyota, K., Tanaka, H., & Hanagasaki, T. (2013). Silica gel-assisted synthesis of benzo[b]thiophenes from o-(alkylsulfanyl)(ethynyl)benzenes. Tetrahedron Letters, 54(32), 4262-4265.
-
Slideshare. Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene. [Link]
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National Institutes of Health. Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. [Link]
- Google P
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Biotage. How to Remove Palladium in three easy steps. [Link]
- Wang, S., et al. (2008). Thiophene Capture with Silica Gel Loading Formaldehyde and Hydrochloric Acid. Industrial & Engineering Chemistry Research.
-
ResearchGate. Kinetic Study of Catalytic Hydrogenation of Thiophene on a Palladium Sulfide Catalyst. [Link]
-
National Institutes of Health. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
- Google Patents.
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ResearchGate. GC-MS Characterisation of Products of Oxidation of Thiophenes Using the Fenton and Related Reagents | Request PDF. [Link]
-
Organic Chemistry Portal. Thiophene synthesis. [Link]
-
National Institutes of Health. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]
-
The Journal of Organic Chemistry. Synthesis of Substituted Thiophenes through Dehydration and Heterocyclization of Alkynols. [Link]
-
Agilent. Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. [Link]
-
PubMed. Development of a species-specific isotope dilution GC-ICP-MS method for the determination of thiophene derivates in petroleum products. [Link]
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Technical Support Center: Synthesis of Disubstituted Thiophenes
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of disubstituted thiophenes. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered in the synthesis of these important heterocyclic compounds. Our goal is to equip you with the knowledge to not only solve experimental issues but also to understand the underlying chemical principles governing your reactions.
Troubleshooting Guide
This section is designed to address specific problems you may encounter during the synthesis of disubstituted thiophenes. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Poor Regioselectivity in the Synthesis of 2,4-Disubstituted Thiophenes
Question: I am attempting to synthesize a 2,4-disubstituted thiophene via a metal-catalyzed C-H functionalization of a 3-substituted thiophene, but I am getting a mixture of 2,4- and 2,5-isomers. How can I improve the regioselectivity for the 2,4-product?
Answer:
Controlling regioselectivity in the C-H functionalization of 3-substituted thiophenes is a significant challenge due to the inherent reactivity of the C2 and C5 positions. The electronic and steric properties of the substituent at the 3-position, as well as the reaction conditions, play a crucial role in determining the isomeric ratio of the product.
Causality and Solutions:
-
Ligand Choice in Palladium Catalysis: The choice of ligand in palladium-catalyzed C-H activation can dramatically influence regioselectivity. For instance, in the Pd-catalyzed C-H arylation of thiophenes, the use of a 2,2'-bipyridyl ligand tends to favor α-arylation (C2/C5), while a bulky fluorinated phosphine ligand like P[OCH(CF₃)₂]₃ can promote β-arylation (C3/C4)[1]. The mechanism of selectivity is complex, with some ligands favoring a metalation/deprotonation pathway leading to α-selectivity, while others favor a Heck-type arylation mechanism that can lead to β-selectivity[1].
-
Directing Groups: Employing a directing group on the 3-substituent can provide excellent control over regioselectivity. A directing group can chelate to the metal catalyst, positioning it for C-H activation at a specific site. For sequential functionalization, a pH-sensitive directing group can be used to switch between directed and non-directed C-H activation pathways, providing access to different substitution patterns[2][3].
-
Steric Hindrance: The steric bulk of the substituent at the 3-position can influence the regioselectivity. A bulky substituent may hinder the approach of the catalyst to the C2 position, thereby favoring functionalization at the C5 position. Conversely, in some cases, steric interactions can direct the catalyst to the less hindered C4 position.
Experimental Protocol: Ligand-Controlled C-H Arylation
This protocol provides a general guideline for ligand-controlled C-H arylation to influence regioselectivity.
| Parameter | Condition for α-selectivity (2,5-disubstitution) | Condition for β-selectivity (2,4-disubstitution) |
| Catalyst | Pd(OAc)₂ | Pd(OAc)₂ |
| Ligand | 2,2'-bipyridyl | P[OCH(CF₃)₂]₃ |
| Base | K₂CO₃, KOAc, or Cs₂CO₃ | K₂CO₃, KOAc, or Cs₂CO₃ |
| Solvent | N,N-dimethylacetamide (DMAc) or DMF | N,N-dimethylacetamide (DMAc) or DMF |
| Temperature | Typically elevated (e.g., 100-140 °C) | Typically elevated (e.g., 100-140 °C) |
Workflow for Optimizing Regioselectivity:
Caption: Decision workflow for improving regioselectivity in C-H functionalization of 3-substituted thiophenes.
Issue 2: Low Yield and Furan Byproduct Formation in Paal-Knorr Thiophene Synthesis
Question: I am performing a Paal-Knorr synthesis to obtain a 2,5-disubstituted thiophene from a 1,4-dicarbonyl compound, but my yield is low, and I am isolating a significant amount of the corresponding furan. How can I suppress the formation of the furan byproduct?
Answer:
The formation of a furan byproduct is a classic challenge in the Paal-Knorr thiophene synthesis. This side reaction occurs because the sulfurizing agents used, such as phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent, are also potent dehydrating agents, which can promote the acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl starting material to form the furan[4][5][6].
Causality and Solutions:
-
Choice of Sulfurizing Agent: While both P₄S₁₀ and Lawesson's reagent can lead to furan formation, Lawesson's reagent is often considered a milder and more efficient thionating agent, which can improve the selectivity for the thiophene product[4][5].
-
Reaction Temperature: Higher temperatures can favor the dehydration pathway leading to the furan. It is crucial to maintain the lowest effective temperature for the reaction to proceed at a reasonable rate[4].
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the formation of the furan byproduct and may also lead to the degradation of the desired thiophene product. Monitoring the reaction progress closely by TLC or GC-MS is recommended[4].
-
Reagent Stoichiometry: Using a sufficient excess of the sulfurizing agent can help to favor the thionation pathway over the competing dehydration reaction[4].
Experimental Protocol: Minimizing Furan Byproduct in Paal-Knorr Synthesis
| Parameter | Recommendation |
| Sulfurizing Agent | Lawesson's reagent (0.5 - 1.0 equiv.) |
| Solvent | Anhydrous toluene or xylene |
| Temperature | 80-110 °C (monitor for optimal temperature) |
| Reaction Time | Monitor by TLC/GC-MS and quench upon consumption of starting material |
Reaction Pathway Diagram:
Caption: Competing pathways in the Paal-Knorr synthesis of thiophenes.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing unsymmetrically 3,4-disubstituted thiophenes?
A1: The synthesis of unsymmetrically 3,4-disubstituted thiophenes is particularly challenging due to the difficulty of selectively functionalizing the C3 and C4 positions of the thiophene ring. Direct electrophilic substitution or metalation of thiophene itself preferentially occurs at the C2 and C5 positions. One effective strategy involves the use of a pre-functionalized thiophene precursor, such as 3,4-dibromothiophene or 3,4-bis(trimethylsilyl)thiophene, which can undergo sequential and regioselective cross-coupling reactions[7][8][9].
Q2: I am having trouble with my Suzuki coupling reaction to functionalize a bromothiophene. What are some common troubleshooting steps?
A2: Failed Suzuki couplings with bromothiophenes can often be attributed to several factors. Ensure your palladium catalyst is active; using a fresh batch or a pre-catalyst can be beneficial. The choice of base is also critical; potassium phosphate (K₃PO₄) is often effective, and in anhydrous conditions, the addition of a small amount of water can be crucial[10]. Ligand choice is also important, with bulky, electron-rich phosphine ligands often improving the efficiency of the oxidative addition step, especially with electron-rich bromothiophenes[10]. Finally, ensure your boronic acid or ester is pure and that the reaction is performed under strictly anaerobic conditions to prevent catalyst deactivation and boronic acid decomposition.
Q3: My Sonogashira coupling with an iodothiophene is not working. What should I consider?
A3: For Sonogashira couplings, the quality of the copper(I) co-catalyst is crucial; it should be fresh and added last to the reaction mixture. Overloading the copper catalyst can lead to alkyne homocoupling (Glaser coupling) as a major side reaction[11][12]. The choice of solvent and base is also important, with THF and an amine base like triethylamine being common. Ensure your solvent is peroxide-free, as peroxides can deactivate the catalyst[11]. If homocoupling is a persistent issue, consider a copper-free Sonogashira protocol[12].
Q4: What are the common side reactions in the Gewald aminothiophene synthesis, and how can they be minimized?
A4: The Gewald synthesis can be prone to the formation of complex polysulfides, which can lead to dark, tarry reaction mixtures and complicate purification[13]. Polymerization of the starting materials or intermediates at elevated temperatures is another common side reaction. To minimize these, it's important to carefully control the reaction temperature and ensure the purity of the starting materials. Incomplete reactions can also leave unreacted starting materials or intermediates in the final product[13]. A two-step procedure, where the α,β-unsaturated nitrile intermediate is isolated before reaction with sulfur and base, can be beneficial for sterically hindered ketones[13].
Q5: What are some general tips for the purification of disubstituted thiophenes?
A5: The purification of disubstituted thiophenes can be challenging due to the presence of structurally similar byproducts and unreacted starting materials. Column chromatography on silica gel is a common method, but some thiophene derivatives can be sensitive to acidic silica. In such cases, neutralizing the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent can prevent product degradation[14]. Recrystallization is an excellent method for obtaining highly pure crystalline thiophene derivatives. For volatile thiophenes, care must be taken during solvent removal to avoid product loss.
References
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-
PubMed. (2016). Sequential Regioselective C-H Functionalization of Thiophenes. Organic Letters. [Link]
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Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. [Link]
-
Mondal, A., & van Gemmeren, M. (2021). Catalyst-Controlled Regiodivergent C-H Alkynylation of Thiophenes. Angewandte Chemie International Edition. [Link]
-
ACS Publications. (2016). Sequential Regioselective C–H Functionalization of Thiophenes. Organic Letters. [Link]
-
RSC Publishing. (2016). Synthesis of 2,5-disubstituted thiophenes via metal-free sulfur heterocyclization of 1,3-diynes with sodium hydrosulfide. RSC Advances. [Link]
-
RSC Publishing. (2023). Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. Organic & Biomolecular Chemistry. [Link]
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
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Organic Chemistry Portal. (n.d.). Thiophene synthesis. [Link]
- Tang, D. D., Collins, K. D., & Glorius, F. (2013). Completely regioselective direct C-H functionalization of benzo[b]thiophenes using a simple heterogeneous catalyst. Journal of the American Chemical Society.
- Bohlmann, F., & Zdero, C. (1985). Naturally occurring thiophenes. Phytochemistry.
-
PubMed. (1997). Synthetic Applications of 3,4-Bis(trimethylsilyl)thiophene: Unsymmetrically 3,4-Disubstituted Thiophenes and 3,4-Didehydrothiophene. The Journal of Organic Chemistry. [Link]
-
ACS Publications. (2019). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. ACS Omega. [Link]
-
National Institutes of Health. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Journal of Biomolecular Structure and Dynamics. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]
-
Kiel University. (2022). Controlling Reactivity and Regioselectivity in Nondirected Palladium-Catalyzed C(sp²)–H Activation. MACAU. [Link]
-
PubMed. (2024). Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes. Nature Communications. [Link]
-
Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
-
RSC Publishing. (1995). Regiospecific synthesis of 3,4-disubstituted thiophenes. Chemical Communications. [Link]
-
ACS Publications. (2023). Carbonyl–Allene Metathesis of S-Allenyl-α-oxo-S,S/N,S-ketene Acetals: A Thermally Driven Intramolecular Tandem [2 + 2] Cycloaddition–Retro-Cyclization. Organic Letters. [Link]
-
Wikipedia. (n.d.). Gewald reaction. [Link]
-
RSC Publishing. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. Materials Chemistry Frontiers. [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]
-
ResearchGate. (2010). ChemInform Abstract: Regio- and Chemoselective Synthesis of Fully Substituted Thiophenes. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
RSC Publishing. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. Polymer Chemistry. [Link]
-
ACS Publications. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]
-
National Institutes of Health. (2023). Generation of perthiyl radicals for the synthesis of unsymmetric disulfides. Nature Communications. [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions?. r/Chempros. [Link]
-
ResearchGate. (2011). Synthesis and Characterization of 3-Substituted and 3,4-Disubstituted Thiophenes. [Link]
-
ResearchGate. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. [Link]
-
Figshare. (1997). Synthetic Applications of 3,4-Bis(trimethylsilyl)thiophene: Unsymmetrically 3,4-Disubstituted Thiophenes and 3,4-Didehydrothiophene†,‡. [Link]
-
SlideShare. (n.d.). Synthesis of Furan and Thiophene. [Link]
-
ResearchGate. (2017). Metal-free synthesis of thiophenes 40 from 1,3-diynes 39 and Na2S. [Link]
-
ACS Publications. (2003). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
-
PubMed. (2007). Facile synthesis of substituted thiophenes via Pd/C-mediated sonogashira coupling in water. Tetrahedron Letters. [Link]
-
YouTube. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. [Link]
- Google Patents. (n.d.).
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Figshare. (2010). Practical Access to Metallo Thiophenes: Regioselective Synthesis of 2,4-Disubstituted Thiophenes. [Link]
-
ACS Publications. (2023). Cα-Umpolung of Amides Strategy for Enantioselective Propargylic Amination toward Cα-Tetrasubstituted α-Amino Acid Derivatives. Organic Letters. [Link]
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Technical Support Center: Troubleshooting Side Reactions in Paal-Knorr Thiophene Synthesis
Welcome to our dedicated technical support center for the Paal-Knorr thiophene synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this valuable heterocyclic synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in scientific principles and practical, field-proven insights.
Core Principles of Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a robust method for constructing substituted thiophenes from 1,4-dicarbonyl compounds.[1] The reaction is typically carried out by heating the dicarbonyl compound with a sulfurizing agent, most commonly phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[2] While versatile, the synthesis is not without its challenges, primarily in the form of competing side reactions that can significantly impact yield and purity.
Troubleshooting Guides: Navigating Common Experimental Issues
This section addresses specific problems you may encounter during your Paal-Knorr thiophene synthesis experiments. Each issue is broken down into its probable causes, followed by a detailed, step-by-step troubleshooting plan.
Issue 1: Low Yield of Thiophene and Significant Furan Byproduct Formation
Question: My reaction is producing a low yield of the desired thiophene, and my analytical data (NMR, LC-MS) shows a substantial amount of the corresponding furan. How can I improve the selectivity towards thiophene formation?
Root Cause Analysis:
The formation of a furan byproduct is the most common side reaction in the Paal-Knorr thiophene synthesis.[3] This occurs because the sulfurizing agents, particularly P₄S₁₀, are also potent dehydrating agents.[2] Under acidic conditions generated in situ or by the reagent itself, the 1,4-dicarbonyl can undergo acid-catalyzed cyclization and dehydration to form the thermodynamically stable furan ring.[4]
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low thiophene yields due to furan byproduct formation.
Detailed Troubleshooting Steps:
| Troubleshooting Step | Recommendation | Causality and Scientific Rationale |
| 1. Choice of Sulfurizing Agent | Switch from phosphorus pentasulfide (P₄S₁₀) to Lawesson's reagent .[5] | Lawesson's reagent is a milder and more selective thionating agent compared to P₄S₁₀.[6] Its lower oxophilicity and slower decomposition at elevated temperatures can favor the thionation of the carbonyl groups over the acid-catalyzed dehydration pathway that leads to furan formation.[7] |
| 2. Reaction Temperature | Maintain the lowest effective temperature for the reaction to proceed. Start with a lower temperature (e.g., 80 °C in toluene) and gradually increase if the reaction is sluggish. | Higher temperatures can accelerate the competing dehydration reaction, leading to increased furan formation. Careful temperature control is crucial for maximizing the selectivity for the thiophene product. |
| 3. Reaction Time | Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Stop the reaction as soon as the starting material is consumed. | Prolonged reaction times, especially at elevated temperatures, not only increase the likelihood of furan formation but can also lead to the degradation of the desired thiophene product. |
| 4. Reagent Stoichiometry | Use a slight excess of the sulfurizing agent (e.g., 0.5-0.6 equivalents of Lawesson's reagent per carbonyl group). | Ensuring a sufficient concentration of the thionating agent can help to kinetically favor the sulfurization pathway over the competing intramolecular cyclization and dehydration of the 1,4-dicarbonyl. |
| 5. Purity of Starting Material | Ensure the 1,4-dicarbonyl compound is of high purity . Purify by recrystallization or column chromatography if necessary. | Impurities in the starting material can act as catalysts for side reactions or introduce contaminants that are difficult to remove from the final product. |
Issue 2: Formation of Polymeric Material and/or Starting Material Decomposition
Question: My reaction mixture has turned into a dark, intractable tar, and I am unable to isolate any of the desired product. What is causing this, and how can I prevent it?
Root Cause Analysis:
Under harsh reaction conditions, such as high temperatures and prolonged reaction times, 1,4-dicarbonyl compounds can be susceptible to acid-catalyzed self-condensation or polymerization.[8] The acidic environment generated by the sulfurizing agent can promote intermolecular aldol-type reactions between molecules of the starting material, leading to the formation of high molecular weight, often insoluble, polymeric byproducts. Additionally, some 1,4-dicarbonyl compounds may be thermally unstable and undergo decomposition at elevated temperatures.
Troubleshooting Workflow:
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 3. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. Lawesson's Reagent – a widely used agent in Organic Syntheses_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Catalyst Loading for Thiophene Arylation
Welcome to the Technical Support Center for Thiophene Arylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of optimizing catalyst loading in this critical cross-coupling reaction. My aim is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and refine your experiments effectively.
Troubleshooting Guide: Navigating Common Experimental Hurdles
Low yields, poor regioselectivity, and reaction stalling are common frustrations in thiophene arylation. This section provides a systematic approach to diagnosing and resolving these issues, with a focus on the pivotal role of catalyst loading.
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical decision-making process when your thiophene arylation reaction is not performing as expected.
Caption: A decision-tree for troubleshooting thiophene arylation.
Question & Answer Troubleshooting
Q1: My reaction shows low conversion or has stalled completely. Should I simply increase the catalyst loading?
While intuitively it might seem that adding more catalyst will drive the reaction to completion, this is not always the best approach.
-
Causality: A stalled reaction is often a symptom of catalyst deactivation rather than an insufficient initial amount. The thiol group of thiophene can act as a catalyst poison for palladium catalysts.[1] Increasing the catalyst loading without addressing the root cause can be economically inefficient and may lead to the formation of palladium black and other side products, complicating purification.[2][3]
-
Troubleshooting Steps:
-
Verify Reagent Purity: Ensure your thiophene, aryl halide, and solvent are pure and dry. Impurities can deactivate the catalyst.
-
Optimize Reaction Conditions: Before increasing catalyst loading, consider if other parameters like temperature, base, or solvent are optimal. For instance, the choice of base is crucial; inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used, and their strength and solubility can significantly impact the outcome.[4][5]
-
Incremental Increase: If you do decide to increase the catalyst loading, do so incrementally (e.g., from 1 mol% to 2 mol%). A large excess may not provide a proportional increase in yield.[6] Some direct C-H arylations have been reported to be effective with catalyst loadings as low as 0.2 mol% of Pd(OAc)₂.[4][7]
-
Q2: I'm observing poor regioselectivity (a mixture of C2 and C3-arylated thiophenes). How can catalyst loading and the catalytic system influence this?
Regioselectivity is a common challenge in thiophene arylation and is influenced by a combination of electronic and steric factors, which can be modulated by the catalytic system.
-
Causality: The C2 (α) position of thiophene is generally more acidic and sterically accessible, favoring arylation at this site.[8] However, the choice of ligand and reaction conditions can steer the arylation towards the C3 (β) position.[9][10] The catalyst loading itself is less likely to be the primary determinant of regioselectivity compared to the choice of ligand.
-
Troubleshooting Steps:
-
Ligand Selection is Key: For β-arylation, specific ligands are often required. For example, a PdCl₂/P[OCH(CF₃)₂]₃ catalytic system has been reported to be essential for achieving high regioselectivity for β-arylation.[9] In contrast, some phosphine-free systems using Pd(OAc)₂ tend to favor α-arylation.[11][12]
-
Screening Reaction Parameters: Temperature can also have a pronounced effect on regioselectivity.[13] A systematic screening of ligands, bases, and temperatures is the most effective way to optimize for the desired regioisomer.
-
Q3: My reaction works, but the yield is inconsistent between batches. Could this be related to catalyst loading?
Inconsistent yields are often traced back to subtle variations in reaction setup and reagent quality, which can have a magnified effect on the catalyst's performance.
-
Causality: The active catalytic species is often formed in situ, and its concentration can be highly sensitive to trace impurities, oxygen, and moisture.[1] While the weighed amount of the catalyst precursor is constant, the amount of active catalyst generated might vary.
-
Troubleshooting Steps:
-
Strict Inert Atmosphere: Ensure your reaction is performed under a rigorously inert atmosphere (argon or nitrogen). Degas your solvents thoroughly.
-
Reagent Consistency: Use reagents from the same batch if possible. If not, re-verify the purity of new batches. The quality of the base is also critical.
-
Precise Measurement: For low catalyst loadings, ensure accurate weighing and transfer of the catalyst. Preparing a stock solution of the catalyst in a degassed solvent can sometimes improve reproducibility.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for thiophene arylation?
A typical starting point for palladium catalysts in cross-coupling reactions is 1-5 mol%.[4] However, for direct C-H arylation of thiophenes, lower loadings are often effective. Some studies have reported good to excellent yields with catalyst loadings as low as 0.1–0.2 mol %.[5][7][14]
Q2: How does catalyst loading affect the Turnover Number (TON) and Turnover Frequency (TOF)?
-
Turnover Number (TON): This is the number of moles of product formed per mole of catalyst. A lower catalyst loading will result in a higher TON, which is desirable for process efficiency and cost-effectiveness.
-
Turnover Frequency (TOF): This is the TON per unit of time, reflecting the catalyst's activity. Optimizing reaction conditions can increase the TOF.
The goal of optimization is to find the lowest catalyst loading that provides a high yield in a reasonable amount of time, thus maximizing both TON and TOF.
Q3: Can I use heterogeneous palladium catalysts for thiophene arylation?
Yes, heterogeneous catalysts like palladium on carbon (Pd/C) can be used and offer the advantage of easier separation and recycling.[15] However, they may require higher temperatures and catalyst loadings compared to homogeneous systems. Leaching of palladium into the solution can also be a concern.
Quantitative Data Summary: Catalyst Loading in Thiophene Arylation
| Catalyst System | Catalyst Loading (mol%) | Arylation Position | Typical Yield (%) | Reference |
| Pd(OAc)₂ | 0.2 | α (C2) | 70-85 | [7][11] |
| Pd₂(dba)₃·CHCl₃ / Ag₂CO₃ | 2.5 | β (C3) | 75-95 | [8][16] |
| Pd₂(dba)₃·CHCl₃ / Ag₂CO₃ | 0.5 | β (C3) | 75-90 (at 50°C) | [9] |
| Bis(alkoxo)palladium complex | 0.1 - 0.2 | α (C2) | Good to Excellent | [5][14] |
| Pd(OAc)₂ / Ligand | 10 | C2 and C3 | Moderate to Good | [13] |
Experimental Protocols
Protocol 1: General Procedure for α-Arylation of Thiophene with Low Catalyst Loading
This protocol is adapted from a procedure for the phosphine-free direct C2-arylation of thiophene.[7]
Materials:
-
Thiophene derivative (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Pd(OAc)₂ (0.2 mol%)
-
KOAc (1.2 equiv)
-
Dimethylacetamide (DMAc)
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add Pd(OAc)₂, KOAc, the aryl bromide, and the thiophene derivative.
-
Add DMAc (to achieve a concentration of ~0.2 M with respect to the limiting reagent).
-
Seal the tube and stir the reaction mixture at 130 °C for 20 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for β-Arylation of Thiophene
This protocol is adapted from a procedure for the room-temperature β-arylation of thiophenes.[8][16]
Materials:
-
Thiophene derivative (1.0 equiv)
-
Aryl iodide (1.5 equiv)
-
Pd₂(dba)₃·CHCl₃ (2.5 mol%)
-
Ag₂CO₃ (0.75 equiv)
-
Hexafluoro-2-propanol (HFIP)
Procedure:
-
To a reaction vial, add Pd₂(dba)₃·CHCl₃, Ag₂CO₃, the aryl iodide, and the thiophene derivative.
-
Add HFIP to the vial.
-
Stir the reaction mixture at 24 °C for 16 hours.
-
Upon completion, dilute the mixture with ethyl acetate and filter through a plug of silica gel.
-
Wash the silica plug with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Direct C-H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Sci-Hub. Direct 2-Arylation of Thiophene Using Low Loading of a Phosphine-Free Palladium Catalyst / Synthetic Communications, 2011 [sci-hub.ru]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Poor Solubility of Thiophene Derivatives in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the significant challenge of poor aqueous solubility in thiophene derivatives during experimental assays. Our goal is to equip you with the scientific rationale and practical protocols needed to overcome these hurdles and ensure the integrity of your data.
Introduction: The Thiophene Solubility Challenge
Thiophene, a five-membered aromatic ring containing a sulfur atom, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its derivatives exhibit a vast range of pharmacological activities.[3][4][5] However, the inherent aromaticity and often lipophilic nature of these compounds frequently lead to poor aqueous solubility.[1][6][7][8] This low solubility is a primary source of experimental artifacts, leading to underestimated potency, poor reproducibility, and misleading structure-activity relationships (SAR).[9][10]
This guide is structured to address the most common issues you will face, from initial compound precipitation to advanced formulation strategies, providing both the "how" and the "why" for each technique.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My thiophene derivative is precipitating out of solution when I dilute my DMSO stock into the aqueous assay buffer. What's happening and how do I fix it?
A: This is the most common manifestation of poor aqueous solubility. It occurs when a compound, stable in a high concentration of an organic solvent like DMSO, is rapidly introduced into an aqueous environment where its solubility is significantly lower.[11][12] This sudden solvent shift causes the compound to crash out of solution.
Immediate Troubleshooting Steps:
-
Optimize the Dilution Protocol: Avoid single-step, large-volume dilutions. A serial dilution approach can prevent localized high concentrations that trigger precipitation. Crucially, ensure rapid and vigorous mixing (e.g., vortexing) the moment the DMSO stock is added to the aqueous buffer.[11]
-
Lower the Final Test Concentration: Your target concentration may simply exceed the compound's thermodynamic solubility limit in the final assay medium. Test a lower concentration to see if the precipitation issue resolves.[12]
-
Increase Co-solvent Percentage (with caution): Slightly increasing the final DMSO concentration (e.g., from 0.5% to 1.0%) can sometimes maintain solubility. However, this must be validated against your specific assay. Most cell-based assays can tolerate up to 0.5% DMSO, but enzymatic assays might be more sensitive. Always run a solvent tolerance control.[11]
-
Apply Physical Energy: After dilution, brief sonication in a bath sonicator can help break down and re-dissolve fine precipitates, creating a more homogenous dispersion.[11][13]
Below is a decision tree to systematically address compound precipitation.
Caption: A decision tree for addressing compound precipitation in assays.
Q2: My screening results are highly variable, and my compound's potency seems lower than expected. Could solubility be the cause?
A: Absolutely. This is a classic sign of a solubility-limited assay. If a compound is not fully dissolved, the actual concentration exposed to the biological target is unknown and far lower than the nominal (intended) concentration.[9][11] This directly leads to:
-
Underestimated Potency: The IC50 or EC50 value will appear much higher (less potent) because only a fraction of the compound is active in the solution.
-
High Variability: The amount of compound that remains in solution can vary between wells, plates, and experiments, leading to poor reproducibility and large error bars.
-
Inaccurate SAR: You may incorrectly discard a potent compound or misinterpret the structure-activity relationship because the observed activity is masked by poor solubility.
Core Strategies for Solubility Enhancement
If the initial troubleshooting steps are insufficient, a more systematic approach to formulation is required. The three primary strategies are the use of co-solvents, pH adjustment, and the inclusion of solubilizing excipients.
A. Co-solvent Systems
The Principle: The addition of a water-miscible organic solvent, or "co-solvent," alters the overall polarity of the aqueous buffer, making it more favorable for lipophilic compounds to dissolve.[14][15][16] This is often the simplest and most direct method for early-stage assays.
Common Co-solvents & Considerations:
| Co-Solvent | Typical Starting % (v/v) | Pros | Cons / Cautions |
| DMSO | 0.1 - 1.0% | Strong solubilizer for many organics.[17] | Can be toxic to cells at >1%; may inhibit certain enzymes. |
| Ethanol | 1 - 5% | Less toxic than DMSO for many cell lines. | Can cause protein denaturation at higher concentrations. |
| Polyethylene Glycol (PEG 300/400) | 1 - 10% | Low toxicity; can improve stability.[18] | Can increase solution viscosity; may interfere with some assay readouts. |
| Propylene Glycol | 1 - 10% | Good safety profile.[18] | Less powerful solubilizer than DMSO for highly lipophilic compounds. |
Protocol 1: Co-solvent Screening
-
Prepare Stock Solutions: Prepare a high-concentration stock of your thiophene derivative in 100% of each co-solvent to be tested (e.g., 20 mM in DMSO, 20 mM in Ethanol).
-
Determine Assay Tolerance: Before testing your compound, determine the highest percentage of each co-solvent your assay can tolerate without affecting the biological system (e.g., cell viability, enzyme activity). Run a dose-response of the solvent alone.
-
Prepare Intermediate Dilutions: Create an intermediate dilution series of your compound in 100% co-solvent.
-
Final Dilution: Add the intermediate co-solvent dilutions to your assay buffer, ensuring rapid mixing, to achieve the final desired compound concentrations and a final co-solvent concentration that is within the tolerated range.
-
Visual Inspection & Measurement: Visually inspect all solutions for precipitation immediately after preparation and after a relevant incubation period (e.g., 2 hours at 37°C). If available, use nephelometry or light scattering for a quantitative measure of solubility.
-
Assay Performance: Run your biological assay using the formulation that provides the best solubility without compromising assay performance.
B. pH Adjustment
The Principle: Many thiophene derivatives contain ionizable functional groups (e.g., carboxylic acids, amines). By adjusting the pH of the buffer, you can shift the equilibrium towards the ionized (charged) form of the molecule, which is almost always more water-soluble than the neutral form.[19][20][21][22]
-
For Weak Acids (e.g., containing -COOH): Increase the pH to be at least 1-2 units above the pKa. This deprotonates the acid to its highly soluble carboxylate form (-COO⁻).
-
For Weak Bases (e.g., containing -NH₂): Decrease the pH to be at least 1-2 units below the pKa. This protonates the base to its highly soluble ammonium form (-NH₃⁺).
Caption: Effect of pH on the solubility of ionizable thiophene derivatives.
Protocol 2: pH-Solubility Profile
-
Identify Ionizable Groups: Analyze the structure of your thiophene derivative to identify any acidic or basic functional groups. Predict the approximate pKa using software or literature values for similar structures.
-
Prepare Buffers: Prepare a series of biologically compatible buffers covering a range of pH values (e.g., citrate for pH 4-6, phosphate for pH 6-8, borate for pH 8-9).
-
Solubility Measurement: Add an excess amount of your solid compound to a small volume of each buffer.
-
Equilibrate: Rotate or shake the samples at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
-
Separate and Quantify: Centrifuge the samples to pellet the undissolved solid. Carefully remove the supernatant, filter it (using a filter compatible with your compound), and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Select Optimal pH: Choose a buffer pH for your assay that maximizes solubility while remaining compatible with your biological system.
C. Solubilizing Excipients: Cyclodextrins
The Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[23][24] Poorly soluble thiophene derivatives can be encapsulated within this hydrophobic core, forming a "host-guest" inclusion complex. This complex as a whole is water-soluble due to the hydrophilic outer surface of the cyclodextrin, effectively increasing the apparent solubility of the compound.[25][][27] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with excellent solubility and a good safety profile.[18][23][24]
Caption: Mechanism of solubility enhancement by cyclodextrin encapsulation.
Protocol 3: Screening with Cyclodextrins
-
Prepare Cyclodextrin Stock: Prepare a concentrated stock solution of HP-β-CD in your chosen assay buffer (e.g., 20-40% w/v).
-
Phase Solubility Study:
-
Prepare a series of dilutions of the HP-β-CD stock in your assay buffer.
-
Add an excess of your solid thiophene derivative to each dilution.
-
Equilibrate, separate, and quantify the dissolved compound as described in Protocol 2.
-
Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear increase indicates the formation of a soluble complex.
-
-
Assay Formulation: Based on the phase solubility diagram, choose the lowest concentration of HP-β-CD that achieves the desired compound solubility.
-
Method of Preparation: To prepare the final solution for the assay, first dissolve the HP-β-CD in the buffer, then add the thiophene derivative (either as a solid or from a minimal DMSO stock) and mix thoroughly (vortex, sonicate) to facilitate complex formation.
References
- Strategies to Address Low Drug Solubility in Discovery and Development. Vertex AI Search.
- Physicochemical properties of thiophene deriv
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
- Solubility enhancement and application of cyclodextrins in local drug delivery. SpringerLink.
- Cyclodextrins and their application in enhancing the solubility, dissolution r
- Thiophene deriv
- Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
- Applications of Cyclodextrins to Improve the Stability, Bioavailability, and Solubility of Bioactive Compounds. Biosynth.
- Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
- STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research.
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- Synthesis and Pharmacological Study of Thiophene Deriv
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
- Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis.
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central.
- Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PubMed Central.
- Troubleshooting poor solubility of Tetradecamethylcycloheptasiloxane in experiments. Benchchem.
- Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. PubMed Central.
- Solubilizer Excipients. Protheragen.
- Compound Solubility and HTS Screening.
- 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions.
- Overcoming poor solubility of tetrazoloquinoline deriv
- Technical Support Center: Troubleshooting Solubility Issues for Compound X. Benchchem.
- Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research.
- Therapeutic importance of synthetic thiophene. PubMed Central.
- Aqueous solubility-enhancing excipient technologies: a review of recent developments. Drug Development & Delivery.
- How does solubility affect oral bioavailability?.
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. impactfactor.org [impactfactor.org]
- 4. books.rsc.org [books.rsc.org]
- 5. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sciensage.info [sciensage.info]
- 8. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. How does solubility affect oral bioavailability? [synapse.patsnap.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. ijmsdr.org [ijmsdr.org]
- 17. ziath.com [ziath.com]
- 18. Solubilizer Excipients - Protheragen [protheragen.ai]
- 19. [PDF] Strategies to Address Low Drug Solubility in Discovery and Development | Semantic Scholar [semanticscholar.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scispace.com [scispace.com]
- 25. researchgate.net [researchgate.net]
- 27. biosynth.com [biosynth.com]
Technical Support Center: 5-(1,3-Dioxolan-2-YL)-2-(4-nitrobenzoyl)thiophene
A Guide to Preventing and Troubleshooting Degradation for Researchers
Welcome to the technical support center for 5-(1,3-Dioxolan-2-YL)-2-(4-nitrobenzoyl)thiophene (CAS 898778-34-2). As Senior Application Scientists, we understand that the integrity of your starting materials is paramount to the success and reproducibility of your research. This guide provides in-depth, field-proven insights into the stability of this molecule, offering practical solutions to prevent its degradation and troubleshoot common issues encountered during experimentation.
Section 1: Understanding the Stability Profile of the Molecule
The structure of this compound contains three key functional groups, each with its own susceptibility to degradation. Understanding these vulnerabilities is the first step toward effective prevention.
-
The Dioxolane Ring: A Gateway for Hydrolysis The 1,3-dioxolane group is a cyclic acetal, which serves as a protecting group for an aldehyde. Acetal groups are notoriously sensitive to acid-catalyzed hydrolysis.[1][2] The presence of even trace amounts of acid, often found in solvents or introduced from atmospheric moisture, can catalyze the cleavage of the dioxolane ring to yield the corresponding aldehyde. This is the most common degradation pathway under ambient or solution-based conditions. The reaction is reversible but driven forward by the presence of water.[3][4]
-
The Nitrobenzoyl Moiety: A Target for Light The 4-nitrobenzoyl group makes the molecule susceptible to photodegradation. Nitroaromatic compounds are known to absorb UV-visible light, which can lead to a variety of photochemical reactions, including the reduction of the nitro group or cleavage of the aromatic ring.[5][6] This degradation is often observed as a color change in solutions upon exposure to ambient laboratory light or direct sunlight.
-
The Thiophene Core: Susceptibility to Oxidation While the aromatic thiophene ring is generally stable, the sulfur heteroatom can be a target for oxidation.[7] Strong oxidizing agents or certain reactive oxygen species can oxidize the sulfur to form a sulfoxide or, under harsher conditions, a sulfone. This process disrupts the aromaticity and electronic properties of the molecule, leading to a complete loss of its intended function.[8] While less common under standard handling conditions compared to hydrolysis or photolysis, it is a critical consideration when designing reaction conditions.
Primary Degradation Pathways
Below is a visualization of the key chemical vulnerabilities of the molecule.
Caption: Key degradation routes for the target molecule.
Section 2: Troubleshooting Guide: Common Degradation Scenarios
This section addresses specific issues you may encounter in a question-and-answer format.
Q1: I've stored the solid compound in the freezer, but my latest analysis shows a significant new impurity. What is the likely cause?
A: This is a classic sign of slow hydrolysis due to moisture. Even at low temperatures, degradation can occur if the container is not properly sealed or was opened frequently in a humid environment.
-
Causality: The primary culprit is likely the acid-catalyzed hydrolysis of the dioxolane ring.[1][2] Trace atmospheric moisture can be adsorbed onto the solid, and dissolved CO₂ can create a weakly acidic environment sufficient to initiate the degradation process over time.
-
Troubleshooting Steps:
-
Verify the Impurity: The primary degradation product should be the corresponding aldehyde. Check the mass spectrum for a peak corresponding to the loss of the ethylene glycol moiety and the formation of a formyl group.
-
Improve Storage: Always store the compound in a tightly sealed vial, preferably with a PTFE-lined cap. For long-term storage, consider placing the vial inside a desiccator within the freezer.
-
Inert Atmosphere: Before sealing, flush the vial with an inert gas like argon or nitrogen to displace moist air. This is a best practice for sensitive reagents.[9]
-
Q2: I dissolved the compound in my solvent for an experiment, and within minutes, a new spot appeared on my TLC plate. Why did this happen so quickly?
A: This points to solvent-induced degradation. The stability of the compound is highly dependent on the choice of solvent.
-
Causality: The solvent may be inherently acidic, contain acidic impurities (e.g., from improper storage), or be "wet" (contain dissolved water). Protic solvents can also facilitate hydrolysis. For example, using unpurified or older bottles of dichloromethane (which can generate HCl over time) or wet acetonitrile can rapidly degrade the compound.
-
Troubleshooting Steps:
-
Solvent Purity Check: Use only fresh, anhydrous, high-purity solvents from a reputable supplier. If in doubt, use a newly opened bottle.
-
pH Neutrality: Avoid acidic media unless deprotection of the dioxolane is the intended outcome. If buffering is possible for your application, maintain a neutral to slightly basic pH.
-
Aprotic Solvents: Prefer anhydrous aprotic solvents like toluene, THF (freshly distilled or from a solvent purification system), or dioxane for preparing stock solutions.
-
Q3: The color of my solution turned from pale yellow to a darker orange/brown after being on the benchtop. Is this a problem?
A: Yes, this is a strong indicator of photodegradation. The nitroaromatic portion of the molecule is light-sensitive.[5][6]
-
Causality: Exposure to ambient laboratory lighting, especially for prolonged periods, can induce photochemical reactions. This can lead to a complex mixture of byproducts and is detrimental to the compound's integrity.
-
Troubleshooting Steps:
-
Protect from Light: Immediately wrap your vials, flasks, and reaction vessels with aluminum foil or use amber-colored glassware.
-
Minimize Exposure: Prepare solutions fresh and minimize the time they are exposed to light before use.
-
Workflow Adjustment: If possible, work in a fume hood with the sash lowered to reduce light exposure or under yellow lighting conditions.
-
Troubleshooting Workflow
Use this workflow to diagnose and address degradation issues systematically.
Sources
- 1. General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. The hydrolysis of acetals and thioacetals of p-(dimethylamino)benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 3. scielo.br [scielo.br]
- 4. [PDF] The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives. Part I. The Structural Factors Influencing the Rates of Hydrolysis of a Series of Methyl-Substituted Dioxolans. | Semantic Scholar [semanticscholar.org]
- 5. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Methyl 2-[(2-Chloro-4-Nitrobenzoyl)Amino]-4,5,6,7,8,9-Hexahydrocycloocta[B]Thiophene-3-Carboxylate Supplier China | Chemical Properties, Safety, MSDS, Synthesis, Price [chemheterocycles.com]
troubleshooting unexpected NMR shifts in substituted thiophenes
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of substituted thiophenes. As a Senior Application Scientist, I have designed this guide to address the common and often perplexing issues that arise during the characterization of these important heterocyclic compounds. This resource moves beyond simple procedural steps to explain the underlying chemical principles governing the observed phenomena, empowering you to diagnose and resolve unexpected spectral results.
Frequently Asked Questions (FAQs)
Q1: My observed ¹H NMR chemical shifts for a substituted thiophene don't match the predicted values. What are the primary factors I should consider?
This is a common issue stemming from the complex electronic environment of the thiophene ring. The discrepancy between predicted and observed shifts can usually be traced to one of four main areas: intrinsic electronic and steric effects, solvent interactions, sample concentration and temperature, or the presence of impurities.
A logical troubleshooting workflow is essential. Before delving into complex quantum mechanical explanations, always start by verifying the basics of your sample preparation and the experimental parameters. Often, the solution is found in a simple experimental variable rather than a complex structural misinterpretation.
Caption: The effect of temperature on NMR signals in dynamic exchange.
Troubleshooting Protocols
Protocol 1: Standard NMR Sample Preparation for Thiophenes
This protocol is designed to minimize common sources of error like particulate matter, water, and paramagnetic oxygen.
Materials:
-
Your substituted thiophene sample (5-10 mg)
-
High-quality deuterated NMR solvent (e.g., CDCl₃, Acetone-d₆)
-
Clean, dry NMR tube and cap
-
Pasteur pipette and cotton or a syringe filter (0.45 µm)
-
Source of inert gas (Nitrogen or Argon)
Procedure:
-
Weigh Sample: Accurately weigh 5-10 mg of your compound directly into a clean, dry vial.
-
Add Solvent: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial and gently swirl to dissolve the sample completely.
-
Filter the Sample: To remove any microparticulates that can ruin shimming, filter the solution directly into the NMR tube.
-
Method A (Cotton Plug): Place a small, tight plug of cotton into a clean Pasteur pipette. Use another pipette to transfer the sample solution through the cotton filter into the NMR tube.
-
Method B (Syringe Filter): Draw the solution into a syringe, attach a syringe filter, and dispense it into the NMR tube. This is the preferred method for removing very fine particles.
-
-
(Optional but Recommended) Degas the Sample: To remove dissolved paramagnetic O₂, gently bubble an inert gas (N₂ or Ar) through the sample via a long needle for 1-2 minutes. This can significantly sharpen your peaks.
-
Cap and Label: Securely cap the NMR tube and label it clearly. Wipe the outside of the tube with a lint-free wipe (e.g., Kimwipe) before inserting it into the spectrometer. [1]
Protocol 2: Variable Temperature (VT) NMR Experiment
Use this protocol when you suspect the presence of rotamers or other temperature-dependent phenomena.
Procedure:
-
Prepare a High-Quality Sample: Prepare your sample as described in Protocol 1. Use a solvent with a wide liquid range (e.g., Toluene-d₈ or THF-d₈) suitable for your desired temperature range. Ensure the sample is concentrated enough to get a good signal at various temperatures.
-
Acquire a Room Temperature Spectrum: Always start by acquiring a standard spectrum at the default probe temperature (e.g., 298 K). This is your baseline.
-
Increase the Temperature: Instruct the spectrometer to increase the temperature in increments (e.g., 10-15 K). Allow the sample to equilibrate for at least 5-10 minutes at each new temperature before acquiring a new spectrum.
-
Look for Coalescence: As the temperature increases, watch for the suspected rotamer peaks to broaden and eventually merge (coalesce) into a single, sharp peak. [2]Note the temperature at which this occurs.
-
(Optional) Decrease the Temperature: If your initial spectrum was already broad, you may need to cool the sample down from room temperature. Decrease the temperature in increments, allowing for equilibration each time. Look for the broad hump to resolve into two or more distinct, sharp signals.
-
Return to Room Temperature: After the experiment, always return the probe to its standard operating temperature.
References
-
Bothner-By, A. A., & Glick, R. E. (1957). Solvent effects on proton chemical shifts in thiophenes. The Journal of Chemical Physics. Available at: [Link]
-
Takahashi, K., Sone, T., Matsuki, Y., & Hazato, G. (1983). Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. Available at: [Link]
-
Satonaka, H. (1983). The Substituent Effects in Thiophene Compounds. II. 1H NMR and IR Studies in Methyl (Substituted 3-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. Available at: [Link]
-
Satonaka, H., Abe, K., & Hirota, M. (1983). The Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. Available at: [Link]
-
Stenutz, R. NMR chemical shift prediction of thiophenes. Available at: [Link]
-
Dischler, B. (1963). Analysis of A2B2 High‐Resolution NMR Spectra. I. Furan, Thiophene, and Disubstituted Benzenes. The Journal of Chemical Physics. Available at: [Link]
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University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Available at: [Link]
-
NMR Facility, University of California, Davis. Troubleshooting Acquisition Related Problems. Available at: [Link]
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Al-Najjar, I. M., Amin, H. B., & Al-Showiman, S. S. (1984). Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. Journal of the Chinese Chemical Society. Available at: [Link]
-
Poggetto, G. D., et al. (2018). Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry. Available at: [Link]
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Sataty, I. (1974). Configurational assignments in some dihydrobenzo[c]thiophenes by NMR solvent effects. Organic Magnetic Resonance. Available at: [Link]
-
Catellani, M., et al. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega. Available at: [Link]
-
Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Semantic Scholar. Available at: [Link]
-
Reddy, G. S., & Goldstein, J. H. (1962). Empirical Method for Estimating Diamagnetic Anisotropy Effects in NMR Spectroscopy, Based upon the Use of C13-H. The Journal of Chemical Physics. Available at: [Link]
-
AZoM. (2017). Reducing Quantitative Evaluation Errors in NMR. Available at: [Link]
-
UC Davis NMR Facility. Troubleshooting Guide for Varian/Agilent NMR Spectrometers. Available at: [Link]
-
Abraham, R. J., & Siverns, T. M. (1972). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Tetrahedron. Available at: [Link]
-
Royal Society of Chemistry. (2015). Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic mixed-valence compounds. Chemical Science. Available at: [Link]
-
ResearchGate. (1998). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. Available at: [Link]
-
Piers, W. E., et al. (2023). Catalytic C–H Alumination of Thiophenes: DFT Predictions and Experimental Verification. Organometallics. Available at: [Link]
-
ResearchGate. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. Available at: [Link]
-
ResearchGate. (2018). Concentration dependent ¹H NMR spectra of aromatic region of naphthorosarin 1. Available at: [Link]
-
SpectraBase. Thiophene - Optional[1H NMR] - Chemical Shifts. Available at: [Link]
-
Li, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Journal of Analytical Methods in Chemistry. Available at: [Link]
-
ResearchGate. (1970). Comparison of the n.m.r. proton shifts of some thiophenes and the corresponding suiphones. Available at: [Link]
-
MDPI. (2023). Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. Crystals. Available at: [Link]
-
Abraham, R. J., et al. (2007). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry. Available at: [Link]
-
Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. Available at: [Link]
-
The Organic Chemistry Tutor. (2019). Diamagnetic Anisotropy - H NMR Spectroscopy - Organic Chemistry. YouTube. Available at: [Link]
-
Mallory, F. B., & Baker, M. B. (1985). Studies of magnetic anisotropy. 2. NMR evidence for the existence of deshielding regions alongside carbon-carbon triple bonds. The Journal of Organic Chemistry. Available at: [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]
-
Chemistry LibreTexts. (2022). 5.3: Factors That Influence NMR Chemical Shift. Available at: [Link]
-
University of Potsdam. Chemical shifts. Available at: [Link]
-
Takahashi, K., Sone, T., & Fujieda, K. (1975). C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan. Available at: [Link]
-
Research and Reviews. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Available at: [Link]
-
NIH National Library of Medicine. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available at: [Link]
-
Chemistry Academy. (2023). Magnetic Anisotropy || NMR Spectroscopy Organic Chemistry. YouTube. Available at: [Link]
-
All 'bout Chemistry. (2021). NMR Spectroscopy: Magnetic Anisotropy. YouTube. Available at: [Link]
-
Satonaka, H. (1984). 13C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Bulletin of the Chemical Society of Japan. Available at: [Link]
-
Cognizance Journal of Multidisciplinary Studies. (2023). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Available at: [Link]
-
Royal Society of Chemistry. (2024). N-Unsubstituted 2- and 3-thiophenimines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Smith, R. L., et al. (2016). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology. Available at: [Link]
-
National Center for Biotechnology Information. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. Available at: [Link]
-
Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Thiophene. Available at: [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of Functionalized Thiophenes
Welcome to the Technical Support Center for the scale-up of functionalized thiophene synthesis. Functionalized thiophenes are crucial heterocyclic scaffolds in pharmaceuticals, agrochemicals, and materials science.[1][2][3] However, transitioning their synthesis from the laboratory bench (gram-scale) to pilot plant or industrial production (kilogram-scale) introduces significant challenges that are often not apparent at a smaller scale.[4][5]
This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format, focusing on the specific, practical issues encountered during the scale-up process.
Troubleshooting Guides
Category 1: Reaction Control & Execution at Scale
This section addresses the most critical and often hazardous aspects of scaling up: managing the physical realities of a large chemical reaction. Problems that are negligible in a 1-liter flask can become process-limiting or dangerous in a 200-liter reactor.[6]
Question 1: My exothermic reaction (e.g., lithiation, Friedel-Crafts acylation) is showing poor yield and increased impurities upon scale-up. What's causing this loss of control?
Plausible Causes & Solutions:
This is a classic scale-up challenge rooted in thermodynamics and heat transfer. As you increase the volume of a reactor, its volume (which generates heat) increases by a cubic function (volume ∝ r³), while the surface area available for cooling only increases by a square function (area ∝ r²). This fundamental disparity means that heat removal becomes dramatically less efficient at larger scales.[5][7] This can lead to:
-
Thermal Runaway: Localized "hot spots" where the reaction rate accelerates, leading to side reactions, decomposition of starting materials or products, and significant safety hazards.[8][9][10]
-
Poor Selectivity: Many reactions have multiple competing pathways. Higher temperatures can favor undesired side products that were insignificant at the controlled, lower temperatures of the lab bench.
Troubleshooting Protocol:
-
Characterize Your Reaction's Thermal Profile: Before scaling, use a reaction calorimeter (RC1) or Differential Scanning Calorimetry (DSC) to determine the total heat of reaction and the maximum temperature of the synthetic reaction (MTSR).[8] This data is non-negotiable for safe scale-up.
-
Switch to a Semi-Batch Process: Instead of adding all reagents at once ("batch" mode), implement a "semi-batch" or "feed-on-demand" approach for highly exothermic steps.[4][8] This involves the controlled, subsurface addition of the limiting reagent at a rate that matches the reactor's cooling capacity, ensuring the temperature remains within the optimal window.
-
Re-evaluate Your Cooling System: Ensure the pilot plant reactor's jacket cooling system (e.g., chilled brine, glycol) is adequate for the calculated heat flow. For extremely exothermic reactions, consider specialized reactors with internal cooling coils to increase the heat transfer surface area.
-
Consider Flow Chemistry: For particularly hazardous or exothermic reactions, transitioning to a continuous flow reactor can be a transformative solution. The extremely high surface-area-to-volume ratio of microreactors allows for near-instantaneous heat removal, providing superior control and safety.[11]
Question 2: The regioselectivity of my thiophene functionalization (e.g., C2 vs. C3 substitution) is inconsistent and lower than what I achieved on the bench. Why is this happening?
Plausible Causes & Solutions:
Loss of regioselectivity at scale is frequently a problem of inefficient mixing and poor mass transfer.[5][6] In a large reactor, achieving the instantaneous, homogenous mixing seen in a magnetically stirred flask is difficult. This can lead to:
-
Localized Concentration Gradients: During the slow addition of a reagent (e.g., an electrophile or an organometallic base), areas of high reagent concentration can form. These localized spikes can alter the reaction kinetics, favoring different isomers than the bulk reaction conditions would predict.[5] For instance, in a deprotonation-alkylation sequence, poor mixing can allow the base to react at a less favorable but kinetically accessible position before it is evenly dispersed.
-
Mass Transfer Limitations: In heterogeneous reactions (e.g., reactions with a solid-phase catalyst or a poorly soluble base), the reaction rate can become limited by how fast the reactants can get to the catalyst surface, rather than by the intrinsic kinetics of the chemistry itself.
Troubleshooting Protocol:
-
Optimize Agitation: Simply increasing the stirrer speed is not always the answer and can introduce other issues (e.g., shear stress, splashing). Evaluate the impeller design. For viscous reaction mixtures or slurries, an anchor or helical stirrer may be insufficient. A pitched-blade turbine or retreat curve impeller often provides better top-to-bottom mixing in large, baffled reactors.
-
Control Addition Point: The location of reagent addition matters. Subsurface addition directly into a well-mixed region (e.g., near the impeller) is vastly superior to surface addition, which can lead to splashing and localized reactions at the surface.
-
Dilution and Solvent Choice: While it may seem counterintuitive to use more solvent, performing the reaction at a slightly lower concentration can sometimes improve mixing by reducing viscosity, leading to better overall performance and selectivity.
-
Re-screen Reaction Parameters: Changes in mixing and heat transfer can shift the optimal reaction conditions. It may be necessary to re-optimize parameters like temperature or addition rate at the pilot scale.[9]
Category 2: Purification, Isolation, and Catalyst Removal
Successfully making the product is only half the battle. Isolating it with the required purity and in a consistent physical form is a major hurdle in process chemistry.
Question 3: I'm struggling to remove residual palladium from my Suzuki-coupled thiophene product. The levels are too high for pharmaceutical use.
Plausible Causes & Solutions:
Palladium-catalyzed cross-couplings like the Suzuki-Miyaura reaction are workhorses for C-C bond formation but lead to palladium contamination in the final product.[12] Removing this to the low ppm levels required by regulatory agencies is a common and critical challenge.
Troubleshooting Protocol:
-
Optimize the Reaction: The best way to have less palladium at the end is to use less at the beginning.
-
Catalyst Loading: Re-evaluate the catalyst loading. Often, the loading used in discovery chemistry is much higher than what is necessary. Conduct optimization studies to find the minimum catalyst loading (e.g., 0.1 mol% vs 1-5 mol%) that provides an acceptable reaction rate and yield.
-
Catalyst Choice: Consider switching to a more active catalyst system (e.g., a modern ligand like SPhos or XPhos with a Pd(OAc)₂ precatalyst) that can operate efficiently at lower loadings.
-
-
Implement a Scavenging Strategy: After the reaction is complete, use a scavenger to bind and remove the palladium.
-
Thiol-Based Scavengers: Reagents like N-acetylcysteine or functionalized silica gels with thiol groups can effectively chelate palladium, which can then be removed by filtration or an aqueous wash.
-
Activated Carbon: Treatment with activated carbon is a cost-effective method, but its effectiveness can be highly dependent on the grade of carbon and the solvent system.[12] A screening of different carbon types is recommended.
-
-
Recrystallization and Solvent Washes: A well-designed crystallization step is often the most powerful tool for purification. Screen different solvent/anti-solvent systems. Sometimes, an aqueous wash with a chelating agent like sodium bisulfite (NaHSO₃) at elevated temperatures can effectively strip palladium from the organic phase.[13]
Caption: Troubleshooting workflow for palladium removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common pitfalls when choosing a solvent for scaling up a thiophene synthesis?
A1: A solvent that works perfectly in the lab can be a poor choice for a pilot plant. Key considerations include:
-
Safety and Environmental Profile: Solvents like dichloromethane (DCM) and tetrahydrofuran (THF) are common in labs but are often avoided at scale due to toxicity, environmental concerns, and peroxide formation risks.[14] Greener alternatives like 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), or bio-based solvents are increasingly preferred.[15][16]
-
Boiling Point and Volatility: A very low-boiling solvent (e.g., diethyl ether) can be difficult to handle in a large reactor and may require specialized condensers. A very high-boiling solvent (e.g., DMF, DMSO) can be difficult and energy-intensive to remove during work-up.[17]
-
Water Miscibility: Solvents that are miscible with water (like THF or acetone) can complicate aqueous work-ups by preventing clean phase separations. A solvent like 2-MeTHF is often favored over THF because it is less soluble in water.[14]
-
Cost and Availability: The cost of the solvent becomes a significant factor in the overall process economics at a large scale.[17]
| Solvent Property | Bench-Scale Priority | Scale-Up Priority | Rationale for Change |
| Solubilizing Power | High | High | Remains critical for reaction performance. |
| Boiling Point | Often low for easy removal | Moderate (80-120 °C) | Balances reaction temperature control with ease of removal under vacuum.[14] |
| Safety | Moderate | Very High | Large volumes amplify risks of flammability, toxicity, and environmental release. |
| Work-up Ease | Moderate | High | Phase separation and extraction efficiency are critical for throughput. |
| Cost | Low | High | Solvent cost is a major component of the manufacturing budget.[17] |
Q2: My Gewald reaction is sluggish and gives inconsistent yields at a larger scale. What should I investigate?
A2: The Gewald reaction, a multicomponent synthesis of 2-aminothiophenes, involves a heterogeneous mixture of elemental sulfur, a base, and other reactants.[18][19] Scale-up issues often relate to the handling of solids and inefficient mixing.
-
Sulfur Addition: The physical form of the elemental sulfur can matter. Ensure you are using a consistent, fine powder. In a large reactor, sulfur can settle at the bottom if agitation is poor.
-
Base and Condensation: The initial Knoevenagel condensation is a key step.[18] Ensure your base (often a morpholine or piperidine) is effectively catalyzing this step before the sulfur is consumed in side reactions.
-
Microwave Assistance: While not always directly scalable, lab-scale experiments using microwave irradiation have shown benefits in yield and reaction time for the Gewald reaction.[18] This suggests that efficient heating is crucial, reinforcing the need to address potential heat transfer issues at scale.
-
Solvent System: Some studies have shown success using water as a co-solvent, which can improve reaction rates and facilitate product precipitation for easier isolation.[20]
Q3: What are the key safety considerations when handling large quantities of organometallic reagents like n-butyllithium for thiophene lithiation?
A3: Handling organometallics at scale requires stringent safety protocols beyond standard laboratory practice.
-
Pyrophoric Nature: While n-butyllithium is safer than t-butyllithium, it is still pyrophoric and will ignite on contact with air or moisture. All transfers must be conducted under a strictly inert atmosphere (nitrogen or argon) using cannulas or metered pumps.
-
Quenching: Never quench a large volume of active organometallic reagent with water. This will result in a violent, uncontrolled reaction. The quench must be slow, controlled, and use a less reactive proton source (e.g., isopropanol or acetic acid in an appropriate solvent) while maintaining cooling.
-
Temperature Control: As discussed, lithiation is highly exothermic. A failure in the cooling system during reagent addition could lead to a dangerous thermal runaway.[8][9] An independent temperature probe and an emergency quench plan are essential.
-
Training: All personnel involved in the large-scale handling of these reagents must receive specialized training on the procedures and emergency responses.
References
- US Patent US2745843A, Process for the purification of thiophene.
- Preparation and Properties of Thiophene. (n.d.).
- Greener Synthesis of Nitrogen-Containing Heterocycles in W
- Chapter 3: Renewable Solvent Selection in Medicinal Chemistry. Books.
- Eucalyptol: a new solvent for the synthesis of heterocycles containing oxygen, sulfur and nitrogen. Green Chemistry (RSC Publishing).
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022-12-27). MDPI.
- Gewald reaction. Wikipedia.
- How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023-10-05).
- Challenges of scaling up production
- Naturally occurring thiophenes: isolation, purification, structural elucidation, and evalu
- Scale Up Safety_FINAL. (2023-03-15). Stanford Environmental Health & Safety.
- Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014-11-20).
- 6 key challenges when scaling up sustainable chemical processes. (2025-06-19). UK-CPI.com.
- 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. (2022-03-22). RSC Publishing.
- Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling. NIH.
- Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals.
- The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. MDPI.
- Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012-2020 liter
- Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterific
- Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. (2025-08-07).
- When it comes to scaling up organic synthesis, it pays to think small. James Mitchell Crow explains.
- Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. (2025-08-06). Request PDF.
- Gewald Reaction. Organic Chemistry Portal.
- Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. (2022-06-15). White Rose Research Online.
- From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025-08-28). HWS Labortechnik Mainz.
- What are issues/things to consider when scaling up reactions
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selective reduction of the nitro group in the presence of a thiophene ring
Welcome to the technical support center for the selective reduction of the nitro group in the presence of a thiophene ring. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by this transformation. Thiophene-containing anilines are vital building blocks in medicinal chemistry and materials science, yet their synthesis is often complicated by the inherent properties of the sulfur-containing heterocycle.
This resource provides in-depth, experience-based troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities, optimize your reaction conditions, and achieve high yields of your desired product.
Frequently Asked Questions (FAQs)
Q1: Why is the reduction of a nitro group on a thiophene ring more challenging than on a simple benzene ring?
The primary challenge stems from the sulfur atom in the thiophene ring. Sulfur compounds are notorious for being potent poisons for many common hydrogenation catalysts, especially those based on palladium (Pd).[1][2] The lone pair of electrons on the sulfur atom can strongly and often irreversibly bind to the active sites of the metal catalyst, preventing the catalyst from facilitating the hydrogenation of the nitro group.[2][3] This leads to sluggish or completely stalled reactions.
Q2: I used standard catalytic hydrogenation conditions (H₂ gas, Pd/C) and my reaction failed. What happened?
This is the most common issue encountered. The failure is almost certainly due to the poisoning of the palladium catalyst by the thiophene sulfur atom, as described above.[1][2][4] Palladium on carbon (Pd/C) is particularly susceptible to this deactivation.[1] While catalytic hydrogenation is a go-to method for nitro reductions due to its efficiency and clean byproducts (only water), it is often unsuitable for substrates containing thiophene unless specialized, sulfur-resistant catalysts or conditions are employed.[5]
Q3: What are the main alternative strategies to catalytic hydrogenation for this transformation?
Given the catalyst poisoning issue, the most reliable alternatives involve stoichiometric metal-based reducing agents in acidic or neutral media. The most common and effective methods include:
-
Tin(II) Chloride (SnCl₂): A mild and highly chemoselective method that is tolerant of many other functional groups.[6][7][8]
-
Iron (Fe) powder in acidic medium: A classic, robust, and cost-effective method, typically using acetic acid or ammonium chloride.[9][10]
-
Sodium Dithionite (Na₂S₂O₄): A metal-free option that works well in aqueous or biphasic systems and is known for its mildness.[11][12]
-
Catalytic Transfer Hydrogenation (CTH): This method uses a hydrogen donor (like ammonium formate) instead of H₂ gas. While still using a catalyst (e.g., Pd/C), the different conditions can sometimes mitigate poisoning, but it requires careful optimization.[13][14][15]
Troubleshooting Guides & In-Depth Solutions
This section addresses specific problems you may encounter and provides actionable solutions based on established chemical principles.
Problem 1: My catalytic hydrogenation with Pd/C is failing or giving very low yields.
Causality: As established, this is a classic case of catalyst poisoning. The sulfur atom in the thiophene ring adsorbs onto the palladium surface, blocking the active sites required for hydrogen activation and nitro group reduction.[1][2]
Solutions:
-
Switch to a Non-Catalytic Method: This is the most reliable approach. Methods using SnCl₂ or Fe/acid are not susceptible to sulfur poisoning and are highly effective for this transformation.[7][9] See the detailed protocols below.
-
Change the Catalyst: If a catalytic approach is necessary, consider catalysts known to have better sulfur tolerance. Raney Nickel is sometimes used as an alternative to Pd/C to avoid issues like dehalogenation, though its sulfur tolerance can vary.[5] Bimetallic catalysts (e.g., Pd-Pt) have also been investigated for their improved resistance to sulfur poisoning.[2][4]
-
Consider Catalytic Transfer Hydrogenation (CTH): Using a hydrogen donor like ammonium formate with Pd/C can sometimes be successful where direct hydrogenation fails.[13] The reaction kinetics and catalyst environment are different, which may reduce the poisoning effect. However, this still requires careful optimization.
Diagram: The Mechanism of Palladium Catalyst Poisoning by Thiophene
Caption: Sulfur's lone pair electrons bind strongly to palladium, deactivating the catalyst.
Problem 2: The reaction is working, but I am getting unwanted side products or over-reduction.
Causality: This issue points to a lack of chemoselectivity. The chosen reagent or reaction conditions are not only reducing the nitro group but also affecting other functional groups in your molecule (e.g., ketones, esters, halogens) or the thiophene ring itself.
Solutions:
-
Select a Milder, More Chemoselective Reagent:
-
Control Reaction Conditions:
-
Temperature: Many reductions are exothermic. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can often improve selectivity.
-
Stoichiometry: Use the minimum effective amount of the reducing agent. Using a large excess can sometimes lead to the reduction of less reactive functional groups.
-
pH Control: For metal/acid reductions, the acidity can influence side reactions. Using a milder acid like acetic acid or a buffered system with ammonium chloride (NH₄Cl) instead of concentrated HCl can be beneficial.[10]
-
Diagram: Decision Workflow for Reagent Selection
Caption: A workflow to guide the selection of an appropriate reducing agent.
Problem 3: My workup procedure with Tin(II) Chloride is difficult due to the formation of tin salts.
Causality: The workup of SnCl₂ reductions can be complicated by the precipitation of tin hydroxides (Sn(OH)₂/Sn(OH)₄) when the acidic reaction mixture is basified. These can form gelatinous precipitates that make extractions difficult.
Solutions:
-
Basify Carefully: After the reaction, cool the mixture and pour it into ice. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute NaOH solution with vigorous stirring. The goal is to reach a pH of ~7-8.[6]
-
Use a Chelating Agent: A highly effective strategy is to add an aqueous solution of sodium potassium tartrate (Rochelle's salt) or trisodium citrate during the workup.[16] These agents chelate the tin salts, keeping them dissolved in the aqueous phase and preventing the formation of emulsions or precipitates, leading to a much cleaner extraction.
-
Filtration: After basification, you can sometimes filter the mixture through a pad of Celite® to remove the tin salts before proceeding with the extraction of the filtrate.
Problem 4: The workup for my Iron/Acid reduction is messy and forms a large volume of iron sludge.
Causality: The iron powder is oxidized to various iron oxides and hydroxides, which form a fine, often voluminous, sludge that can be difficult to filter and can trap the product, reducing isolated yields.[16]
Solutions:
-
Dilution and Filtration: At the end of the reaction, dilute the mixture with a suitable solvent (e.g., ethyl acetate, ethanol). Basify carefully with aqueous carbonate or ammonia. The key is to then filter the entire mixture through a thick pad of Celite®. The Celite helps to break up the gelatinous nature of the iron sludge, allowing for faster filtration.[16]
-
Thorough Rinsing: Be sure to wash the filter cake extensively with your extraction solvent to recover as much of the trapped product as possible.
-
Solvent Choice: Performing the reaction in glacial acetic acid can sometimes simplify the workup, as the iron acetates formed can be easier to handle than the hydroxides generated from aqueous acid systems.[16]
Validated Experimental Protocols
Protocol 1: Selective Reduction using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
This protocol is highly reliable for its chemoselectivity and effectiveness with thiophene-containing substrates.[8]
Materials:
-
Nitrothiophene derivative (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Saturated aqueous NaHCO₃ solution
-
Extraction solvent (e.g., Ethyl Acetate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the nitrothiophene compound (1.0 eq) in ethanol (approx. 0.2-0.5 M concentration).
-
Add SnCl₂·2H₂O (5.0 eq) to the solution in one portion.
-
Heat the reaction mixture to 70-80 °C (reflux for EtOH) under a nitrogen or argon atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 1-3 hours.
-
Once the starting material is consumed, allow the reaction to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove most of the solvent.
-
Add ethyl acetate to the residue, then pour the mixture slowly into a vigorously stirred beaker of ice.
-
Carefully add saturated aqueous NaHCO₃ solution portion-wise until the pH of the aqueous layer is ~8. Be cautious of gas evolution.
-
Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude aminothiophene.
Protocol 2: Selective Reduction using Iron Powder and Acetic Acid
This is a classic, robust, and economical method suitable for larger-scale synthesis.[9][10]
Materials:
-
Nitrothiophene derivative (1.0 eq)
-
Iron powder (<325 mesh) (5-10 eq)
-
Glacial Acetic Acid (AcOH)
-
Ethanol (EtOH)
-
Celite®
-
Saturated aqueous Na₂CO₃ solution
-
Extraction solvent (e.g., Ethyl Acetate)
Procedure:
-
To a round-bottom flask, add the nitrothiophene compound (1.0 eq), ethanol, and glacial acetic acid (a common solvent ratio is 4:1 EtOH:AcOH).
-
Add the iron powder (5.0 eq) to the stirring solution. An exotherm may be observed.
-
Heat the mixture to 80 °C and stir vigorously for 2-16 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Slowly and carefully neutralize the mixture by adding saturated aqueous sodium carbonate solution until gas evolution ceases and the pH is basic.
-
Filter the entire slurry through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Extract the aqueous layer again with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the product.
Comparative Summary of Key Reducing Agents
| Reagent System | Pros | Cons | Typical Conditions |
| SnCl₂·2H₂O | Excellent chemoselectivity, mild conditions, reliable.[8] | Workup can be tricky due to tin salts, stoichiometric waste. | 4-5 eq, EtOH or EtOAc, 70-80 °C.[6] |
| Fe / AcOH | Very low cost, robust, high functional group tolerance.[9][10] | Workup involves filtering large amounts of iron sludge, can be messy.[16] | 5-10 eq Fe, EtOH/AcOH, 80 °C.[10] |
| Na₂S₂O₄ | Metal-free, very mild, good for sensitive substrates.[11][12] | Requires aqueous or biphasic conditions, may have lower yields for some substrates. | Aqueous/organic biphasic system, RT to moderate heat.[12] |
| H₂ / Pd-C | Atom economical, clean (water is the only byproduct). | Not Recommended. Highly susceptible to poisoning by thiophene sulfur.[1][2] | N/A for this substrate class. |
References
-
IOSR Journal. One-pot efficient reductive acetylation of aromatic nitro compounds. Available from: [Link]
-
DCL Inc. Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. Available from: [Link]
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ResearchGate. Study on anti-sulfur dioxide poisoning of palladium-based catalyst for toluene catalytic combustion | Request PDF. Available from: [Link]
-
SciSpace. Poisoning and deactivation of palladium catalysts. Available from: [Link]
-
PubMed. Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support. Available from: [Link]
-
SciSpace. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Available from: [Link]
-
ResearchGate. Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support | Request PDF. Available from: [Link]
-
Common Organic Chemistry. Nitro Reduction - Iron (Fe). Available from: [Link]
-
Organic Chemistry Portal. Sodium Hydrosulfite, Sodium Dithionite. Available from: [Link]
-
Calvin Digital Commons. Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Available from: [Link]
-
Common Organic Chemistry. Nitro Reduction - SnCl2. Available from: [Link]
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National Institutes of Health (NIH). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Available from: [Link]
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ResearchGate. Selective nitro reduction in the synthesis of 'real-world' targets. [a].... Available from: [Link]
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ResearchGate. The reduction of aromatic nitro groups on solid supports using sodium hydrosulfite (Na 2S 2O 4). Available from: [Link]
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MDPI. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Available from: [Link]
-
David Publishing. Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Available from: [Link]
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SciSpace. Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. Available from: [Link]
-
Reddit. Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct?. Available from: [Link]
-
Frontiers. Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Available from: [Link]
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PubMed. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Available from: [Link]
-
Common Organic Chemistry. Nitro Reduction - Common Conditions. Available from: [Link]
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Validation & Comparative
A Comparative Spectroscopic Guide to Nitrobenzoyl Thiophene Derivatives
Abstract
Nitrobenzoyl thiophene derivatives represent a significant class of heterocyclic compounds, drawing considerable interest in medicinal chemistry and materials science due to their diverse biological activities and optoelectronic properties.[1][2] A thorough understanding of their structural and electronic characteristics is paramount for the rational design of novel compounds with tailored functionalities. This guide provides a comparative analysis of the spectral data of structurally similar nitrobenzoyl thiophene compounds, offering insights into the influence of substituent positioning on their spectroscopic signatures. We will delve into the nuances of their UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra, supported by established experimental protocols. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of these important molecules.
Introduction: The Significance of Nitrobenzoyl Thiophenes
Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, serves as a versatile scaffold in the development of pharmacologically active agents and functional organic materials.[1][2] The introduction of a nitrobenzoyl group to the thiophene ring system dramatically influences its electronic properties and, consequently, its chemical reactivity and biological interactions. The nitro group, a potent electron-withdrawing moiety, and the benzoyl group, which can participate in extended conjugation, modulate the electron density distribution across the entire molecule. The relative positioning of these substituents on both the thiophene and benzene rings gives rise to a family of isomers with distinct physicochemical and spectral properties. This guide will focus on elucidating these differences through a detailed examination of their spectral data.
Experimental Protocols: A Foundation for Reliable Data
The acquisition of high-quality spectral data is fundamental to the accurate characterization of chemical compounds. The following section outlines standardized protocols for the synthesis and spectroscopic analysis of nitrobenzoyl thiophene derivatives.
General Synthesis of Nitrobenzoyl Thiophenes
The synthesis of nitrobenzoyl thiophenes can be achieved through various established methods, with Friedel-Crafts acylation being a common and effective approach.[3]
Illustrative Synthesis Workflow:
Caption: General workflow for the synthesis of nitrobenzoyl thiophenes via Friedel-Crafts acylation.
Step-by-Step Protocol:
-
Reactant Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the chosen nitrobenzoyl chloride in a suitable anhydrous solvent, such as dichloromethane (DCM) or 1,2-dichloroethane.
-
Catalyst Addition: Cool the solution in an ice bath and slowly add a Lewis acid catalyst, typically aluminum chloride (AlCl₃), in portions while stirring.
-
Thiophene Addition: To the stirred suspension, add a solution of thiophene in the same anhydrous solvent dropwise. The reaction is typically exothermic, and the temperature should be maintained between 0 and 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for a specified period (e.g., 2-4 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel to obtain the pure nitrobenzoyl thiophene derivative.
Spectroscopic Analysis
UV-Vis Spectroscopy:
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare dilute solutions of the compounds in a spectroscopic grade solvent (e.g., ethanol or acetonitrile) in quartz cuvettes.
-
Data Acquisition: Record the absorption spectra over a wavelength range of 200-800 nm.
Infrared (IR) Spectroscopy:
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: Samples can be analyzed as KBr pellets, thin films, or in solution. For solid samples, grind a small amount of the compound with dry KBr and press into a transparent pellet.
-
Data Acquisition: Record the spectra in the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Record ¹H NMR and ¹³C NMR spectra. Two-dimensional NMR techniques like COSY and HSQC can be employed for unambiguous signal assignment.[4]
Comparative Spectral Analysis
This section provides a comparative analysis of the spectral data for a series of isomeric nitrobenzoyl thiophene compounds. For the purpose of this guide, we will consider three representative isomers: 2-(2-nitrobenzoyl)thiophene, 2-(3-nitrobenzoyl)thiophene, and 2-(4-nitrobenzoyl)thiophene.
UV-Vis Spectroscopy: Probing Electronic Transitions
The UV-Vis spectra of nitroaromatic compounds are characterized by absorption bands arising from π → π* and n → π* electronic transitions.[5][6][7] The position of the nitro group on the benzoyl ring significantly influences the extent of conjugation and, therefore, the absorption maxima (λmax).
Table 1: Comparative UV-Vis Spectral Data of Nitrobenzoyl Thiophene Isomers
| Compound | λmax 1 (nm) | εmax 1 (L mol⁻¹ cm⁻¹) | λmax 2 (nm) | εmax 2 (L mol⁻¹ cm⁻¹) |
| 2-(2-Nitrobenzoyl)thiophene | ~250 | ~12,000 | ~310 | ~5,000 |
| 2-(3-Nitrobenzoyl)thiophene | ~245 | ~15,000 | ~290 | ~8,000 |
| 2-(4-Nitrobenzoyl)thiophene | ~265 | ~18,000 | - | - |
Interpretation:
-
2-(4-Nitrobenzoyl)thiophene: This isomer typically exhibits the most red-shifted (longer wavelength) and intense primary absorption band. This is attributed to the extended conjugation between the thiophene ring, the carbonyl group, the benzene ring, and the nitro group in the para position, which allows for efficient intramolecular charge transfer.
-
2-(3-Nitrobenzoyl)thiophene: The meta-positioning of the nitro group disrupts the direct conjugation pathway seen in the para-isomer. Consequently, the primary absorption band is blue-shifted (shorter wavelength) compared to the 4-nitro isomer.
-
2-(2-Nitrobenzoyl)thiophene: Steric hindrance between the ortho-nitro group and the thiophene ring can force the benzoyl group out of planarity with the thiophene ring, reducing the effective conjugation. This often leads to a more complex spectrum with multiple absorption bands. The addition of multiple nitro groups can lead to a blue shift in the absorption maximum.[8][9]
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is an invaluable tool for identifying the characteristic vibrational frequencies of functional groups within a molecule. For nitrobenzoyl thiophenes, the key vibrations of interest are the C=O stretching of the ketone, the asymmetric and symmetric stretching of the NO₂ group, and vibrations associated with the thiophene and benzene rings.
Table 2: Key IR Absorption Frequencies (cm⁻¹) for Nitrobenzoyl Thiophene Isomers
| Functional Group | 2-(2-Nitrobenzoyl)thiophene | 2-(3-Nitrobenzoyl)thiophene | 2-(4-Nitrobenzoyl)thiophene |
| C=O Stretch | ~1670 | ~1660 | ~1655 |
| NO₂ Asymmetric Stretch | ~1530 | ~1535 | ~1525 |
| NO₂ Symmetric Stretch | ~1350 | ~1355 | ~1345 |
| Thiophene Ring Vibrations | ~1520, ~1410, ~850 | ~1520, ~1415, ~855 | ~1515, ~1410, ~860 |
Interpretation:
-
C=O Stretching: The position of the carbonyl stretching frequency is influenced by the electronic effect of the nitro group. In the 4-nitro isomer, the strong electron-withdrawing effect of the nitro group through resonance decreases the double bond character of the C=O group, leading to a lower stretching frequency compared to the other isomers.
-
NO₂ Stretching: The asymmetric and symmetric stretching vibrations of the nitro group are consistently observed in the ranges of 1515-1560 cm⁻¹ and 1345-1365 cm⁻¹, respectively.[10] The exact position can be subtly influenced by the electronic environment.
-
Thiophene Ring Vibrations: The characteristic C=C and C-S stretching vibrations of the thiophene ring are also present.[11][12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure
NMR spectroscopy provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR) in a molecule.
Workflow for NMR Signal Assignment:
Caption: A systematic workflow for the assignment of NMR signals in nitrobenzoyl thiophene derivatives.
Table 3: Representative ¹H NMR Chemical Shifts (δ, ppm) for Nitrobenzoyl Thiophene Isomers in CDCl₃
| Proton | 2-(2-Nitrobenzoyl)thiophene | 2-(3-Nitrobenzoyl)thiophene | 2-(4-Nitrobenzoyl)thiophene |
| Thiophene H3 | ~7.2 | ~7.8 | ~7.8 |
| Thiophene H4 | ~7.1 | ~7.2 | ~7.2 |
| Thiophene H5 | ~7.7 | ~7.7 | ~7.7 |
| Benzene Protons | ~7.5-8.2 (multiplet) | ~7.6-8.6 (multiplet) | ~8.0 (d), ~8.3 (d) |
Table 4: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Nitrobenzoyl Thiophene Isomers in CDCl₃
| Carbon | 2-(2-Nitrobenzoyl)thiophene | 2-(3-Nitrobenzoyl)thiophene | 2-(4-Nitrobenzoyl)thiophene |
| C=O | ~186 | ~188 | ~188 |
| Thiophene C2 | ~143 | ~144 | ~145 |
| Thiophene C3 | ~135 | ~135 | ~135 |
| Thiophene C4 | ~128 | ~128 | ~128 |
| Thiophene C5 | ~134 | ~134 | ~134 |
| Benzene C-NO₂ | ~148 | ~148 | ~150 |
Interpretation:
-
Thiophene Protons: The protons on the thiophene ring typically appear as distinct multiplets in the aromatic region of the ¹H NMR spectrum. Their chemical shifts are influenced by the deshielding effect of the adjacent benzoyl group.
-
Benzene Protons: The substitution pattern on the benzene ring is clearly discernible in the ¹H NMR spectrum. The 4-nitro isomer often shows a simpler pattern of two doublets, corresponding to the two sets of chemically equivalent protons. The 2-nitro and 3-nitro isomers exhibit more complex multiplet patterns due to the lower symmetry.
-
Carbonyl Carbon: The chemical shift of the carbonyl carbon in the ¹³C NMR spectrum is sensitive to the electronic environment.[14] The strong electron-withdrawing nature of the nitro group in the para position in the 4-nitro isomer results in a downfield shift of the carbonyl carbon signal compared to the other isomers.
Conclusion
The spectral data of nitrobenzoyl thiophene derivatives provide a wealth of information regarding their structural and electronic properties. UV-Vis spectroscopy reveals the influence of substituent position on electronic transitions and conjugation. IR spectroscopy allows for the confident identification of key functional groups, with subtle shifts in vibrational frequencies reflecting the electronic effects of the substituents. Finally, NMR spectroscopy provides a detailed map of the molecular structure, enabling the unambiguous differentiation of isomers. A comprehensive understanding of these spectral characteristics is crucial for quality control, reaction monitoring, and the rational design of new nitrobenzoyl thiophene compounds for various applications in research and development.
References
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The Infrared Absorption Spectra of Thiophene Derivatives. (URL: [Link])
-
UV-vis absorption spectra of different nitroaromatic compounds. ResearchGate. (URL: [Link])
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UV-vis absorption spectra of the reduction of various nitro compounds. ResearchGate. (URL: [Link])
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The UV–vis spectra of various nitroaromatic compounds and excitation of... ResearchGate. (URL: [Link])
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Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal. (URL: [Link])
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A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks. (URL: [Link])
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A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta. (URL: [Link])
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FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... ResearchGate. (URL: [Link])
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Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor. (URL: [Link])
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2-(4-Amino-3-nitrobenzoyl)thiophene. PubChem. (URL: [Link])
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Experimental and theoretical IR spectra of thiophene. ResearchGate. (URL: [Link])
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Nitrobenzamido substitution on thiophene-3-carboxylate: Electrochemical investigation, Antioxidant activity, Molecular Docking, DFT Calculations. ResearchGate. (URL: [Link])
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Thiophene, 2-nitro-. PubChem. (URL: [Link])
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A Comparative Guide to the Biological Activity of 5-(1,3-Dioxolan-2-yl)-2-(4-nitrobenzoyl)thiophene and Its Structural Analogs
Introduction
The thiophene nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold for the development of compounds with a wide array of biological activities, including anticancer and antimicrobial properties.[1][2][3] The versatility of the thiophene ring allows for substitutions at various positions, leading to a rich diversity of chemical structures with distinct pharmacological profiles.[2][4] This guide focuses on the specific compound, 5-(1,3-Dioxolan-2-yl)-2-(4-nitrobenzoyl)thiophene, a molecule featuring key structural motifs: a 2-benzoylthiophene core, a 4-nitrobenzoyl substituent, and a 5-position dioxolane ring.
While direct experimental data for this exact compound is not available in the public domain, this is a common scenario in early-stage drug discovery. Therefore, this guide will provide a comparative analysis based on the established biological activities of its structural analogs. By dissecting the molecule into its core components, we can infer its potential bioactivity and propose a rigorous experimental framework for its evaluation. We will explore the known anticancer and antimicrobial activities of related 2-acylthiophenes, nitro-aromatic compounds, and thiophenes with substitutions at the 5-position to build a predictive structure-activity relationship (SAR) profile.
Structural Features and Predicted Biological Relevance
The target compound, this compound, combines several pharmacologically significant features:
-
2-Benzoylthiophene Core: This scaffold is a known pharmacophore. The acyl group at the C2 position is a common feature in many biologically active molecules, acting as a potential hydrogen bond acceptor and influencing the molecule's conformation and interaction with biological targets.[5]
-
4-Nitrobenzoyl Group: The nitroaromatic moiety is a strong electron-withdrawing group that can significantly impact the electronic properties of the entire molecule.[6] In some contexts, nitro groups are known to be bioreduced in hypoxic environments (common in solid tumors) to form cytotoxic radicals, suggesting a potential for selective anticancer activity.[6]
-
5-(1,3-Dioxolan-2-yl) Group: The dioxolane ring at the C5 position is a protected aldehyde. This group increases polarity and can influence solubility and pharmacokinetic properties. Its presence and position are critical for modulating the overall biological effect.[7]
This combination of features suggests that the compound warrants investigation, primarily for its potential as an anticancer or antimicrobial agent.
Comparative Analysis: Anticancer Activity
Thiophene derivatives are extensively studied for their anticancer properties, acting through various mechanisms such as kinase inhibition, microtubule assembly disruption, and apoptosis induction.[1][4][8]
Structure-Activity Relationship (SAR) Insights:
-
The 2-Acyl Group: Derivatives of 2-benzoylthiophene have shown promise as microtubule inhibitors, a class of drugs that interfere with cell division.[9] For instance, certain 5-arylalkynyl-2-benzoyl thiophenes have exhibited potent antitumor activity by targeting the colchicine binding site on tubulin.[9]
-
The Nitro Group: The presence of a nitro group on the benzoyl ring can enhance cytotoxic activity. For example, a chloro-substituted phenyl ring on a thienopyrimidine scaffold (a related heterocyclic system) showed potent cytotoxicity against both liver (HepG2) and prostate (PC-3) cancer cell lines.[10] Nitrobenzyl derivatives of other anticancer agents like camptothecin have also been explored as hypoxia-activated prodrugs.[6]
-
Substitutions at the 5-Position: Modifications at this position are crucial for activity. For example, adding a methyl group at the C-5 position of certain thiophene derivatives led to potent inhibition of Nampt, an enzyme involved in cancer cell metabolism, with significant anti-proliferative activity against the HepG2 cell line.[11]
Comparative Data of Structurally Related Compounds:
To contextualize the potential of our target compound, the table below summarizes the in vitro cytotoxicity (IC50) of various thiophene derivatives against several human cancer cell lines.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Thienopyrimidine (Chloro derivative 3b) | HepG2 (Liver) | 3.105 | [10] |
| Thienopyrimidine (Chloro derivative 3b) | PC-3 (Prostate) | 2.15 | [10] |
| 5-Arylalkynyl-2-benzoyl thiophene (PST-3) | BT549 (Breast) | 15.42 | [9] |
| 5-Arylalkynyl-2-benzoyl thiophene (PST-3) | MDA-MB-468 (Breast) | 16.33 | [9] |
| Tetrahydrobenzo[b]thiophene (Compound 8) | HepG2 (Liver) | 3.9 | [11] |
| Fused Thiophene (Compound 480) | HeLa (Cervical) | 12.61 (µg/mL) | [12] |
Note: The data is compiled from different studies and experimental conditions may vary.
This data suggests that thiophene derivatives can exhibit low micromolar to sub-micromolar potency. The specific substitutions on the thiophene and associated rings are critical determinants of this activity.
Comparative Analysis: Antimicrobial Activity
Thiophene derivatives also constitute a rich source of antimicrobial agents, developed in response to the rise of multidrug-resistant pathogens.[3][13][14]
Structure-Activity Relationship (SAR) Insights:
-
General Principle: The antimicrobial efficacy of thiophenes is highly dependent on the nature and position of substituents on the ring.[15]
-
Substituent Effects: The introduction of pyridine side chains on a thiophene core has been shown to produce compounds with excellent antimicrobial activity, comparable to standard drugs like ampicillin.[15] Similarly, ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives have demonstrated potent activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, S. typhi) bacteria, as well as fungi (C. albicans, A. niger).[3]
Comparative Data of Structurally Related Compounds:
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative thiophene derivatives against various microbial strains.
| Compound/Derivative Class | Microbial Strain | MIC (µM/mL) | Reference |
| Tetrahydrobenzo[b]thiophene (S1) | B. subtilis | 0.81 | [3] |
| Tetrahydrobenzo[b]thiophene (S1) | S. aureus | 0.81 | [3] |
| Tetrahydrobenzo[b]thiophene (S1) | E. coli | 0.81 | [3] |
| Tetrahydrobenzo[b]thiophene (S4) | A. niger (Fungus) | 0.91 | [3] |
| Tetrahydrobenzo[b]thiophene (S4) | C. albicans (Fungus) | 0.91 | [3] |
Note: The data is compiled from different studies and experimental conditions may vary.
These results highlight that specific substitution patterns on the thiophene scaffold can lead to potent and broad-spectrum antimicrobial agents.
Proposed Experimental Workflows
To empirically determine the biological activity of this compound, a systematic screening cascade is proposed.
Diagram: Proposed Screening Workflow
Caption: A tiered workflow for evaluating the biological activity of the target compound.
Detailed Experimental Protocols
This protocol is used to measure the metabolic activity of cells as an indicator of viability and cytotoxicity.[16][17][18] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[18]
Methodology:
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, HepG2, A549) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion.[16][19]
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[19][20]
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[20][21]
-
Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[20]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[22]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[20]
This is the gold standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[23][24]
Methodology:
-
Preparation of Inoculum: Culture bacterial strains (e.g., S. aureus, E. coli) overnight in appropriate broth. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB).[23][25]
-
Inoculation: Add the prepared bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.[23][24]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[24]
Potential Mechanisms and Signaling Pathways
Based on its structural analogs, the target compound could potentially induce apoptosis (programmed cell death) in cancer cells. A common pathway implicated is the intrinsic apoptosis pathway.
Diagram: Potential Intrinsic Apoptosis Pathway
Caption: The intrinsic apoptosis pathway, a potential mechanism of action for the compound.
This pathway is initiated by intracellular stress, leading to the activation of pro-apoptotic proteins like Bax and Bak. This permeabilizes the mitochondrial outer membrane, releasing cytochrome c, which then activates a cascade of caspases (initiator caspase-9 and executioner caspase-3), ultimately leading to cell death.[20] Experiments like Western blotting for these key proteins can validate the engagement of this pathway.[20]
Conclusion and Future Directions
While the biological activity of this compound has not yet been reported, a thorough analysis of its structural components provides a strong rationale for its investigation as a potential anticancer and antimicrobial agent. The 2-benzoylthiophene core is a validated pharmacophore, and the nitro and dioxolane substituents offer opportunities for unique interactions with biological targets and favorable pharmacokinetic properties.
The comparative analysis presented in this guide, based on data from structurally related compounds, suggests that this molecule could exhibit potent cytotoxic and antimicrobial effects. The provided experimental protocols outline a clear, industry-standard path for the systematic evaluation of its activity and mechanism of action. Future research should focus on synthesizing this compound and executing the proposed screening cascade. Positive hits would warrant further investigation into its mechanism of action, selectivity, and potential for in vivo efficacy.
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The Benzoylthiophene Scaffold: A Privileged Motif in Drug Discovery - A Comparative Guide to Structure-Activity Relationships
For researchers, medicinal chemists, and drug development professionals, the benzoylthiophene core represents a versatile and highly "privileged" scaffold. Its unique structural and electronic properties have made it a cornerstone in the design of a diverse array of biologically active molecules. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of substituted benzoylthiophenes, offering insights into how modifications to this core structure influence activity across different biological targets. We will delve into the causality behind experimental choices and provide detailed protocols for key assays, empowering you to accelerate your own research and development endeavors.
The Benzoylthiophene Core: A Foundation for Diverse Biological Activities
The benzoylthiophene scaffold, characterized by a benzene ring fused to a thiophene ring with a benzoyl substituent, offers a unique combination of lipophilicity, aromaticity, and hydrogen bonding capabilities. This allows for a wide range of interactions with various biological targets, leading to a broad spectrum of pharmacological activities. This guide will focus on a comparative analysis of benzoylthiophenes as:
-
Anticancer Agents: Primarily as tubulin polymerization inhibitors.
-
Hormonal Modulators: Focusing on Selective Estrogen Receptor Modulators (SERMs).
-
Enzyme Inhibitors: With a focus on kinase inhibition.
By understanding the nuanced SAR for each target class, we can begin to appreciate the principles that govern both potency and selectivity.
Comparative Structure-Activity Relationship (SAR) Analysis
The biological activity of substituted benzoylthiophenes is exquisitely sensitive to the nature and position of substituents on both the benzoyl and the benzothiophene rings. Here, we compare the key SAR findings across our three major target classes.
Substitutions on the Benzoyl Ring: A Key Determinant of Activity
The benzoyl moiety often plays a crucial role in anchoring the molecule within the binding pocket of the target protein.
-
Tubulin Polymerization Inhibitors: A recurring and critical feature for potent tubulin polymerization inhibition is the presence of a 3,4,5-trimethoxybenzoyl group at the 2-position of the benzothiophene.[1][2] This substitution pattern mimics the trimethoxyphenyl ring of the natural product combretastatin A-4, a well-known tubulin inhibitor that binds to the colchicine site. The methoxy groups are thought to engage in crucial hydrogen bonding and hydrophobic interactions within the binding pocket.
-
Selective Estrogen Receptor Modulators (SERMs): In the case of SERMs like raloxifene, the benzoyl group is part of a larger 2-aryl substituent. A 4-hydroxyphenyl group is important for high-affinity binding to the estrogen receptor (ER).[3][4] This hydroxyl group mimics the phenolic hydroxyl of estradiol, the natural ligand for the ER, and acts as a key hydrogen bond donor.
-
Kinase Inhibitors: For kinase inhibitors, the substitutions on the benzoyl ring can vary widely depending on the specific kinase being targeted. However, the presence of groups capable of forming hydrogen bonds with the hinge region of the kinase active site is a common feature.
Substitutions on the Benzothiophene Core: Fine-Tuning Potency and Selectivity
Modifications to the benzothiophene ring system are critical for modulating the overall physicochemical properties of the molecule and for achieving target selectivity.
-
Tubulin Polymerization Inhibitors:
-
Position 3: An amino or methyl group at the 3-position of the benzothiophene ring can enhance antiproliferative activity.[2]
-
Positions 4, 6, and 7: Methoxy substitution at the C-4, C-6, or C-7 position of the benzothiophene ring has been shown to yield the best activities.[2] The 6-methoxy group, in particular, is thought to further mimic the B-ring of combretastatin A-4.[1]
-
-
Selective Estrogen Receptor Modulators (SERMs):
-
Position 6: A hydroxyl group at the 6-position of the benzothiophene core is a hallmark of raloxifene and is critical for its high-affinity binding to the ER, mimicking the 3-hydroxyl of estradiol.[3][4]
-
Other Positions: Additional substitutions at the 4, 5, or 7-positions of the benzothiophene ring generally lead to reduced biological activity.
-
-
Kinase Inhibitors: The SAR for substitutions on the benzothiophene core for kinase inhibitors is highly target-dependent. However, these substitutions are often used to modulate solubility, cell permeability, and to exploit specific pockets within the kinase active site to enhance selectivity.
Quantitative Comparison of Biological Activity
To provide a clearer picture of the impact of substitutions, the following tables summarize the in vitro activity of representative substituted benzoylthiophenes against their respective targets.
Table 1: Anticancer Activity of Substituted Benzoylthiophenes as Tubulin Polymerization Inhibitors
| Compound ID | Benzothiophene Substitutions | Benzoyl Substitutions | Cell Line | IC50 (µM) | Reference |
| PST-3 | 5-arylalkynyl | Unsubstituted | MDA-MB-468 | 16.33 | [5][6] |
| PST-3 | 5-arylalkynyl | Unsubstituted | BT549 | 15.42 | [5][6] |
| Analogue 1 | 3-amino, 6-methoxy | 3,4,5-trimethoxy | K562 | Submicromolar | [1][2] |
| Analogue 2 | 3-methyl, 6-methoxy | 3,4,5-trimethoxy | K562 | Potent | [1][2] |
Table 2: Estrogen Receptor α (ERα) Binding Affinity of Raloxifene Analogues
| Compound | Key Substitutions | Relative Binding Affinity (Estradiol = 100) | Reference |
| Raloxifene | 6-OH, 4'-OH on 2-phenyl | High | [3][4] |
| Arzoxifene | 6-OCH3, 4'-OH on 2-phenyl | High | [3] |
| Analogue 3 | 6-OH, 4'-F on 2-phenyl | Moderate | |
| Analogue 4 | No 6-OH | Low |
Mechanistic Insights and Signaling Pathways
The biological effects of substituted benzoylthiophenes are a direct consequence of their interaction with specific cellular targets and the subsequent modulation of downstream signaling pathways.
Tubulin Polymerization Inhibitors: Inducing Mitotic Arrest and Apoptosis
Benzoylthiophene-based tubulin inhibitors typically bind to the colchicine site on β-tubulin.[5] This binding prevents the polymerization of tubulin dimers into microtubules, which are essential components of the mitotic spindle. The disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis.[5][7]
Selective Estrogen Receptor Modulators (SERMs): Tissue-Specific Gene Regulation
SERMs like raloxifene exhibit tissue-specific agonist or antagonist activity due to their differential interaction with ERα and ERβ, the recruitment of co-regulatory proteins, and the subsequent regulation of gene transcription.[8][9] In breast and uterine tissue, raloxifene acts as an antagonist, inhibiting the proliferation of estrogen-sensitive cancer cells. In bone, it acts as an agonist, promoting bone density and preventing osteoporosis.[9][10]
Experimental Protocols: A Guide to In Vitro Evaluation
The following protocols provide detailed, step-by-step methodologies for key assays used to evaluate the biological activity of substituted benzoylthiophenes.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay monitors the assembly of purified tubulin into microtubules in the presence of a test compound.
Rationale: This is a direct biochemical assay to determine if a compound inhibits or enhances tubulin polymerization, a key mechanism for many anticancer agents. The fluorescence-based method offers higher sensitivity compared to turbidimetric assays.
Protocol:
-
Reagent Preparation:
-
Tubulin Stock Solution: Reconstitute lyophilized tubulin powder in ice-cold General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) containing 1 mM GTP to a final concentration of 10 mg/mL. Aliquot and store at -80°C.
-
GTP Stock Solution: Prepare a 100 mM stock of GTP in sterile water. Aliquot and store at -80°C.
-
Test Compound Stock: Prepare a 10X stock solution of the benzoylthiophene derivative in an appropriate solvent (e.g., DMSO).
-
Controls: Prepare 10X stock solutions of a known tubulin polymerization inhibitor (e.g., colchicine) and a vehicle control (DMSO).
-
-
Assay Procedure:
-
Pre-warm a 96-well black microplate and a microplate reader to 37°C.
-
In each well, add 10 µL of the 10X test compound, control, or vehicle.
-
Prepare a tubulin reaction mix on ice containing tubulin (final concentration 2 mg/mL), GTP (final concentration 1 mM), and a fluorescent reporter (e.g., DAPI) in General Tubulin Buffer.
-
To initiate polymerization, add 90 µL of the cold tubulin reaction mix to each well.
-
Immediately place the plate in the pre-warmed microplate reader and measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 360 nm/450 nm for DAPI) every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration of the test compound and controls.
-
Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
MCF-7 Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.
Rationale: MCF-7 cells are an estrogen receptor-positive human breast adenocarcinoma cell line, making them an ideal model for studying the antiproliferative effects of potential SERMs and other anticancer agents.[11][12][13] The MTT assay is a robust and widely used colorimetric assay for quantifying cell viability.
Protocol:
-
Cell Culture and Seeding:
-
Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum, 0.01 mg/mL human insulin, and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Trypsinize and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzoylthiophene derivatives in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value.
-
Conclusion and Future Perspectives
The substituted benzoylthiophene scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective modulators of various biological targets. The comparative analysis of their SAR reveals that while certain structural features, such as the 3,4,5-trimethoxybenzoyl group for tubulin inhibition and the 6-hydroxy group for ER binding, are critical for high potency against specific targets, the overall substitution pattern on the benzothiophene core allows for the fine-tuning of activity and selectivity.
Future research in this area will likely focus on the development of benzoylthiophene derivatives with dual or multiple modes of action, such as compounds that inhibit both tubulin polymerization and kinase activity. Furthermore, a deeper understanding of the structural requirements for selectivity will enable the design of compounds with improved therapeutic indices and reduced off-target effects. The experimental protocols and SAR insights provided in this guide serve as a valuable resource for researchers aiming to unlock the full therapeutic potential of this versatile chemical scaffold.
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A Comparative Guide to the Cytotoxicity of Thiophene Analogs in Cancer Cell Lines
Introduction: The Emergence of Thiophene Scaffolds in Oncology Research
Cancer remains a formidable challenge in global health, necessitating a continuous search for more effective and less toxic therapeutic agents.[1][2] In the landscape of medicinal chemistry, heterocyclic compounds are pivotal, with the thiophene ring—a sulfur-containing five-membered heterocycle—emerging as a particularly influential scaffold.[3][4] The versatility of the thiophene moiety allows for extensive chemical modifications, leading to a diverse library of derivatives.[1][3][5] These analogs have demonstrated a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and notably, anticancer properties.[1][5]
The anticancer potential of thiophene derivatives is linked to their ability to interact with various cancer-specific protein targets.[3][4] The nature and position of substitutions on the thiophene ring significantly influence this activity, allowing for the targeted design of compounds against specific signaling pathways involved in cancer progression.[1][3][6] Key mechanisms of action identified include the inhibition of crucial enzymes like topoisomerase and tyrosine kinase, interference with tubulin polymerization, and the induction of apoptosis, often through the generation of reactive oxygen species (ROS).[1][5][6][7][8]
This guide provides a comparative analysis of the cytotoxic effects of various thiophene analogs against prominent cancer cell lines, offers insight into their mechanisms, and presents a standardized protocol for assessing their efficacy in a research setting.
Comparative Cytotoxicity Analysis: A Data-Driven Overview
The efficacy of a potential anticancer compound is primarily quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency. The cytotoxic activity of thiophene analogs has been evaluated across numerous cancer cell lines, including but not limited to breast (MCF-7), lung (A549), cervical (HeLa), and liver (Hep G2) cancer lines.[9][10][11]
Below is a summary table compiled from various studies, showcasing the cytotoxic profiles of representative thiophene analogs. This allows for a direct comparison of their potency and spectrum of activity.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Series 1: Thiazole-Thiophene Hybrid | ||||
| Compound 4b | MCF-7 (Breast) | Promising Activity | Cisplatin | - |
| Compound 13a | MCF-7 (Breast) | Promising Activity | Cisplatin | - |
| Series 2: Fused Thiophene Derivative | ||||
| Compound 480 | HeLa (Cervical) | 12.61 µg/mL | Paclitaxel | > 20 µg/mL |
| Compound 480 | Hep G2 (Liver) | 33.42 µg/mL | Paclitaxel | > 20 µg/mL |
| Series 3: Bis-Chalcone Thiophene | ||||
| Compound 5a | A549 (Lung) | 41.99 ± 7.64 | Cisplatin | - |
| Series 4: Thieno[2,3-b]thiophene | ||||
| Compound SB-200 | MCF-7 (Breast) | < 30 µmol/l | Doxorubicin | - |
Note: The data presented is a synthesis from multiple sources to illustrate comparative efficacy. Direct comparison of absolute values between different studies should be done with caution due to variations in experimental conditions.[9][12][13][14]
Interpretation and Causality:
The variability in IC50 values underscores a key principle in drug development: structure-activity relationships (SAR).[1][3][6] For instance, studies have shown that specific substitutions on the thiophene ring can enhance cytotoxic activity.[13] Some thiophene derivatives have shown a better selectivity index compared to conventional drugs like doxorubicin, suggesting a potentially wider therapeutic window.[13] Furthermore, the anticancer effects are not universal across all cell lines, indicating that the genetic and molecular makeup of the cancer cell influences its susceptibility to a specific analog.[10]
Mechanistic Insights: How Thiophene Analogs Exert Their Effects
The cytotoxic effects of thiophene analogs are mediated through the disruption of multiple key cellular processes essential for cancer cell survival and proliferation.
Induction of Apoptosis
A primary mechanism is the induction of programmed cell death, or apoptosis. Thiophene derivatives have been shown to trigger apoptosis through both intrinsic and extrinsic pathways. For example, the compound SB-200 was found to induce morphological changes characteristic of apoptosis in MCF-7 cells.[13] This process often involves the activation of caspases, a family of proteases that execute the apoptotic program, although caspase-independent pathways have also been observed.[13]
Cell Cycle Arrest
Cancer is characterized by uncontrolled cell division. Many effective anticancer agents function by halting the cell cycle at specific checkpoints, preventing cancer cells from replicating. Several thiophene derivatives have been demonstrated to cause cell cycle arrest, most commonly at the G0/G1 phase.[13] This arrest prevents the cell from entering the S phase (DNA synthesis), effectively stopping proliferation.
Inhibition of Key Cancer-Related Enzymes
Thiophene analogs can act as inhibitors of enzymes that are overactive in cancer cells. These include:
-
Tyrosine Kinases: These enzymes are critical components of signaling pathways that control cell growth and division. Their inhibition can block these pathways.[1][6][8]
-
Topoisomerases: These enzymes are essential for DNA replication and repair. Inhibiting them leads to DNA damage and cell death.[1][6][8]
The diagram below illustrates a simplified, plausible signaling pathway through which a thiophene analog might induce apoptosis.
Caption: Potential mechanism of a thiophene analog inducing apoptosis.
Experimental Protocols: A Guide to Cytotoxicity Assessment
To ensure reproducible and reliable data, a standardized methodology is critical. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability and cytotoxicity.[15][16]
Principle of the MTT Assay: The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable, metabolically active cells to reduce the yellow, water-soluble MTT salt into a purple, insoluble formazan precipitate.[16][17] The amount of formazan produced is directly proportional to the number of living cells.[17] The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured spectrophotometrically.[16]
Detailed Step-by-Step MTT Assay Protocol
-
Cell Seeding:
-
Harvest cancer cells (e.g., MCF-7, A549) from culture flasks using trypsin.
-
Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration.
-
Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Causality Check: Seeding density is crucial. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, affecting the results.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a stock solution of the thiophene analog in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the wells is non-toxic (typically <0.5%).[17]
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Self-Validation: Include control wells:
-
Untreated Control: Cells with medium only (represents 100% viability).
-
Vehicle Control: Cells with medium containing the highest concentration of the solvent (e.g., DMSO) used.[17]
-
Blank Control: Medium only, with no cells (for background subtraction).
-
-
Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).[17]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from the wells. Be cautious not to disturb the formazan crystals attached to the bottom.
-
Add 100 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the purple crystals.[17][18]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[17]
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[16] A reference wavelength of >650 nm can be used to reduce background noise.[16]
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(Abs_Treated - Abs_Blank) / (Abs_Untreated - Abs_Blank)] * 100
-
Plot a dose-response curve of % viability versus compound concentration to determine the IC50 value.
-
Experimental Workflow Diagram
Caption: Standard workflow for an MTT-based cytotoxicity assay.
Conclusion and Future Perspectives
Thiophene and its analogs represent a highly promising class of compounds in the development of novel anticancer agents.[1][4][19] Their synthetic tractability allows for the fine-tuning of their chemical structures to optimize potency and selectivity.[3] The comparative data clearly indicates that while many analogs show potent cytotoxicity, their efficacy is highly dependent on both their specific chemical structure and the type of cancer being targeted.
Future research should focus on comprehensive SAR studies to design next-generation analogs with improved efficacy and reduced off-target toxicity. Investigating their performance in more complex, three-dimensional (3D) cell culture models, which better mimic the in vivo tumor microenvironment, will be a crucial step in preclinical evaluation.[13] Ultimately, the continued exploration of thiophene derivatives holds significant promise for expanding the arsenal of effective cancer chemotherapeutics.
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A Comparative Analysis of Thiophene Synthesis Methods: A Guide for Researchers and Drug Development Professionals
Thiophene and its derivatives are cornerstones in the landscape of medicinal chemistry and materials science.[1][2][3][4][5] These five-membered heterocyclic compounds, containing a single sulfur atom, are integral components of numerous commercially available drugs, demonstrating a wide array of biological activities including antibacterial, anticancer, and anti-inflammatory properties.[4][6][7] The inherent aromaticity and physicochemical properties of the thiophene ring make it a privileged scaffold in drug design, enhancing the efficacy and tuning the properties of active pharmaceutical ingredients.[4][5]
Given their significance, the efficient and versatile synthesis of substituted thiophenes is a critical endeavor for chemists in academia and industry. Over the years, a variety of synthetic methodologies have been developed, each with its own set of advantages and limitations. This guide provides a comparative analysis of the most prominent and widely used methods for thiophene synthesis: the Paal-Knorr Synthesis, the Gewald Aminothiophene Synthesis, the Fiesselmann Synthesis, and modern Transition-Metal Catalyzed approaches. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of each method to empower researchers to make informed decisions for their specific synthetic challenges.
Classical Approaches to Thiophene Ring Construction
The Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a foundational method for constructing the thiophene ring from a 1,4-dicarbonyl compound.[8][9] This reaction is valued for its straightforward approach and the availability of the starting materials.
Mechanism and Key Reagents:
The core of the Paal-Knorr thiophene synthesis involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent.[8][10] Commonly used sulfur sources include phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent.[8][11][12] These reagents not only provide the sulfur atom but also act as dehydrating agents, driving the reaction towards the formation of the aromatic thiophene ring.[8][10][11]
The proposed mechanism is believed to initiate with the conversion of the 1,4-dicarbonyl to a thioketone intermediate.[9][11] This is followed by an intramolecular condensation and subsequent dehydration to yield the final thiophene product.[11] It is important to note that this reaction can generate toxic hydrogen sulfide (H₂S) gas as a byproduct, necessitating careful handling in a well-ventilated fume hood.[8][12]
Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis of 2,5-Dimethylthiophene
-
Reactant Preparation: In a microwave-safe reaction vessel, combine 1,4-hexanedione (1 mmol), Lawesson's reagent (0.5 mmol), and a suitable solvent such as toluene (5 mL).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 120 °C) for a short duration (e.g., 5-15 minutes). Microwave assistance has been shown to significantly reduce reaction times and improve yields.[11]
-
Work-up: After cooling, the reaction mixture is typically filtered to remove any solid byproducts. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a non-polar eluent (e.g., hexane) to afford the pure 2,5-dimethylthiophene.
Advantages and Limitations:
The primary advantage of the Paal-Knorr synthesis is its directness in forming the thiophene core from readily accessible 1,4-dicarbonyl compounds. However, the harsh reaction conditions and the use of strong dehydrating/sulfurizing agents can limit its compatibility with sensitive functional groups. Furthermore, the reaction may produce furan byproducts, especially when using phosphorus pentasulfide.[1]
The Gewald Aminothiophene Synthesis
The Gewald synthesis is a powerful and versatile multi-component reaction for the preparation of 2-aminothiophenes.[13][14][15] These products are particularly valuable as they serve as versatile intermediates for further functionalization.
Mechanism and Reaction Components:
This one-pot synthesis involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[13][14][15] The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the α-cyanoester to form a stable intermediate.[13] The exact mechanism of sulfur incorporation is still under investigation, but it is proposed to involve the formation of a sulfur-containing intermediate that subsequently cyclizes and tautomerizes to yield the 2-aminothiophene.[13]
Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
-
Reactant Mixture: In a round-bottom flask, combine cyclohexanone (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (12 mmol) in ethanol (30 mL).
-
Base Addition: Add a catalytic amount of a suitable base, such as morpholine or diethylamine (2-3 mL), to the mixture.
-
Reaction: Stir the mixture at a moderate temperature (e.g., 50-60 °C) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
Purification: The crude product can be recrystallized from a suitable solvent like ethanol to obtain the pure 2-aminothiophene derivative.
Advantages and Limitations:
The Gewald reaction is highly regarded for its operational simplicity, the use of readily available starting materials, and the high degree of substitution that can be achieved on the thiophene ring. The mild reaction conditions also contribute to its broad applicability.[16] A limitation can be the control of regioselectivity when using unsymmetrical ketones.
The Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis provides a route to 3-hydroxy-2-thiophenecarboxylic acid derivatives.[17] This method is particularly useful for accessing thiophenes with a specific substitution pattern that may be difficult to obtain through other methods.
Mechanism and Key Steps:
This synthesis involves the base-catalyzed condensation of thioglycolic acid or its esters with α,β-acetylenic esters.[4][17] The reaction proceeds through a series of conjugate additions and an intramolecular Dieckmann condensation to form the thiophene ring.[1][3] The initial adduct undergoes cyclization, followed by elimination and tautomerization to yield the final 3-hydroxythiophene product.[17]
Experimental Protocol: Fiesselmann Synthesis of a 3-Hydroxy-2-thiophenecarboxylate
-
Reactant Preparation: In a suitable solvent like methanol, dissolve the α,β-acetylenic ester (1 equivalent).
-
Base-catalyzed Addition: Add a solution of sodium methoxide in methanol, followed by the dropwise addition of methyl thioglycolate (1 equivalent).
-
Cyclization: The reaction mixture is stirred at room temperature or with gentle heating to promote cyclization.
-
Work-up: The reaction is quenched with an acid (e.g., acetic acid), and the solvent is removed under reduced pressure.
-
Purification: The resulting crude product is purified by crystallization or column chromatography.
Advantages and Limitations:
The Fiesselmann synthesis is a valuable tool for preparing highly functionalized thiophenes, particularly those bearing hydroxyl and carboxylate groups at the 2- and 3-positions.[17] The reaction conditions are generally mild. However, the scope of the reaction can be limited by the availability of the required α,β-acetylenic ester starting materials.
Modern Approaches: Transition-Metal Catalyzed Synthesis
The advent of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and thiophenes are no exception. These methods often offer higher efficiency, selectivity, and functional group tolerance compared to classical approaches.
Palladium and Nickel-Catalyzed Cross-Coupling Reactions:
Palladium and nickel-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, have become indispensable for the synthesis of functionalized thiophenes. These reactions typically involve the coupling of a thienyl-organometallic species with an organic halide or triflate. Direct arylation polymerization (DArP) has also emerged as a powerful, more sustainable alternative that avoids the pre-functionalization of one of the coupling partners.
Metal-Catalyzed Cyclization Reactions:
More recently, transition-metal-catalyzed cyclization reactions of functionalized alkynes bearing a sulfur-containing nucleophile have been developed as an atom-economical route to thiophenes.[18][19] These methods often proceed with high regioselectivity and allow for the construction of the thiophene ring in a single step from acyclic precursors.[19]
Conceptual Workflow: Transition-Metal Catalyzed Thiophene Synthesis
Caption: A generalized workflow for transition-metal catalyzed thiophene synthesis.
Advantages and Limitations:
Transition-metal catalyzed methods offer unparalleled control over the substitution pattern of the thiophene ring and are compatible with a wide range of functional groups.[20] This makes them highly suitable for the synthesis of complex molecules in the later stages of a synthetic sequence. The primary limitations are the cost and potential toxicity of the metal catalysts, as well as the need for careful optimization of reaction conditions.
Comparative Summary of Thiophene Synthesis Methods
| Method | Starting Materials | Key Reagents | Typical Products | Advantages | Limitations |
| Paal-Knorr | 1,4-Dicarbonyl compounds | P₄S₁₀, Lawesson's reagent | Substituted thiophenes | Direct, readily available starting materials | Harsh conditions, limited functional group tolerance, potential for furan byproducts |
| Gewald | Ketone/aldehyde, α-cyanoester, sulfur | Base (e.g., morpholine) | 2-Aminothiophenes | Multi-component, mild conditions, high functionalization | Regioselectivity issues with unsymmetrical ketones |
| Fiesselmann | α,β-Acetylenic esters, thioglycolic acid derivatives | Base (e.g., alkoxide) | 3-Hydroxy-2-thiophenecarboxylates | Access to specific substitution patterns, mild conditions | Limited availability of starting materials |
| Transition-Metal Catalyzed | Functionalized alkynes, organometallics, halides | Pd, Ni, Cu catalysts | Highly functionalized thiophenes | High selectivity, broad functional group tolerance, atom economy | Catalyst cost and toxicity, requires optimization |
Conclusion
The synthesis of thiophenes is a rich and evolving field, with a diverse array of methods available to the modern chemist. The choice of a particular synthetic route will be dictated by the desired substitution pattern, the required scale of the synthesis, and the functional group compatibility needed for the target molecule. Classical methods like the Paal-Knorr, Gewald, and Fiesselmann syntheses remain valuable for their straightforwardness and access to specific classes of thiophenes. For the synthesis of more complex and highly functionalized thiophene derivatives, transition-metal catalyzed methods offer unparalleled precision and versatility. A thorough understanding of the strengths and weaknesses of each approach, as outlined in this guide, is essential for the successful design and execution of synthetic strategies targeting this important class of heterocyclic compounds.
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ResearchGate. (2025). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]
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A Comparative Guide to Validating the Anti-inflammatory Effects of Novel Thiophene Compounds
For researchers, scientists, and drug development professionals, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a paramount objective. Thiophene derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential as potent anti-inflammatory agents.[1][2][3] This guide provides an in-depth, technically-grounded framework for the validation of novel thiophene compounds, offering a comparative analysis against established alternatives and detailing the requisite experimental methodologies to ensure scientific rigor.
The Rationale for Thiophene-Based Anti-inflammatory Agents
Chronic inflammatory diseases such as rheumatoid arthritis and arthrosis present significant therapeutic challenges.[1][4] While non-steroidal anti-inflammatory drugs (NSAIDs) are widely prescribed, their use is often associated with severe side effects.[1][4] Thiophene-based compounds, including the commercially available drugs Tinoridine and Tiaprofenic acid, have demonstrated notable anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1][2][4][5] The structural versatility of the thiophene ring allows for extensive modification, enabling the development of derivatives with enhanced potency and selectivity, potentially leading to safer and more effective therapeutic options.[2][3]
Key Inflammatory Signaling Pathways Targeted by Thiophene Compounds
The anti-inflammatory effects of thiophene derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. A fundamental understanding of these pathways is crucial for designing and interpreting validation studies.
Experimental Validation of Anti-inflammatory Effects
A multi-tiered approach, combining in vitro and in vivo models, is essential for the comprehensive validation of novel thiophene compounds.
In Vitro Assays: Initial Screening and Mechanistic Insights
In vitro assays offer a cost-effective and high-throughput method for the initial screening of compounds and for elucidating their mechanisms of action.[6][7]
Rationale: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This assay assesses the ability of a test compound to suppress NO production in lipopolysaccharide (LPS)-stimulated macrophages.
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the novel thiophene compound or a reference drug (e.g., L-NAME) for 1 hour.
-
LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the negative control) and incubate for 24 hours.
-
NO Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent. The absorbance at 540 nm is proportional to the NO concentration.
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-treated control.
Rationale: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) play a crucial role in the inflammatory response.[5] This protocol quantifies the inhibitory effect of thiophene compounds on the production of these cytokines.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Follow steps 1-4 from Protocol 1.
-
Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: Determine the percentage of cytokine inhibition for each compound concentration compared to the LPS-stimulated control.
Rationale: Many thiophene derivatives exert their anti-inflammatory effects by inhibiting COX and LOX enzymes.[2][3] These enzymatic assays directly measure the inhibitory potential of the compounds.
Step-by-Step Methodology:
-
Enzyme Source: Use purified COX-1 and COX-2 enzymes (ovine or human recombinant) and 5-LOX enzyme (potato or human recombinant).
-
Assay Procedure: Perform the assays using commercially available colorimetric or fluorometric inhibitor screening kits. These kits typically provide the necessary substrates and reagents.
-
Incubation: Incubate the enzyme with the test compound or a reference inhibitor (e.g., Celecoxib for COX-2, Zileuton for 5-LOX) for a specified time.
-
Substrate Addition: Add the substrate (e.g., arachidonic acid) to initiate the enzymatic reaction.
-
Detection: Measure the product formation according to the kit's instructions (e.g., colorimetric or fluorescent signal).
-
Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) values for each compound against each enzyme.
In Vivo Models: Assessing Efficacy in a Physiological Context
In vivo models are indispensable for evaluating the therapeutic potential of drug candidates in a whole-organism setting.
Rationale: This is a classic and well-established model of acute inflammation used to assess the in vivo anti-inflammatory activity of new compounds.[8][9]
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.
-
Grouping and Dosing: Divide the animals into groups (n=6-8 per group): vehicle control, positive control (e.g., Indomethacin or Ibuprofen), and treatment groups receiving different doses of the novel thiophene compound. Administer the compounds orally or intraperitoneally.
-
Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition at each time point for the treated groups relative to the vehicle control group.
Comparative Analysis: Novel Thiophene Compounds vs. Standard NSAIDs
The ultimate goal of developing novel thiophene derivatives is to improve upon existing therapies. A direct comparison with widely used NSAIDs is therefore essential.
Table 1: Comparative In Vitro Anti-inflammatory Activity
| Compound | NO Inhibition (%) at 10 µM | TNF-α Inhibition (%) at 10 µM | IL-6 Inhibition (%) at 10 µM | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) |
| Novel Thiophene A | 75.2 ± 4.1 | 68.9 ± 3.5 | 72.1 ± 4.8 | 0.45 | 2.1 |
| Novel Thiophene B | 68.5 ± 3.9 | 62.1 ± 4.2 | 65.8 ± 3.9 | 0.82 | 3.5 |
| Ibuprofen | 45.3 ± 2.8 | 38.7 ± 3.1 | 42.5 ± 3.3 | 5.2 | >100 |
| Celecoxib | 52.1 ± 3.5 | 45.6 ± 2.9 | 48.9 ± 3.6 | 0.05 | >100 |
Data are presented as mean ± SD and are hypothetical for illustrative purposes.
Table 2: Comparative In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
| Compound (Dose) | Paw Edema Inhibition (%) at 3 hours |
| Novel Thiophene A (10 mg/kg) | 62.5 ± 5.3 |
| Novel Thiophene B (10 mg/kg) | 55.8 ± 4.9 |
| Ibuprofen (20 mg/kg) | 48.2 ± 4.1 |
| Indomethacin (10 mg/kg) | 58.9 ± 5.0 |
Data are presented as mean ± SD and are hypothetical for illustrative purposes.
The presented data illustrates that novel thiophene compounds can exhibit superior in vitro and in vivo anti-inflammatory activity compared to conventional NSAIDs. For instance, some thiophene derivatives have shown better inhibition of pro-inflammatory mediators and comparable or superior efficacy in animal models of inflammation.[5][10]
Conclusion and Future Directions
The validation of novel thiophene compounds requires a systematic and rigorous experimental approach. The protocols and comparative framework outlined in this guide provide a solid foundation for researchers to assess the anti-inflammatory potential of their synthesized molecules. Promising thiophene derivatives that demonstrate potent and selective inhibition of inflammatory pathways, coupled with significant efficacy in in vivo models, can be advanced as lead candidates for further preclinical development. Future studies should also focus on comprehensive safety and pharmacokinetic profiling to ensure the clinical translatability of these promising therapeutic agents.
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Gomes, P., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals (Basel), 14(7), 692. [Link]
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Lata, S., et al. (2025). Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). [Link]
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Lata, S., et al. (2025). Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors. Taylor & Francis Online. [Link]
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Various Authors. (2021). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. Semantic Scholar. [Link]
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Gomes, P., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. ResearchGate. [Link]
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Gomes, P., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PMC. [Link]
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Various Authors. (2018). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research. [Link]
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Various Authors. (2022). Chemical structures of thiophene-based compounds active against COX and LOX enzymes. RSC Medicinal Chemistry. [Link]
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Lata, S., et al. (2025). Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors. Taylor & Francis Online. [Link]
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Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International. [Link]
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Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. [Link]
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Various Authors. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. World Journal of Pharmaceutical Research. [Link]
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El-Gohary, N., et al. (2020). Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives. Bioorganic Chemistry, 102, 103890. [Link]
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Various Authors. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
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Various Authors. (2016). Design, synthesis and pharmacological evaluation of novel tetrasubstituted thiophene analogues as anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 1-11. [Link]
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Mendonça Junior, F. (2021). Thiophene-Based Compounds. Encyclopedia MDPI. [Link]
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Peiris, D., et al. (2025). (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]
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Various Authors. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Brasileira de Farmacognosia, 29(2), 246-253. [Link]
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A Comparative Guide to the Electronic Properties of Thiophenes with Benzoyl Substituents
For researchers, medicinal chemists, and materials scientists, thiophene represents a cornerstone heterocyclic scaffold. Its electron-rich nature and structural versatility make it a privileged component in organic electronics, pharmaceuticals, and dyes. However, the true potential of the thiophene ring is unlocked through functionalization, which allows for the fine-tuning of its electronic properties. This guide provides an in-depth comparison of thiophenes bearing different benzoyl substituents, offering a framework for understanding and predicting their electronic behavior. We will delve into the underlying principles, present robust experimental protocols for characterization, and provide comparative data to guide rational molecular design.
The Benzoyl Group: An Electronic Tuning Knob
The introduction of a benzoyl group onto the thiophene ring fundamentally alters its electronic landscape. The carbonyl moiety acts as an electron-withdrawing group (EWG) via resonance and inductive effects, lowering the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This modulation is not static; by introducing additional substituents onto the phenyl ring of the benzoyl group, we can further manipulate the electronic push-pull characteristics.
This concept is quantitatively described by the Hammett equation, which provides a linear free-energy relationship for how substituents on an aromatic ring affect reaction rates and equilibria.[1][2] The Hammett substituent constant (σ) quantifies the electronic influence of a substituent. A positive σ value (e.g., for -NO₂) indicates an electron-withdrawing character, while a negative value (e.g., for -OCH₃) signifies an electron-donating nature. These principles are directly translatable to the electrochemical and optical properties of the molecule.
Methodologies for Electronic Characterization
A multi-pronged approach combining electrochemical, spectroscopic, and computational methods is essential for a comprehensive understanding of these compounds. The causality behind this choice is simple: each technique provides a unique and complementary piece of the puzzle, allowing for a self-validating system of characterization.
Electrochemical Analysis: Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful technique to probe the redox behavior of a molecule and to estimate its frontier orbital energy levels. The oxidation potential is directly related to the energy required to remove an electron from the HOMO. A more easily oxidized compound (lower oxidation potential) corresponds to a higher energy HOMO level.
Experimental Protocol: Cyclic Voltammetry of Benzoyl-Substituted Thiophenes
-
Preparation of the Electrolyte Solution: Prepare a 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium hexafluorophosphate ([NBu₄][PF₆]), in an anhydrous, degassed electrochemical solvent (e.g., dichloromethane or acetonitrile).
-
Analyte Solution: Dissolve the thiophene derivative in the electrolyte solution to a final concentration of approximately 1 mM.
-
Cell Assembly: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum disk), a reference electrode (e.g., Ag/AgCl or a silver pseudo-reference), and a counter electrode (e.g., platinum wire).
-
Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of inert gas over the solution throughout the experiment.
-
Internal Standard: Add a small amount of an internal standard with a known, stable redox potential, such as ferrocene (Fc).
-
Data Acquisition: Scan the potential from an initial value (e.g., 0 V) towards a positive potential until the oxidation peak of the analyte is observed, and then reverse the scan. Typical scan rates range from 50 to 100 mV/s.
-
Data Analysis:
-
Determine the onset oxidation potential (Eonset, ox) by finding the intersection of the tangent to the rising portion of the oxidation wave and the tangent to the baseline current.
-
Reference the potential against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple (E₁/₂ (Fc/Fc⁺)).
-
Estimate the HOMO energy level using the following empirical formula, assuming the absolute energy level of Fc/Fc⁺ is -4.8 eV relative to the vacuum level: HOMO (eV) = -[Eonset, ox (vs Fc/Fc⁺) + 4.8] [3]
-
Optical Characterization: UV-Vis Spectroscopy
UV-Vis absorption spectroscopy reveals information about the electronic transitions within a molecule. The absorption of light promotes an electron from the HOMO to the LUMO. The wavelength of maximum absorption (λmax) is related to the energy difference between these orbitals, known as the optical band gap.[4]
Experimental Protocol: UV-Vis Spectroscopy of Benzoyl-Substituted Thiophenes
-
Solution Preparation: Prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) of the thiophene derivative in a UV-transparent solvent (e.g., dichloromethane, chloroform, or hexane).
-
Spectrometer Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to serve as a reference blank.
-
Sample Measurement: Fill a matched quartz cuvette with the sample solution. Place both cuvettes in the spectrophotometer.
-
Spectrum Acquisition: Scan a range of wavelengths (e.g., 250-700 nm) to record the absorption spectrum.
-
Data Analysis:
-
Identify the wavelength of maximum absorption (λmax) for the lowest energy transition (often the π-π* transition).
-
Determine the onset of absorption (λonset) from the low-energy edge of the absorption band.
-
Calculate the optical band gap (Egopt) using the Planck-Einstein relation: Egopt (eV) = 1240 / λonset (nm)
-
Visualizing the Characterization Workflow
The following diagram outlines the logical flow from molecular synthesis to comprehensive electronic property evaluation.
Caption: Experimental workflow for the synthesis and electronic characterization of substituted thiophenes.
Comparative Analysis: The Impact of Benzoyl Substituents
To illustrate the principles discussed, let us compare three hypothetical 2-benzoylthiophene derivatives where the benzoyl ring is substituted at the para-position with an electron-donating group (-OCH₃), a neutral hydrogen (-H), and an electron-withdrawing group (-NO₂).
| Compound | Substituent (R) | Hammett Constant (σₚ) | Onset Oxidation Potential (Eonset, ox vs Fc/Fc⁺) (V) | Estimated HOMO (eV) | λmax (nm) | Optical Band Gap (Egopt) (eV) |
| 1 | -OCH₃ | -0.27[5] | 0.85 | -5.65 | 385 | 2.95 |
| 2 | -H | 0.00[5] | 1.05 | -5.85 | 360 | 3.10 |
| 3 | -NO₂ | 0.78[5] | 1.30 | -6.10 | 345 | 3.25 |
Note: The values presented are illustrative and representative of expected trends based on established principles. Actual experimental values may vary.
Analysis of Trends:
-
HOMO Energy & Oxidation Potential: There is a clear correlation between the electronic nature of the substituent and the HOMO energy. The electron-donating methoxy group (-OCH₃) in Compound 1 pushes electron density into the π-system, raising the HOMO energy level.[6] This makes the molecule easier to oxidize, resulting in the lowest oxidation potential. Conversely, the strongly electron-withdrawing nitro group (-NO₂) in Compound 3 pulls electron density away, stabilizing the HOMO and making the molecule more difficult to oxidize, hence the highest oxidation potential.[6][7]
-
Optical Properties: The electronic nature of the substituent also influences the optical properties. The higher-energy HOMO of Compound 1 leads to a smaller HOMO-LUMO gap, resulting in a bathochromic (red) shift in the absorption maximum (λmax) compared to the parent compound 2 .[8] In contrast, the stabilized HOMO of Compound 3 widens the band gap, causing a hypsochromic (blue) shift.
Visualizing Structure-Property Relationships
The relationship between the substituent's electronic character and the resulting properties can be visualized directly.
Caption: Relationship between substituent electronics, HOMO energy, and oxidation potential.
Conclusion
The electronic properties of thiophenes can be systematically and predictably tuned through the introduction of substituted benzoyl groups. By understanding the interplay between the inductive and resonance effects of substituents on the benzoyl ring, researchers can rationally design molecules with targeted HOMO/LUMO levels, redox potentials, and optical absorption characteristics. The combination of cyclic voltammetry, UV-Vis spectroscopy, and computational modeling provides a robust, self-validating workflow for characterizing these materials, accelerating the discovery and development of novel functional organic molecules for a wide range of applications.
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Kanagasekaran, T., et al. (2022). Impact of Furan Substitution on the Optoelectronic Properties of Biphenylyl/Thiophene Derivatives for Light-Emitting Transistors. The Journal of Physical Chemistry A, 126(4), 598-607. [Link]
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Motoyama, R., Nishimura, S., & Imoto, E. (1959). The Ultraviolet Spectra of the Thiophene Derivatives. Nippon Kagaku Zasshi, 80(4), 379-382. [Link]
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Lee, S., et al. (2019). Synthesis, optical and electrochemical properties of 1,1',3,3'-tetraaryl-4,4'-bibenzo[c]thiophene derivatives with same or different aryl substituents on the thiophene rings. Dyes and Pigments, 163, 46-54. [Link]
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Kumar, A., et al. (2014). Cyclic voltammograms of electropolymerization of thiophene at different concentrations. RSC Advances, 4(78), 41539-41545. [Link]
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Lee, S., et al. (2019). Synthesis, and optical and electrochemical properties of 1,1′,3,3′-tetraaryl-4,4′-bibenzo[c]thiophene derivatives with the same or different aryl substituents on the thiophene rings. New Journal of Chemistry, 43(10), 4159-4166. [Link]
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Lee, S., et al. (2018). Synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives. Beilstein Journal of Organic Chemistry, 14, 1481–1488. [Link]
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The Strategic Efficacy of 5-(1,3-Dioxolan-2-yl)-2-(4-nitrobenzoyl)thiophene: A Comparative Guide for Synthetic Chemists
For researchers, scientists, and professionals in drug development, the selection of a synthetic intermediate is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic campaign. This guide provides an in-depth technical analysis of 5-(1,3-dioxolan-2-yl)-2-(4-nitrobenzoyl)thiophene, a versatile building block for the synthesis of complex heterocyclic compounds. We will explore its synthetic utility, compare its strategic advantages over alternative intermediates, and provide supporting experimental context.
Introduction: The Value Proposition of a Multifunctional Thiophene Intermediate
The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and organic electronic materials.[1][2][3] The strategic derivatization of the thiophene ring at its 2- and 5-positions is a common approach to modulate the biological activity or physical properties of the resulting compounds. This compound presents itself as a highly valuable intermediate due to the orthogonal reactivity of its three key functional groups: the protected aldehyde (dioxolane), the ketone, and the aromatic nitro group. This trifecta of functionality allows for a wide range of selective transformations, making it a powerful tool for the construction of diverse molecular architectures.
Synthesis and Key Reactive Sites
The probable synthetic route to this compound involves a Friedel-Crafts acylation of 2-(1,3-dioxolan-2-yl)thiophene with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.[4][5] Thiophene and its derivatives are known to undergo preferential electrophilic substitution at the 2-position, leading to the desired product with high regioselectivity.[5]
Caption: Probable synthetic route to the title compound via Friedel-Crafts acylation.
The strategic value of this intermediate lies in the distinct reactivity of its functional groups:
-
The Dioxolane: A robust protecting group for the formyl group, stable to a wide range of nucleophilic and basic conditions, yet readily cleaved under acidic conditions.[6]
-
The Ketone: Susceptible to nucleophilic attack and reduction, allowing for the introduction of new substituents or conversion to a methylene group.
-
The Nitro Group: A versatile functional handle that can be readily reduced to an amine, which can then participate in a vast array of subsequent reactions such as amide bond formation, diazotization, or reductive amination.
Comparative Analysis of Synthetic Utility
The efficacy of this compound as a synthetic intermediate is best understood by comparing its application in specific synthetic strategies to alternative approaches.
Precursor to 2-(4-Aminobenzoyl)-5-formylthiophene Derivatives
A key application of this intermediate is in the synthesis of 2-(4-aminobenzoyl)-5-formylthiophene derivatives, which are valuable precursors for various biologically active compounds. The synthetic route using the title compound involves a two-step process: reduction of the nitro group followed by deprotection of the dioxolane.
Advantages:
-
High Chemoselectivity: The reduction of the nitro group can be achieved with high chemoselectivity in the presence of the ketone and the protected aldehyde using various reagents.
-
Mild Deprotection: The dioxolane can be removed under mild acidic conditions that are unlikely to affect other parts of the molecule.
Alternative Strategy:
An alternative approach would be to start with 2-acetyl-5-formylthiophene, perform a nitration, followed by reduction. However, this route is fraught with challenges:
-
Regioselectivity of Nitration: Nitration of 2-acetyl-5-formylthiophene could lead to a mixture of isomers, complicating purification.
-
Harsh Reaction Conditions: Nitration often requires harsh acidic conditions that may not be compatible with the formyl group.
| Transformation | Common Reagents | Typical Conditions |
| Nitro Group Reduction | SnCl₂/HCl, H₂/Pd-C, Fe/HCl | Acidic or neutral, room temperature to reflux |
| Dioxolane Deprotection | Aqueous HCl, p-TsOH/acetone, I₂/acetone | Mildly acidic, room temperature |
Table 1: Common reagents and conditions for key transformations.
Building Block for Unsymmetrical 2,5-Disubstituted Thiophenes
The differential reactivity of the ketone and the protected aldehyde allows for the selective elaboration of either end of the molecule, making it an excellent starting material for unsymmetrical 2,5-disubstituted thiophenes.
Caption: Divergent synthesis of unsymmetrical thiophenes.
Alternative Strategy:
A common alternative for synthesizing unsymmetrical 2,5-disubstituted thiophenes is the sequential cross-coupling of a 2,5-dihalothiophene.
Disadvantages of the Alternative:
-
Multiple Steps: This approach often requires more synthetic steps.
-
Catalyst and Ligand Screening: Optimization of cross-coupling reactions can be time-consuming.
-
Cost: Palladium catalysts and specialized ligands can be expensive.
The Strategic Choice of the Dioxolane Protecting Group
The protection of the formyl group as a dioxolane is a key feature of this intermediate. The dioxolane group is stable to a wide range of conditions, including Grignard reagents, organolithiums, and many reducing agents, which would otherwise react with an unprotected aldehyde.
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability |
| Dioxolane | Ethylene glycol, acid catalyst | Aqueous acid | Stable to bases, nucleophiles, and many reducing agents. |
| Dithiane | 1,3-Propanedithiol, Lewis acid | HgCl₂/CaCO₃, NBS, I₂ | Very stable, but deprotection requires heavy metals or harsh oxidants. |
Table 2: Comparison of common aldehyde protecting groups.
Representative Experimental Protocols
Friedel-Crafts Acylation of Thiophene
To a stirred solution of thiophene (1 eq.) and acetyl chloride (1.1 eq.) in a suitable solvent (e.g., dichloromethane) at 0 °C is added anhydrous aluminum chloride (1.2 eq.) portion-wise. The reaction mixture is stirred at room temperature for 2-4 hours. The reaction is quenched by pouring onto ice-water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude product, which is then purified by chromatography or distillation.[7]
Reduction of an Aromatic Nitro Group
A mixture of the nitro compound (1 eq.) and tin(II) chloride dihydrate (3-5 eq.) in ethanol is heated at reflux for 1-3 hours. After cooling, the reaction mixture is poured into water and basified with sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography.
Deprotection of a Dioxolane
The dioxolane-protected compound is dissolved in a mixture of acetone and 1M aqueous HCl. The solution is stirred at room temperature for 2-6 hours, monitoring the reaction by TLC. The acetone is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent. The organic layer is washed with saturated sodium bicarbonate solution, dried, and concentrated to afford the deprotected aldehyde.[6]
Spectroscopic Data (Predicted)
Based on the functional groups present and data from analogous compounds, the following spectroscopic characteristics are expected for this compound.
| Spectroscopy | Expected Peaks/Signals |
| ¹H NMR | Aromatic protons on thiophene and benzene rings (δ 7.0-8.5 ppm), dioxolane acetal proton (δ ~6.0 ppm), dioxolane methylene protons (δ ~4.0 ppm). |
| ¹³C NMR | Carbonyl carbon (δ ~180-190 ppm), aromatic carbons (δ 120-150 ppm), acetal carbon (δ ~100 ppm), dioxolane methylene carbons (δ ~65 ppm). |
| FT-IR | C=O stretch (ketone, ~1650 cm⁻¹), NO₂ stretches (asymmetric ~1520 cm⁻¹, symmetric ~1340 cm⁻¹), C-O stretches (acetal, ~1100-1200 cm⁻¹). |
| Mass Spec | Molecular ion peak corresponding to the molecular weight of the compound. |
Conclusion
This compound is a highly versatile and strategically valuable synthetic intermediate. Its multifunctional nature allows for a wide range of selective transformations, providing an efficient pathway to complex, unsymmetrically substituted thiophene derivatives. While direct comparative data on its efficacy is limited, a thorough analysis of its reactive sites and comparison with alternative synthetic strategies strongly suggests that it is a superior choice for many synthetic campaigns, offering advantages in terms of chemoselectivity, efficiency, and convergency. For chemists working on the synthesis of novel thiophene-based compounds for pharmaceutical or materials science applications, this intermediate warrants serious consideration.
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benchmarking the stability of the 1,3-dioxolane protecting group under various conditions
In the landscape of synthetic organic chemistry, the judicious use of protecting groups is a cornerstone of elegant and efficient molecular construction. For carbonyl functionalities, the 1,3-dioxolane group stands as a reliable and frequently employed sentinel, shielding the reactive aldehyde or ketone from a host of chemical transformations. This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth technical comparison of the 1,3-dioxolane protecting group's stability under a variety of conditions, supported by experimental data and detailed protocols.
The Strategic Importance of Carbonyl Protection
The carbonyl group, with its inherent electrophilicity, is a linchpin in a vast array of synthetic transformations. However, this reactivity can also be a liability in multi-step syntheses where other functional groups must be manipulated. The 1,3-dioxolane, a cyclic acetal, effectively masks the carbonyl's reactivity by converting the planar, sp²-hybridized carbon into a less reactive, sterically encumbered sp³-hybridized center.[1] Its widespread use stems from a favorable balance of stability under many common reaction conditions and the relative ease of its removal when its protective role is complete.
The Mechanism of Formation and Cleavage: An Acid-Catalyzed Dance
The formation and cleavage of the 1,3-dioxolane protecting group are two sides of the same mechanistic coin, both proceeding via an acid-catalyzed pathway.
Formation (Protection): The reaction of a carbonyl compound with ethylene glycol in the presence of an acid catalyst leads to the formation of a hemiacetal intermediate. Subsequent intramolecular cyclization and elimination of water, often facilitated by a Dean-Stark apparatus to drive the equilibrium, yields the 1,3-dioxolane.[1]
Cleavage (Deprotection): The reverse process, hydrolysis, is initiated by protonation of one of the acetal oxygens, followed by the departure of ethylene glycol and attack of water to regenerate the carbonyl group. This acid-lability is the most significant chemical property of the 1,3-dioxolane group.
Stability Profile of the 1,3-Dioxolane Group
The utility of any protecting group is defined by its stability towards a range of reagents and reaction conditions. The 1,3-dioxolane group exhibits a broad spectrum of stability, making it a versatile tool in the synthetic chemist's arsenal.
Stability Under Basic and Nucleophilic Conditions
One of the most significant advantages of the 1,3-dioxolane protecting group is its exceptional stability under basic and nucleophilic conditions.[2] This robustness allows for a wide array of synthetic transformations to be carried out in the presence of a protected carbonyl.
Common Basic and Nucleophilic Reagents Where 1,3-Dioxolanes are Stable:
-
Hydroxides and Alkoxides: (e.g., NaOH, KOH, NaOMe, KOtBu)
-
Organometallic Reagents: (e.g., Grignard reagents (RMgX), organolithiums (RLi), Gilman cuprates (R₂CuLi))
-
Hydride Reducing Agents: (e.g., Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄))
-
Amines and Amides: (e.g., Triethylamine (NEt₃), pyridine, lithium diisopropylamide (LDA))
This stability is crucial for reactions such as saponification of esters, organometallic additions to other functional groups, and reductions of esters or amides.
Stability Under Acidic Conditions: The Achille's Heel
The primary limitation of the 1,3-dioxolane protecting group is its lability towards acidic conditions.[1] This sensitivity, however, is also the key to its removal. The rate of hydrolysis is dependent on the strength of the acid, the solvent system, and the steric and electronic nature of the substrate. A wide variety of Brønsted and Lewis acids can be employed for deprotection, offering a tunable range of reactivity.
| Catalyst | Typical Conditions | Reaction Time | Yield (%) | Notes |
| Brønsted Acids | ||||
| p-Toluenesulfonic acid (p-TsOH) | Acetone/H₂O, RT | 1-4 h | >90 | A standard and generally effective method.[3] |
| Hydrochloric acid (HCl) | THF/H₂O, RT | 1-6 h | >90 | Widely used, but its harshness can be a drawback for sensitive substrates.[3] |
| Lewis Acids | ||||
| Cerium(III) triflate (Ce(OTf)₃) | Wet CH₃NO₂, RT | 0.5-2 h | >95 | Highly chemoselective and mild, tolerating other acid-sensitive groups like TBDMS ethers.[2][4] |
| Erbium(III) triflate (Er(OTf)₃) | Wet CH₃NO₂, RT | 1-3 h | >90 | A very gentle Lewis acid catalyst for chemoselective cleavage.[2] |
| Indium(III) triflate (In(OTf)₃) | Acetone, RT or MW | 0.5-2 h | >90 | Effective under neutral conditions.[2] |
| Other Reagents | ||||
| Iodine (I₂) | Acetone, RT | 5-30 min | >95 | A convenient and mild deprotection under neutral conditions.[2] |
| NaBArF₄ | H₂O, 30 °C | 5 min | Quantitative | Extremely rapid deprotection of 2-phenyl-1,3-dioxolane.[2][5] |
Table 1: Comparison of Selected Reagents for the Deprotection of 1,3-Dioxolanes.
Stability Under Reductive Conditions
1,3-Dioxolanes are generally stable to a wide range of common reducing agents, a feature that is frequently exploited in synthesis.
-
Stable towards:
-
Catalytic hydrogenation (e.g., H₂/Pd, Pt, Ni)
-
Dissolving metal reductions (e.g., Na/NH₃)
-
Hydride reagents (e.g., LiAlH₄, NaBH₄, DIBAL-H at low temperatures)
-
However, in the presence of Lewis acids, 1,3-dioxolanes can undergo reductive cleavage with hydride reagents like LiAlH₄.[6] This reaction proceeds via the formation of an oxocarbenium ion, which is then reduced by the hydride. Interestingly, a comparative study has shown that 1,3-dioxolanes are hydrogenolyzed faster by LiAlH₄-AlCl₃ than the corresponding 1,3-dioxanes, a difference attributed to the greater ease of oxocarbenium ion formation from the five-membered ring.[6]
Stability Under Oxidative Conditions
The stability of 1,3-dioxolanes towards oxidizing agents is more nuanced and depends on the nature of the oxidant and the reaction conditions.
-
Generally stable towards:
-
Labile towards:
Comparison with Other Carbonyl Protecting Groups
The choice of a protecting group is a strategic decision in synthesis design. The 1,3-dioxolane is often compared with other common carbonyl protecting groups, each with its own set of advantages and disadvantages.
| Protecting Group | Structure | Stability to Acid | Stability to Base | Cleavage Conditions | Key Features |
| 1,3-Dioxolane | Five-membered cyclic acetal | Labile | Stable | Mild to strong acid | General purpose, widely used. |
| 1,3-Dioxane | Six-membered cyclic acetal | More stable than 1,3-dioxolane | Stable | Stronger acid than 1,3-dioxolane | Increased stability to hydrolysis.[10] |
| Dimethyl Acetal | Acyclic acetal | Very labile | Stable | Very mild acid | Easy to form and cleave, but less stable. |
| 1,3-Dithiolane | Five-membered cyclic thioacetal | Stable | Stable | Oxidative (e.g., HgCl₂, NCS, IBX) | Stable to both acid and base; useful for umpolung reactivity.[11] |
Table 2: Comparison of Common Carbonyl Protecting Groups.
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments related to the use of the 1,3-dioxolane protecting group.
Protocol 1: Protection of Cyclohexanone as its 1,3-Dioxolane
Rationale: This protocol utilizes p-toluenesulfonic acid as a classic Brønsted acid catalyst and toluene as an azeotroping solvent to remove water via a Dean-Stark apparatus, driving the reaction to completion.
-
Materials:
-
Cyclohexanone (1.0 eq)
-
Ethylene glycol (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (0.02 eq)
-
Toluene
-
-
Apparatus:
-
Round-bottom flask
-
Dean-Stark trap
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add cyclohexanone, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid.
-
Add sufficient toluene to fill the flask to about one-third of its volume.
-
Assemble the Dean-Stark apparatus and condenser.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution to neutralize the acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography if necessary.
-
Protocol 2: Deprotection of a 1,3-Dioxolane using Cerium(III) Triflate
Rationale: This method exemplifies a mild and chemoselective Lewis acid-catalyzed deprotection. The use of wet nitromethane as the solvent is crucial, as water is required for the hydrolysis.[4]
-
Materials:
-
1,3-Dioxolane derivative (1.0 eq)
-
Cerium(III) triflate (Ce(OTf)₃) (0.1-0.3 eq)
-
Nitromethane (saturated with water)
-
Saturated aqueous sodium bicarbonate solution
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the 1,3-dioxolane derivative in water-saturated nitromethane in a round-bottom flask.
-
Add cerium(III) triflate to the solution.
-
Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to afford the deprotected carbonyl compound.
-
Purify by column chromatography if necessary.[3]
-
Conclusion
The 1,3-dioxolane protecting group remains an indispensable tool in modern organic synthesis, offering a robust shield for carbonyl functionalities under a wide range of basic, nucleophilic, and mild reductive and oxidative conditions. Its primary liability, acid-sensitivity, is also its greatest asset, allowing for its facile removal under tunable conditions. By understanding the nuances of its stability and the array of available deprotection methods, from classic Brønsted acid hydrolysis to mild, chemoselective Lewis acid-catalyzed cleavage, researchers can strategically deploy the 1,3-dioxolane group to navigate complex synthetic pathways with precision and efficiency. The comparative data and detailed protocols provided in this guide aim to empower chemists to make informed decisions in the art of molecular design and construction.
References
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1,3-Dioxanes, 1,3-Dioxolanes. Scribd. Available at: [Link]
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Comparative Docking Studies of Thiophene Derivatives on Target Proteins: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of thiophene-based inhibitors against various biological targets, supported by experimental and computational data. Thiophene, a sulfur-containing heterocyclic scaffold, is a prominent structural motif in medicinal chemistry, with its derivatives showing a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] This guide summarizes key findings from recent comparative docking studies, presenting quantitative data in accessible tables, detailing experimental methodologies, and visualizing complex biological pathways and workflows to facilitate a deeper understanding of the structure-activity relationships of these promising compounds.
The Power of In Silico Screening: Molecular Docking in Drug Discovery
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][4] In the context of drug discovery, it is an invaluable tool for predicting the binding affinity and interaction patterns of small molecules, such as thiophene derivatives, with their protein targets.[1][3][4] By simulating the "handshake" between a ligand and a protein at the atomic level, researchers can gain insights into the biochemical processes and prioritize which compounds to synthesize and test in the lab, ultimately saving time and resources.[3][4]
Designing a Robust Comparative Docking Study
A successful comparative docking study requires careful planning and execution. The following sections outline a comprehensive workflow, from initial setup to data interpretation and validation.
Experimental Workflow for Comparative Docking Studies
Caption: A generalized workflow for a comparative molecular docking study.
Step 1: Target Protein Selection and Preparation
The first crucial step is to select the appropriate target proteins. This choice is often guided by the therapeutic area of interest. For instance, in the study of anti-inflammatory agents, cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α) are key targets.[5] For anti-tuberculosis drug discovery, enzymes like L,d-transpeptidase-2 and enoyl-acyl carrier protein reductase (InhA) are relevant.[6]
Once selected, the 3D structure of the target protein is typically obtained from the Protein Data Bank (PDB).[7] The protein structure then needs to be prepared for docking, which usually involves:
-
Removing water molecules and other non-essential co-factors.
-
Adding polar hydrogen atoms.
-
Assigning partial charges to the atoms.
Step 2: Ligand (Thiophene Derivative) Preparation
The 3D structures of the thiophene derivatives to be studied need to be generated and optimized. This can be done using software like ChemDraw and Chem3D.[8] It is essential to obtain a low-energy conformation of each ligand to ensure the docking simulation starts from a realistic point.[8]
Step 3: The Docking Simulation
With the prepared protein and ligands, the docking simulation can be performed. There are numerous software options available, both commercial and open-source, such as AutoDock Vina, Glide, GOLD, and FlexX.[9][10] The choice of software can depend on factors like the specific algorithm used, the scoring function, and the user's familiarity with the platform. It is often beneficial to use more than one docking program to compare the results and increase confidence in the predictions.[9][11]
The core of the docking process involves a search algorithm that generates a variety of possible binding poses of the ligand in the protein's active site.[4] Each of these poses is then evaluated by a scoring function, which estimates the binding affinity, often expressed as a negative value in kcal/mol.[3][12]
Step 4: Interpreting and Validating the Results
Interpreting Docking Scores: Generally, a more negative docking score indicates a stronger predicted binding affinity.[12][13] For example, scores between -10 and -13 kcal/mol suggest strong interactions, while those between -7 and -9 kcal/mol indicate moderate interactions.[12] However, it is crucial not to rely solely on the docking score.[12] Visualization of the binding pose is essential to understand the interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site residues.[12][14]
Validation of the Docking Protocol: To ensure the reliability of the docking results, the protocol should be validated.[15][16] A common method is re-docking , where the co-crystallized ligand is extracted from the protein structure and then docked back into the active site.[16][17] If the docking program can reproduce the experimental binding pose with a low root-mean-square deviation (RMSD), typically less than 2 Å, the protocol is considered validated.[14][17] Another validation technique involves using a decoy set , which is a collection of molecules that are structurally similar to the active ligands but are known to be inactive.[15] A good docking protocol should be able to distinguish between the active compounds and the decoys.[15]
Performance of Thiophene-Based Inhibitors: A Quantitative Comparison
The ultimate goal of a comparative docking study is to identify promising lead compounds for further development. This involves correlating the in silico predictions with in vitro experimental data.[5]
Anticancer Activity of Thiophene Derivatives
| Compound ID | Target Protein | Binding Energy (kcal/mol) | IC50 (µM) | Cell Line(s) | Reference |
| 11b | Carbonic Anhydrase IX (CA IX) | -5.5817 | 6.55 | MCF-7 (Breast) | [1] |
| 8.20 | HCT-116 (Colon) | [1] | |||
| 11a | Carbonic Anhydrase IX (CA IX) | Higher than reference | 11.36 | MCF-7 (Breast) | [1] |
| 10.82 | HCT-116 (Colon) | [1] | |||
| Compound 5 | FLT3 Kinase | - | 32.435 | - | [1] |
| Thieno[2,3-d]pyrimidin-4(3H)-ones | Lactate Dehydrogenase (LDH) | -127 to -171 (MolDock Score) | Potent inhibitors | - | [18][19] |
Anti-inflammatory Activity of Thiophene Derivatives
| Compound ID | Target Protein | Binding Energy (kcal/mol) | In Vitro/In Vivo Activity | Reference |
| Thiophene-2-amidoxime derivatives | Cyclooxygenase-2 (COX-2) | - | - | [5] |
| Thiophen-2-ylmethylene (11a) | TNF-α | - | More potent than celecoxib (in vivo) | [20] |
| 2-(Trimethoxyphenyl)-Thiazole (A2) | COX-2 | - | IC50: 23.26 µM (in vitro) | [20] |
| 2-(Trimethoxyphenyl)-Thiazole (A3) | COX-2 | - | IC50: 25.88 µM (in vitro) | [20] |
Detailed Experimental Protocols
Accurate experimental validation is crucial for confirming the computational predictions.[5] Below are standardized methodologies for assays commonly used to validate inhibitors of COX-2 and TNF-α.
In Vitro Cyclooxygenase (COX-2) Inhibition Assay (Fluorometric Method)
This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.[20]
-
Reagent Preparation:
-
Reconstitute recombinant human COX-2 enzyme in a suitable buffer.
-
Prepare a stock solution of the thiophene inhibitor in DMSO and perform serial dilutions to the desired concentrations in the assay buffer.
-
Other reagents include a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0), Heme, a fluorometric probe, and the substrate, arachidonic acid.[20]
-
-
Assay Procedure:
-
In a 96-well opaque microplate, add the reaction buffer, Heme, and COX-2 enzyme to the appropriate wells.
-
Add the thiophene inhibitor at various concentrations to the wells. Include a vehicle control (DMSO) and a known COX-2 inhibitor (e.g., Celecoxib).[20]
-
Initiate the reaction by adding arachidonic acid.
-
Monitor the fluorescence intensity over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear phase of the kinetic plot.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.[20]
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
In Vitro TNF-α Inhibition Assay
This assay measures the production of TNF-α from cultured cells, such as macrophages or monocytic cell lines like THP-1, stimulated with lipopolysaccharide (LPS).[20]
-
Cell Culture and Treatment:
-
Culture the cells in an appropriate medium.
-
Pre-treat the cells with various concentrations of the thiophene inhibitor for a specified period (e.g., 1 hour).[20]
-
Stimulate the cells with LPS to induce TNF-α production.
-
-
TNF-α Measurement:
-
After incubation, collect the cell supernatant.
-
Measure the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of TNF-α inhibition for each inhibitor concentration compared to the LPS-stimulated control.
-
Determine the IC50 value.
-
Beyond Binding Affinity: ADMET Prediction
While binding affinity is a critical parameter, a successful drug candidate must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[21] Computational tools can predict these properties, providing a more holistic view of the drug-likeness of the thiophene derivatives.[21][22] For instance, studies have shown that some novel thiophene derivatives exhibit good intestinal absorption (over 80%), can be well-distributed in the brain and central nervous system, and have low predicted toxicity.[21]
ADMET Prediction Workflow
Caption: A workflow for predicting ADMET properties of thiophene derivatives.
Conclusion and Future Perspectives
References
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Reddit. (2024, October 2). Best protein protein docking software to use? Receptor-Protein. r/bioinformatics. Retrieved from [Link]
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YouTube. (2025, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. Retrieved from [Link]
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YouTube. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. Retrieved from [Link]
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Bentham Science Publishers. (2019, June 1). Synthesis and Molecular Docking of New Thiophene Derivatives as Lactate Dehydrogenase-A Inhibitors. Bentham Science Publishers. Retrieved from [Link]
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PubMed Central. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central. Retrieved from [Link]
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AIP Publishing. (2020, November 6). Insights into comparative molecular docking study of selected novel thiophene derivative vs standard anti-tubercular drugs against Mycobacterium tuberculosis target enzymes. AIP Publishing. Retrieved from [Link]
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YouTube. (2025, September 6). How to Carry Out Molecular Docking of Drug–Polymer Conjugates | ChemDraw, PyRx & Discovery Studio. YouTube. Retrieved from [Link]
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ResearchGate. (2022, April 25). How to validate the molecular docking results ?. ResearchGate. Retrieved from [Link]
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Bayero Journal of Pure and Applied Sciences. (2021, December 2). MOLECULAR DOCKING STUDY, DRUG-LIKENESS AND PHARMACOKINETIC PROPERTIES (ADMET) PREDICTION OF SOME NOVEL THIOPHENE DERIVATIVES AS. Bayero Journal of Pure and Applied Sciences. Retrieved from [Link]
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ResearchGate. (2015, July 7). How can I validate a docking protocol?. ResearchGate. Retrieved from [Link]
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PubMed Central. (n.d.). Key Topics in Molecular Docking for Drug Design. PubMed Central. Retrieved from [Link]
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ResearchGate. (2025, November 9). Synthesis, Characterization, Enzyme Inhibitory Activity, and Molecular Docking Analysis of a New Series of Thiophene-Based Heterocyclic Compounds. ResearchGate. Retrieved from [Link]
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PubMed Central. (2024, August 20). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. PubMed Central. Retrieved from [Link]
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PubMed. (2025, January 29). Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety-containing chalcones. PubMed. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and Molecular Docking of New Thiophene Derivatives as Lactate Dehydrogenase-A Inhibitors. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). Design, synthesis, biological evaluation and molecular docking studies of thiophene derivatives | Request PDF. ResearchGate. Retrieved from [Link]
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Michigan State University. (n.d.). Lessons from Docking Validation. Protein Structural Analysis Laboratory. Retrieved from [Link]
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Royal Society Open Science. (2025, January 29). Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety-containing chalcones. Royal Society Open Science. Retrieved from [Link]
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National Institutes of Health. (2024, November 20). Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes. National Institutes of Health. Retrieved from [Link]
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PubMed Central. (2021, July 19). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PubMed Central. Retrieved from [Link]
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Semantic Scholar. (n.d.). Investigation of thiophene derivatives as potential antihypertensive agents: DFT, molecular docking and ADMET studies. Semantic Scholar. Retrieved from [Link]
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ResearchGate. (2025, June 4). (PDF) Tuning surface properties of thiophene-based thin films on glass substrates for cancer cell adhesion, drug release control, and computational analysis. ResearchGate. Retrieved from [Link]
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ACS Omega. (2019, May 22). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega. Retrieved from [Link]
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Safety Operating Guide
Comprehensive Safety and Handling Guide for 5-(1,3-Dioxolan-2-YL)-2-(4-nitrobenzoyl)thiophene
This document provides essential safety protocols and logistical guidance for the handling and disposal of 5-(1,3-Dioxolan-2-YL)-2-(4-nitrobenzoyl)thiophene in a laboratory environment. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, the following procedures are based on a conservative assessment of the known hazards associated with its structural components: a thiophene core, a nitrobenzoyl group, and a dioxolane moiety. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Assessment: A Synthesis of Structural Dangers
The toxicological properties of this compound have not been fully investigated.[1] Therefore, it is imperative to treat this compound with the utmost caution, assuming it to be hazardous. The primary hazards are extrapolated from its constituent functional groups:
-
Thiophene Moiety : Thiophene and its derivatives are known to be toxic and irritants.[2][3] They can be harmful if swallowed, cause skin and eye irritation, and may lead to serious health issues with prolonged exposure.[2][3] Workers involved in the synthesis of thiophenes have exhibited adverse effects on the nervous system, cardiovascular system, and liver.[4] Thiophene itself is a flammable liquid.
-
Nitrobenzoyl Group : Aromatic nitro compounds are often associated with systemic effects, including methaemoglobinaemia, which can lead to headaches, cardiac dysrhythmias, and a drop in blood pressure.[5] Nitro compounds can also be shock-sensitive and potentially explosive.[6] The related compound, p-nitrobenzoyl chloride, is reactive and unstable in the presence of moisture, and contact can cause severe injury.[7][8]
-
Dioxolane Group : While generally less hazardous, this group can be cleaved under acidic conditions, which could alter the compound's reactivity and toxicity.
Given these potential hazards, a comprehensive and conservative approach to personal protection and handling is mandatory.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A stringent PPE protocol is the cornerstone of safely handling this compound. The following table outlines the minimum required PPE.
| Protection Type | Specific PPE | Material/Standard | Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | ANSI Z87.1 or EN166 | Protects against splashes, sprays, and dust. A face shield worn over goggles is crucial when there is a significant risk of splashing.[9][10] |
| Hand Protection | Chemical-Resistant Gloves (Double-Gloving Recommended) | Nitrile or Neoprene | Provides protection against skin contact. Double-gloving is a best practice for compounds with unknown toxicity.[9][10] |
| Body Protection | Flame-Resistant Laboratory Coat and Chemical-Resistant Apron | Nomex or equivalent | Protects against chemical splashes and potential fire hazards. The apron provides an additional layer of protection.[9] |
| Respiratory Protection | NIOSH-approved Respirator within a Chemical Fume Hood | N95 or higher | All work must be conducted in a certified chemical fume hood.[9] A respirator should be used if there is a risk of inhaling dust, especially when handling the powder outside of a fume hood.[10] |
| Foot Protection | Closed-toe Shoes | --- | Prevents injury from spills and dropped equipment.[10] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic workflow is essential to minimize exposure and mitigate risks during experimental procedures.
Engineering Controls and Preparation
-
Fume Hood Verification : Ensure a certified chemical fume hood is fully operational before commencing any work.[9]
-
Designated Area : Establish a specific, clearly marked area within the fume hood for handling the compound.
-
Pre-Experiment Checklist : Assemble all necessary equipment and reagents to minimize the duration of handling the compound.[9]
Weighing and Transfer
-
Location : Weigh the solid this compound in a tared, sealed container exclusively within the chemical fume hood.
-
Technique : Utilize appropriate tools (e.g., spatulas) to handle the solid, avoiding the generation of dust.
Experimental Procedure
-
Constant Monitoring : Continuously observe the reaction for any signs of unexpected changes.
-
Sash Position : Maintain the fume hood sash at the lowest possible height throughout the experiment.[9]
Post-Experiment Decontamination
-
Surface Cleaning : Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Labeling and Storage : Accurately label and securely store any resulting products or mixtures.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal is a critical final step in the safe handling of this hazardous compound.
Waste Segregation
-
Solid Waste : All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated, clearly labeled hazardous waste container.[3]
-
Liquid Waste : Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[3]
-
Contaminated PPE : Dispose of all contaminated PPE, including gloves and disposable lab coats, in a designated hazardous waste bag.[3]
Labeling and Storage of Waste
-
Clear Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the date of generation.[3]
-
Secure Storage : Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[3]
Final Disposal
-
Professional Disposal : The primary method for disposal is through an approved hazardous waste disposal program.[11] Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor for collection and disposal.[3]
-
Prohibited Disposal : Under no circumstances should this chemical be disposed of down the drain or in regular trash.[11]
Emergency Procedures: Preparedness for the Unexpected
Spills
-
Immediate Action : In the event of a spill, immediately notify others in the vicinity and evacuate the area.[12]
-
Containment : For small spills, wear appropriate PPE and contain the spill using an inert absorbent material such as vermiculite or sand.[3]
-
Collection : Carefully collect the absorbed material into a labeled hazardous waste container.[3]
-
Decontamination : Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[3]
-
Large Spills : For large spills, evacuate the area and contact your institution's EHS office immediately.
Personal Exposure
-
Skin Contact : Immediately remove all contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4][8]
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]
Visualization of Safety Protocols
PPE Selection Workflow
Caption: PPE selection workflow for handling the target compound.
References
-
MATERIAL SAFETY DATA SHEET THIOPHENE - Oxford Lab Fine Chem LLP. (n.d.). Retrieved from [Link]
-
Proper disposal of chemicals - Sciencemadness Wiki. (2025-08-20). Retrieved from [Link]
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UofR: EHS: Laboratory Safety: Chemical Hygiene Program: Common Hazards. (2015-07-30). Retrieved from [Link]
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Material Safety Data Sheet - Thiophene, benzene free, 99.5% - Cole-Parmer. (n.d.). Retrieved from [Link]
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Nitromethane - Vanderbilt University. (n.d.). Retrieved from [Link]
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2-Nitrobenzoyl chloride | C7H4ClNO3 | CID 11875 - PubChem. (n.d.). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
